molecular formula C5H10O3 B140885 (+-)-2-Hydroxyisovaleric acid CAS No. 4026-18-0

(+-)-2-Hydroxyisovaleric acid

Numéro de catalogue: B140885
Numéro CAS: 4026-18-0
Poids moléculaire: 118.13 g/mol
Clé InChI: NGEWQZIDQIYUNV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-hydroxy-3-methylbutyric acid is a valine derivative that is valine in which the amino group has been replaced by a hydroxy group. It has a role as a human metabolite. It is functionally related to an isovaleric acid. It is a conjugate acid of a 2-hydroxy-3-methylbutyrate.
2-Hydroxy-3-methylbutyric acid has been reported in Streptomyces cavourensis, Streptomyces bacillaris, and other organisms with data available.
2-Hydroxy-3-methylbutyric acid is a metabolite found in or produced by Saccharomyces cerevisiae.
RN given refers to parent cpd without isomeric designation

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-hydroxy-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEWQZIDQIYUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57618-22-1 (calcium[2:1] salt)
Record name 2-Hydroxyisovaleric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004026180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10863305
Record name 2-Hydroxy-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxy-3-methylbutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000407
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

350 mg/mL
Record name 2-Hydroxy-3-methylbutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000407
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4026-18-0, 600-37-3
Record name (±)-2-Hydroxyisovaleric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4026-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1)-2-Hydroxy-3-methylbutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyisovaleric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004026180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4026-18-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227884
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-2-hydroxy-3-methylbutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.087
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-hydroxy-3-methylbutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.544
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDROXYISOVALERIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02X1W97FWN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Hydroxy-3-methylbutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000407
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxyisovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisovaleric acid, also known as 2-hydroxy-3-methylbutanoic acid, is an alpha-hydroxy acid derivative of the essential branched-chain amino acid (BCAA), valine.[1][2] It is a naturally occurring organic acid found in biological systems as a metabolic intermediate. Clinically, its quantification in urine is a critical biomarker for diagnosing and monitoring certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD). An understanding of its physicochemical properties is fundamental for the development of accurate analytical methods, for studying its metabolic fate, and for potential therapeutic applications. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and a visualization of its metabolic context.

Core Physicochemical Properties

The chemical and physical characteristics of 2-hydroxyisovaleric acid are summarized below. These properties are crucial for predicting its behavior in both biological and experimental settings.

Structural and General Properties
PropertyValueSource(s)
IUPAC Name 2-hydroxy-3-methylbutanoic acid[1][3]
Synonyms α-Hydroxyisovaleric acid, 2-Hydroxy-3-methylbutyric acid[1][4]
Chemical Formula C₅H₁₀O₃[1][3]
Molecular Weight 118.13 g/mol [1][3]
Appearance White to off-white solid[5]
CAS Number 4026-18-0[1]
Thermodynamic and Solubility Properties
PropertyValueSource(s)
Melting Point 63-64 °C[4]
Boiling Point 237.00 to 238.00 °C (at 760 mmHg)[6]
Water Solubility 350 mg/mL[1]
logP (o/w) 0.013 (Estimated)[6]
pKa (Strongest Acidic) 4.14 (Predicted)
Vapor Pressure 0.008 mmHg at 25.00 °C (Estimated)[6]
Flash Point 111.8 °C (233.0 °F) (Estimated)[6]

Metabolic Pathway and Clinical Significance

2-Hydroxyisovaleric acid is an intermediate in the catabolism of the branched-chain amino acid valine. The pathway involves transamination of valine to its corresponding alpha-keto acid, α-ketoisovalerate, which is then typically decarboxylated. In certain metabolic disorders, this pathway is disrupted.

A defect in the branched-chain α-ketoacid dehydrogenase (BCKDH) complex leads to the accumulation of BCAAs and their corresponding keto and hydroxy acids, a condition known as Maple Syrup Urine Disease (MSUD).[7] In MSUD, α-ketoisovalerate is alternatively reduced to 2-hydroxyisovaleric acid, leading to its elevated excretion in urine, making it a key diagnostic marker.[7]

Metabolic_Pathway cluster_msud Maple Syrup Urine Disease (MSUD) Valine L-Valine Keto α-Ketoisovalerate Valine->Keto Transamination (Valine Aminotransferase) Hiva 2-Hydroxyisovaleric Acid Keto->Hiva Reduction (Alternative Pathway) CoA Isobutyryl-CoA Keto->CoA Oxidative Decarboxylation (Blocked in MSUD) SuccinylCoA Succinyl-CoA (Enters Citric Acid Cycle) CoA->SuccinylCoA GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine Urine Sample Collection IS Add Internal Standard Urine->IS Extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) IS->Extract Dry Evaporate to Dryness (under Nitrogen) Extract->Dry Deriv Derivatization (e.g., Silylation with BSTFA) Dry->Deriv Inject Inject Sample into GC Deriv->Inject Separate Separation in GC Column (based on volatility) Inject->Separate Ionize Ionization & Fragmentation (in Mass Spectrometer) Separate->Ionize Detect Detection of Fragments (Mass Analyzer) Ionize->Detect Chroma Generate Chromatogram Detect->Chroma Spectrum Obtain Mass Spectrum Detect->Spectrum Identify Identify Peak by Retention Time & Spectrum Chroma->Identify Spectrum->Identify Quantify Quantify using Internal Standard Identify->Quantify

References

The Biological Function of 2-Hydroxyisovaleric Acid in Humans: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisovaleric acid, also known as 2-hydroxy-3-methylbutyric acid, is an organic acid that serves as a metabolite of the branched-chain amino acids (BCAAs), primarily leucine (B10760876) and to a lesser extent, valine.[1][2] In healthy individuals, it is a minor byproduct of amino acid metabolism. However, its accumulation in biological fluids can be indicative of underlying metabolic dysregulation, most notably inborn errors of metabolism. This technical guide provides a comprehensive overview of the biological function of 2-hydroxyisovaleric acid in humans, with a focus on its metabolic origins, clinical significance, and analytical methodologies.

Metabolic Pathway of 2-Hydroxyisovaleric Acid

2-Hydroxyisovaleric acid is not known to possess a direct signaling function in humans. Instead, its biological relevance is intrinsically linked to the catabolic pathway of leucine. The formation of 2-hydroxyisovaleric acid is a result of an alternative or overflow pathway that becomes significant when the primary catabolic route is impaired.

The metabolic cascade begins with the transamination of leucine to α-ketoisocaproate (KIC) by the enzyme branched-chain aminotransferase (BCAT).[1] Under normal physiological conditions, KIC is oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. However, in conditions where BCKDH activity is deficient or overwhelmed, KIC can be alternatively metabolized. One such pathway involves the reduction of KIC to α-hydroxyisocaproic acid (HICA), which is then further metabolized to 2-hydroxyisovaleric acid.[1]

Leucine Metabolism to 2-Hydroxyisovaleric Acid cluster_main_pathway Primary Leucine Catabolism Leucine Leucine aKIC α-Ketoisocaproate (KIC) Leucine->aKIC BCAT HICA α-Hydroxyisocaproic Acid (HICA) aKIC->HICA α-ketoisocaproate reductase (alternative pathway) IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA BCKDH Complex (Impaired in MSUD) HIVA 2-Hydroxyisovaleric Acid HICA->HIVA Unknown enzyme(s) Metabolites Further Metabolism HIVA->Metabolites

Metabolic pathway of leucine to 2-hydroxyisovaleric acid.

Quantitative Data

The concentration of 2-hydroxyisovaleric acid in biological fluids is a key indicator of its metabolic status. While extensive quantitative data across all conditions are limited, the following tables summarize the available information.

Table 1: Urinary Concentration of 2-Hydroxyisovaleric Acid

PopulationConditionConcentration Range (mmol/mol creatinine)Citation(s)
Healthy AdultsNormal< 2[1]
Healthy AdultsNormal0 - 0.4[2]
PatientsLactic Acidosis and KetoacidosisPresent (not detected in healthy controls)[3]
PatientsMaple Syrup Urine Disease (MSUD)Significantly elevated[1][4][5][6]
PatientsDiabetic KetoacidosisPresent[7]

Note: The conflicting reference ranges for healthy adults may be due to different analytical methodologies and patient cohorts. Further research is needed to establish a definitive reference range.

Due to a lack of available quantitative data, tables for the concentration of 2-hydroxyisovaleric acid in plasma and cerebrospinal fluid (CSF) cannot be provided at this time. This represents a significant knowledge gap and an area for future research.

Clinical Significance

Elevated levels of 2-hydroxyisovaleric acid are primarily associated with the following clinical conditions:

  • Maple Syrup Urine Disease (MSUD): This is an autosomal recessive inborn error of metabolism caused by a deficiency in the BCKDH complex.[1] The resulting buildup of BCAAs and their corresponding α-keto acids, including KIC, leads to a significant increase in the production and excretion of 2-hydroxyisovaleric acid.[1][4][5][6] Monitoring the levels of this metabolite can be useful in the diagnosis and management of MSUD.[1]

  • Lactic Acidosis and Ketoacidosis: The presence of 2-hydroxyisovaleric acid has been reported in the urine of patients with lactic acidosis and ketoacidosis.[3] This is likely due to the metabolic stress and altered redox state in these conditions, which may favor the alternative pathway of KIC metabolism.

  • Pyruvate Dehydrogenase Deficiency: This is another inborn error of metabolism that can lead to lactic acidosis and is associated with increased levels of branched-chain amino acid metabolites, including 2-hydroxyisovaleric acid.[2]

Experimental Protocols

The accurate quantification of 2-hydroxyisovaleric acid in biological matrices requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. As 2-hydroxyisovaleric acid is non-volatile, a derivatization step is necessary to increase its volatility for GC analysis.

Sample Preparation and Derivatization:

  • Sample Collection: Collect urine or plasma samples according to standard laboratory procedures.

  • Extraction: Acidify the sample with hydrochloric acid and extract the organic acids using an organic solvent such as ethyl acetate.

  • Derivatization: Evaporate the organic extract to dryness and derivatize the residue. A common method is silylation, using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups.

  • Reconstitution: Reconstitute the derivatized sample in a suitable solvent like hexane (B92381) for injection into the GC-MS system.

GC-MS Parameters:

  • Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection.

  • Temperature Program: A temperature gradient is used to separate the derivatized analytes.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

  • Detection: Selected ion monitoring (SIM) is used for quantification, targeting the characteristic ions of the derivatized 2-hydroxyisovaleric acid.

GC-MS Workflow for 2-Hydroxyisovaleric Acid Analysis Sample Urine/Plasma Sample Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Silylation (e.g., BSTFA) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis GCMS->Data

Experimental workflow for GC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of a wide range of compounds, including organic acids, without the need for derivatization.

Sample Preparation:

  • Sample Collection: Collect urine or plasma samples.

  • Protein Precipitation: For plasma samples, precipitate proteins by adding a cold organic solvent like acetonitrile (B52724).

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.

LC-MS/MS Parameters:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column (e.g., C18) is typically used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Detection: Multiple reaction monitoring (MRM) is used for quantification, monitoring the specific precursor-to-product ion transition for 2-hydroxyisovaleric acid.

LC-MS/MS Workflow for 2-Hydroxyisovaleric Acid Analysis Sample Urine/Plasma Sample Preparation Protein Precipitation (for plasma) Sample->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS Data Data Analysis LCMS->Data

References

The Biosynthesis of 2-Hydroxyisovaleric Acid from Leucine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core biosynthetic pathway for converting the essential amino acid L-leucine into 2-hydroxyisovaleric acid (2-HIVA), a valuable chiral building block and a metabolite of interest in various physiological and pathological states. This document details the enzymatic cascade, presents key quantitative data, outlines detailed experimental protocols for pathway analysis, and provides visual diagrams of the biochemical and experimental workflows.

Core Biosynthetic Pathway

The conversion of L-leucine to 2-hydroxyisovaleric acid is predominantly a two-step enzymatic process. This pathway is a branch of the canonical leucine (B10760876) catabolism route, diverting the intermediate α-ketoisocaproate away from oxidative decarboxylation and towards a reductive hydroxylation.

Step 1: Transamination of L-Leucine

The initial step involves the reversible transfer of the amino group from L-leucine to an α-keto acid acceptor, most commonly α-ketoglutarate. This reaction is catalyzed by a Branched-Chain Amino Acid Aminotransferase (BCAT) , a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme. The products are α-ketoisocaproate (α-KIC, also known as 4-methyl-2-oxopentanoate) and L-glutamate.[1][2] In mammals, two isoforms exist: a mitochondrial (BCAT2) and a cytosolic (BCAT1) enzyme, with BCAT2 being the more ubiquitous and primary enzyme for BCAA catabolism in most tissues.[2][3]

Step 2: Reduction of α-Ketoisocaproate

The second and final step is the stereospecific reduction of the keto group of α-KIC to a hydroxyl group, yielding 2-hydroxyisovaleric acid. This reaction is catalyzed by an NADH or NADPH-dependent 2-hydroxyisocaproate dehydrogenase (or a related α-keto acid reductase). The specific enzyme responsible can vary between organisms. For instance, in Clostridium difficile, an (R)-2-hydroxyisocaproate dehydrogenase (LdhA) has been characterized that specifically reduces α-KIC to the (R)-enantiomer of 2-hydroxyisovaleric acid.

Nomenclature Note: 2-hydroxyisovaleric acid is also frequently referred to as 2-hydroxyisocaproic acid or α-hydroxyisocaproic acid (HICA) in the literature. For clarity, this guide will use the term 2-hydroxyisovaleric acid (2-HIVA).

Biosynthesis_Pathway cluster_transamination cluster_reduction Leucine L-Leucine aKIC α-Ketoisocaproate (α-KIC) Leucine->aKIC  Branched-Chain Amino Acid  Aminotransferase (BCAT) aKG α-Ketoglutarate Glutamate L-Glutamate aKG->Glutamate aKG->aKG_point HIVA 2-Hydroxyisovaleric Acid (2-HIVA) aKIC->HIVA  2-Hydroxyisocaproate  Dehydrogenase NADH NADH + H+ NAD NAD+ NADH->NAD NADH->NADH_point Glutamate_point->Glutamate NAD_point->NAD

Caption: The two-step enzymatic pathway for the biosynthesis of 2-hydroxyisovaleric acid from L-leucine.

Quantitative Data Summary

This section summarizes key kinetic parameters for the enzymes involved in the pathway and whole-cell production metrics from metabolically engineered organisms.

Table 1: Enzyme Kinetic Parameters

EnzymeOrganism/SourceSubstrateK_mV_max / k_catReference
Branched-Chain Amino Acid Aminotransferase (BCAT2)Rattus norvegicus (Mitochondrial)L-Leucine1 mM-[1]
Branched-Chain Amino Acid AminotransferaseRattus norvegicus (Astrocytes)L-Leucine (for KIC release)58 µM (apparent)~2.0 nmol/mg/min[4]
(R)-2-Hydroxyisocaproate DehydrogenaseClostridium difficileα-Ketoisocaproate68 µM31 s⁻¹ (k_cat)
(R)-2-Hydroxyisocaproate DehydrogenaseClostridium difficile(R)-2-Hydroxyisovalerate2.8 mM51 s⁻¹ (k_cat)

Table 2: Whole-Cell Biosynthesis Performance

OrganismHost ModificationsCarbon SourceTiter (g/L)YieldReference
Escherichia coliSynthetic pathway expressionGlycerol6.258% of theoretical max
Escherichia coliSynthetic pathway expressionGlucose7.873% of theoretical max
Klebsiella pneumoniaeΔbudAΔldhA, panE overexpressionGlucose14.410.13 g/g glucose

Experimental Protocols

This section provides detailed methodologies for the characterization and quantification of the 2-hydroxyisovaleric acid biosynthesis pathway.

Protocol: Coupled Spectrophotometric Assay for BCAT Activity

This continuous assay measures the rate of α-KIC formation by coupling its subsequent reduction back to leucine with an excess of a second enzyme, leucine dehydrogenase, and monitoring the consumption of NADH.[5]

Materials:

  • 96-well UV-transparent microplate

  • Spectrophotometric microplate reader capable of reading at 340 nm

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • L-Leucine stock solution (e.g., 200 mM in water)

  • α-Ketoglutarate stock solution (e.g., 100 mM in water)

  • NADH stock solution (e.g., 10 mM in Assay Buffer)

  • Ammonium Chloride (NH₄Cl) stock solution (e.g., 2 M in water)

  • Leucine Dehydrogenase (from Bacillus sp., ~10-20 U/mg)

  • Enzyme sample (e.g., purified BCAT, cell lysate)

Procedure:

  • Prepare Master Mix: For each reaction, prepare a master mix containing the final concentrations of reagents in Assay Buffer. A typical 200 µL reaction mix would be:

    • L-Leucine: 10 mM

    • α-Ketoglutarate: 5 mM

    • NADH: 0.2 mM

    • NH₄Cl: 100 mM

    • Leucine Dehydrogenase: ~1-2 U/mL

  • Equilibrate: Add 180 µL of the Master Mix to each well of the 96-well plate. Incubate the plate in the reader for 5 minutes at the desired temperature (e.g., 37°C) to allow the temperature to equilibrate and to record any background NADH oxidation.

  • Initiate Reaction: Add 20 µL of the enzyme sample (or buffer for a blank control) to each well to initiate the reaction.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm (A₃₄₀) every 30 seconds for 10-15 minutes.

  • Calculate Activity:

    • Determine the linear rate of change in absorbance per minute (ΔA₃₄₀/min).

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₃₄₀/min * Total Volume (mL)) / (ε * Pathlength (cm) * Enzyme Volume (mL))

      • Where ε (molar extinction coefficient) for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹.

      • Pathlength is typically determined by the reader or can be calculated based on the volume in the well.

BCAT_Assay_Workflow prep Prepare Master Mix (Buffer, Leucine, a-KG, NADH, NH4Cl, Leucine Dehydrogenase) pipette Pipette 180 µL Master Mix into 96-well plate prep->pipette equilibrate Equilibrate plate in reader (5 min @ 37°C) pipette->equilibrate add_enzyme Initiate reaction with 20 µL of BCAT enzyme sample equilibrate->add_enzyme monitor Monitor A340 decrease (10-15 min) add_enzyme->monitor calculate Calculate Activity (Beer-Lambert Law) monitor->calculate

Caption: Experimental workflow for the coupled spectrophotometric assay of BCAT activity.

Protocol: HPLC Quantification of 2-Hydroxyisovaleric Acid

This method allows for the separation and quantification of 2-HIVA from complex biological samples like cell culture supernatant or plasma.[6]

Materials:

  • HPLC system with UV detector

  • Organic Acid Analysis Column (e.g., Bio-Rad Aminex HPX-87H) or a C18 column

  • Perchloric Acid (PCA), ice-cold

  • Potassium Carbonate (K₂CO₃)

  • 0.45 µm syringe filters

  • HPLC vials

  • 2-Hydroxyisovaleric acid standard

Procedure:

  • Sample Preparation (Protein Precipitation):

    • For cell culture supernatant or plasma, add ice-cold perchloric acid to a final concentration of 0.4 M.

    • Vortex thoroughly and incubate on ice for 15 minutes to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • (Optional but recommended) Neutralize the sample by adding a small amount of K₂CO₃ to precipitate the perchlorate (B79767) as potassium perchlorate. Centrifuge again to remove the precipitate.

  • Filtration: Filter the final supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Standard Curve Preparation: Prepare a series of 2-HIVA standards (e.g., 0.1 mM to 5 mM) in the same matrix as the samples (e.g., culture medium or buffer) and process them in the same way.

  • HPLC Analysis:

    • Column: Aminex HPX-87H (or equivalent)

    • Mobile Phase: Isocratic 5 mM Sulfuric Acid (H₂SO₄)

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 50-60°C

    • Injection Volume: 10-20 µL

    • Detection: UV at 210 nm

  • Quantification:

    • Identify the 2-HIVA peak in the sample chromatograms by comparing the retention time with the standard.

    • Integrate the peak area for all standards and samples.

    • Plot a standard curve of peak area versus concentration.

    • Determine the concentration of 2-HIVA in the samples from the standard curve.

HPLC_Workflow sample Collect Sample (e.g., Cell Supernatant) precipitate Add Perchloric Acid (0.4 M final), ice, 15 min sample->precipitate centrifuge1 Centrifuge (10,000 x g, 10 min, 4°C) precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant filter Filter (0.45 µm) into HPLC vial supernatant->filter inject Inject onto HPLC system filter->inject analyze Analyze Data: Integrate Peak Area & Quantify via Standard Curve inject->analyze

Caption: Workflow for the preparation and HPLC analysis of 2-hydroxyisovaleric acid from biological samples.

References

An In-depth Technical Guide to the Structural and Bioclinical Significance of (+-)-2-Hydroxyisovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (+-)-2-Hydroxyisovaleric acid, a significant metabolite in branched-chain amino acid metabolism. The document elucidates its structural formula, stereochemical properties, and key physicochemical characteristics. Detailed experimental protocols for its synthesis, chiral resolution, and analytical quantification are presented. Furthermore, its metabolic pathway, particularly its role in leucine (B10760876) catabolism and its clinical relevance as a biomarker in metabolic disorders such as Maple Syrup Urine Disease (MSUD), is thoroughly discussed and visualized. This guide is intended to be a valuable resource for researchers and professionals engaged in drug development, metabolic research, and clinical diagnostics.

Introduction

This compound, also known as 2-hydroxy-3-methylbutanoic acid, is a branched-chain hydroxy acid that plays a crucial role in amino acid metabolism.[1] It is a derivative of the essential amino acid valine, where the amino group is substituted by a hydroxyl group.[2] The designation "(+-)" indicates that it is a racemic mixture, containing equal amounts of the (S)-(+) and (R)-(-) enantiomers. This document will delve into the technical details of its structure, properties, synthesis, and biological significance.

Structural Formula and Stereochemistry

The chemical structure of 2-Hydroxyisovaleric acid is characterized by a five-carbon backbone. The central structural features include a carboxylic acid group (-COOH) and a hydroxyl group (-OH) attached to the second carbon atom (C2), which is a chiral center. An isopropyl group is attached to the third carbon atom (C3).

  • Molecular Formula: C₅H₁₀O₃[3]

  • IUPAC Name: 2-hydroxy-3-methylbutanoic acid[3]

  • Synonyms: 2-Hydroxyisovaleric acid, α-Hydroxyisovaleric acid, 2-Hydroxy-3-methylbutyric acid[3]

  • Chirality: The presence of a stereocenter at the C2 position gives rise to two enantiomers: (S)-2-hydroxy-3-methylbutanoic acid and (R)-2-hydroxy-3-methylbutanoic acid. The "(+-)" notation signifies a racemic mixture of these enantiomers.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight118.13 g/mol [3]
AppearanceWhite to off-white solid
Melting Point86-87 °C
Boiling Point237-238 °C at 760 mmHg (estimated)
Water SolubilityHigh
logP (o/w)0.013 (estimated)
Table 2: Spectroscopic Data for 2-Hydroxy-3-methylbutanoic Acid
Technique Peak Assignment and Interpretation Reference
¹H NMR A ¹H NMR spectrum of 2-Hydroxy-3-methylbutyric acid in D₂O would show characteristic peaks for the different protons. The methyl protons of the isopropyl group would appear as doublets, the methine proton of the isopropyl group as a multiplet, and the proton on the chiral carbon (C2) as a doublet.
¹³C NMR The ¹³C NMR spectrum provides signals for each of the five carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbon bearing the hydroxyl group, the isopropyl methine carbon, and the two equivalent isopropyl methyl carbons.[3]
FTIR The FTIR spectrum exhibits a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid. A sharp, strong peak around 1710 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. The C-O stretching of the alcohol and carboxylic acid would appear in the 1000-1300 cm⁻¹ region. C-H stretching of the alkyl groups would be observed around 2870-2960 cm⁻¹.[4]
Mass Spec (GC-MS) The mass spectrum of the derivatized compound (e.g., trimethylsilyl (B98337) derivative) would show a molecular ion peak and characteristic fragmentation patterns that can be used for identification and quantification.[5]

Biological Significance and Metabolic Pathways

This compound is a key metabolite in the catabolism of the branched-chain amino acid leucine.[1] Its levels in biological fluids can serve as an important indicator of metabolic health.

Leucine Catabolism Pathway

The breakdown of leucine occurs primarily in the mitochondria of muscle and other tissues.[1] The initial steps involve the conversion of leucine to α-ketoisocaproate, which is then further metabolized. Under certain conditions, α-ketoisocaproate can be converted to 2-hydroxyisovaleric acid.[1]

Leucine_Catabolism Leucine Leucine aKIC α-Ketoisocaproate Leucine->aKIC Branched-Chain Aminotransferase (BCAT) IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) HICA 2-Hydroxyisocaproic Acid (HICA) aKIC->HICA α-Ketoisocaproate Oxygenase Metabolites Further Metabolites IsovalerylCoA->Metabolites HIVA This compound HICA->HIVA

Simplified Leucine Catabolism Pathway Leading to 2-Hydroxyisovaleric Acid.
Clinical Relevance: Maple Syrup Urine Disease (MSUD)

Maple Syrup Urine Disease (MSUD) is an inherited metabolic disorder caused by a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[6] This enzymatic defect leads to the accumulation of branched-chain amino acids (leucine, isoleucine, and valine) and their corresponding α-keto acids in the blood and urine.[6] In MSUD, the buildup of α-ketoisocaproate leads to an increased production of 2-hydroxyisovaleric acid, making it a key diagnostic marker for the disease.[1][7] The accumulation of these metabolites is neurotoxic and can lead to severe neurological damage if left untreated.

Experimental Protocols

Detailed methodologies for the synthesis, resolution, and analysis of this compound are crucial for research and development.

Protocol 1: Synthesis of Racemic this compound

A common method for the synthesis of α-hydroxy acids is through the hydrolysis of the corresponding α-bromo acid.

Materials:

Procedure:

  • Hydrolysis: Dissolve 2-bromo-3-methylbutanoic acid in an aqueous solution of sodium hydroxide. Heat the mixture under reflux for several hours to facilitate the nucleophilic substitution of the bromine atom with a hydroxyl group.

  • Acidification: After cooling the reaction mixture to room temperature, acidify it with hydrochloric acid until the pH is acidic. This will protonate the carboxylate to form the free carboxylic acid.

  • Extraction: Extract the aqueous solution multiple times with diethyl ether. The 2-hydroxy-3-methylbutanoic acid will partition into the organic layer.

  • Drying and Evaporation: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude racemic product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.

Synthesis_Workflow Start 2-Bromo-3-methylbutanoic acid Hydrolysis Hydrolysis (NaOH, Reflux) Start->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Extraction Extraction (Diethyl Ether) Acidification->Extraction Drying Drying and Evaporation Extraction->Drying Purification Purification (Recrystallization/Chromatography) Drying->Purification Product This compound Purification->Product

Workflow for the Synthesis of Racemic 2-Hydroxyisovaleric Acid.
Protocol 2: Chiral Resolution of this compound via Diastereomeric Salt Formation

The separation of the enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine.

Materials:

  • Racemic this compound

  • Enantiomerically pure chiral amine (e.g., (R)-(+)-α-phenylethylamine or ephedrine)[8][9]

  • Suitable solvent (e.g., ethanol, acetone)

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Salt Formation: Dissolve the racemic acid and an equimolar amount of the chiral amine in a minimal amount of a hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature. One of the diastereomeric salts will be less soluble and will crystallize out of the solution.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and acidify with hydrochloric acid. This will protonate the carboxylic acid and form the hydrochloride salt of the chiral amine.

  • Extraction: Extract the aqueous solution with diethyl ether to isolate the enantiomerically enriched 2-hydroxyisovaleric acid.

  • Purification: The solvent is evaporated to yield the purified enantiomer. The enantiomeric excess can be determined by chiral HPLC or polarimetry.

Resolution_Workflow Racemate Racemic Acid + Chiral Amine SaltFormation Diastereomeric Salt Formation (in solvent) Racemate->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Isolation Isolation of Less Soluble Diastereomer Crystallization->Isolation Liberation Liberation of Enantiomer (Acidification) Isolation->Liberation Extraction Extraction and Purification Liberation->Extraction Product Enantiomerically Enriched Acid Extraction->Product

Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Protocol 3: GC-MS Analysis of 2-Hydroxyisovaleric Acid in Urine

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the analysis of organic acids in biological fluids.[10][11]

Materials:

  • Urine sample

  • Internal standard (e.g., a stable isotope-labeled version of the analyte)

  • Ethyl acetate

  • Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)[2][12]

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation: To a known volume of urine, add the internal standard. Acidify the sample with HCl.

  • Extraction: Perform a liquid-liquid extraction of the organic acids using ethyl acetate. Repeat the extraction to ensure complete recovery.

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Derivatization: Evaporate the solvent to dryness under a stream of nitrogen. Add the derivatizing agent to the residue and heat to convert the analyte into its volatile trimethylsilyl (TMS) derivative.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. The separation is typically performed on a capillary column, and the mass spectrometer is operated in scan or selected ion monitoring (SIM) mode for detection and quantification.[11][13]

Conclusion

This compound is a molecule of significant interest to researchers in the fields of metabolism, clinical chemistry, and drug development. Its structure, stereochemistry, and physicochemical properties are well-defined. As a key metabolite in the leucine catabolic pathway, its quantification in biological fluids provides valuable diagnostic information for metabolic disorders like Maple Syrup Urine Disease. The detailed experimental protocols provided in this guide for its synthesis, resolution, and analysis serve as a practical resource for its further investigation and application in scientific research and clinical settings.

References

The Natural Occurrence of 2-Hydroxyisovaleric Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyisovaleric acid, a metabolite of the branched-chain amino acid valine, is a naturally occurring organic acid found across various biological systems. In humans, its presence in biofluids serves as a critical biomarker for certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD). Beyond human physiology, 2-hydroxyisovaleric acid is also a metabolic byproduct of various microorganisms, including commensal bacteria and species utilized in food fermentation. This technical guide provides a comprehensive overview of the natural occurrence of 2-hydroxyisovaleric acid, detailing its biosynthetic pathways in humans and microorganisms, its quantitative levels in biological samples, and the analytical methodologies employed for its detection and quantification.

Introduction

2-Hydroxyisovaleric acid (also known as 2-hydroxy-3-methylbutyric acid) is an alpha-hydroxy acid derivative of the essential amino acid valine. Its accumulation in human physiological fluids is indicative of metabolic dysregulation, particularly in pathways associated with branched-chain amino acid catabolism. The monitoring of 2-hydroxyisovaleric acid is therefore of significant diagnostic importance. Furthermore, its production by various microbial species highlights its relevance in microbiology and food science. This document serves as a technical resource, consolidating current knowledge on the natural occurrence and metabolic significance of this compound.

Biosynthesis of 2-Hydroxyisovaleric Acid

The formation of 2-hydroxyisovaleric acid is intrinsically linked to the metabolic pathway of valine.

Human Metabolism

In humans, the catabolism of valine primarily occurs in the mitochondria. The initial step involves the transamination of valine by branched-chain aminotransferase (BCAT) to yield 2-ketoisovalerate. Under normal physiological conditions, 2-ketoisovalerate is irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKD) complex .

However, in pathological states where the BCKD complex is deficient, such as in Maple Syrup Urine Disease (MSUD), 2-ketoisovalerate accumulates. This accumulation leads to its alternative metabolic conversion into 2-hydroxyisovaleric acid. While the specific enzyme responsible for this reduction in humans is not definitively established, it is hypothesized to be carried out by a reductase enzyme that acts on the excess keto-acid.

human_biosynthesis Valine Valine 2-Ketoisovalerate 2-Ketoisovalerate Valine->2-Ketoisovalerate Branched-chain aminotransferase (BCAT) Acyl-CoA Derivatives Acyl-CoA Derivatives 2-Ketoisovalerate->Acyl-CoA Derivatives Branched-chain α-keto acid dehydrogenase (BCKD) complex (Normal Pathway) 2-Hydroxyisovaleric Acid 2-Hydroxyisovaleric Acid 2-Ketoisovalerate->2-Hydroxyisovaleric Acid Reductase Activity (Alternative Pathway in MSUD)

Figure 1: Human Biosynthesis of 2-Hydroxyisovaleric Acid.
Microbial Metabolism

Certain microorganisms, particularly lactic acid bacteria and other species, are capable of producing 2-hydroxyisovaleric acid. The biosynthetic pathway in these organisms also originates from pyruvate, a central metabolite. In bacteria such as Klebsiella pneumoniae, the synthesis of the precursor 2-ketoisovalerate involves a series of enzymatic reactions starting from pyruvate, catalyzed by acetohydroxyacid synthase (AHAS) , acetohydroxyacid isomeroreductase (AHAIR) , and dihydroxyacid dehydratase (DHAD) .

The subsequent conversion of 2-ketoisovalerate to 2-hydroxyisovaleric acid is an enzymatic reduction. Studies have identified that enzymes with 2-ketoisovalerate reductase activity, such as ketopantoate reductase (PanE) and acetohydroxyacid isomeroreductase (IlvC) , can catalyze this step.

microbial_biosynthesis Pyruvate Pyruvate 2-Acetolactate 2-Acetolactate Pyruvate->2-Acetolactate Acetohydroxyacid synthase (AHAS) 2,3-Dihydroxyisovalerate 2,3-Dihydroxyisovalerate 2-Acetolactate->2,3-Dihydroxyisovalerate Acetohydroxyacid isomeroreductase (AHAIR) 2-Ketoisovalerate 2-Ketoisovalerate 2,3-Dihydroxyisovalerate->2-Ketoisovalerate Dihydroxyacid dehydratase (DHAD) 2-Hydroxyisovaleric Acid 2-Hydroxyisovaleric Acid 2-Ketoisovalerate->2-Hydroxyisovaleric Acid 2-Ketoisovalerate Reductase Activity (e.g., PanE, IlvC) experimental_workflow cluster_gcms GC-MS Protocol cluster_lcms LC-MS/MS Protocol Sample Prep (GC) Sample Preparation (Extraction, Drying) Derivatization Derivatization (e.g., with BSTFA) Sample Prep (GC)->Derivatization GC-MS Analysis GC-MS Analysis (Separation & Detection) Derivatization->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Sample Prep (LC) Sample Preparation (Protein Precipitation) LC-MS/MS Analysis LC-MS/MS Analysis (Separation & Detection) Sample Prep (LC)->LC-MS/MS Analysis LC-MS/MS Analysis->Data Analysis Biological Sample Biological Sample Biological Sample->Sample Prep (GC) Biological Sample->Sample Prep (LC)

The Role of 2-Hydroxyisovaleric Acid in Branched-Chain Amino Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisovaleric acid, also known as 2-hydroxy-3-methylbutanoic acid, is a hydroxy carboxylic acid that serves as a metabolic byproduct of branched-chain amino acid (BCAA) catabolism, primarily of valine. While typically present at low levels in healthy individuals, its accumulation is a key indicator of certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD). Emerging research also points to its potential role as a biomarker in other metabolic dysregulations, including insulin (B600854) resistance. This technical guide provides an in-depth overview of the core aspects of 2-hydroxyisovaleric acid's involvement in BCAA metabolism, focusing on its biochemical pathways, associated pathologies, and analytical methodologies.

Biochemical Pathways

2-Hydroxyisovaleric acid is formed from the reduction of its corresponding α-keto acid, 2-ketoisovalerate. This conversion is a critical step in the alternative metabolic route when the primary BCAA catabolic pathway is impaired.

BCAA Catabolism Overview

The catabolism of the three BCAAs—leucine, isoleucine, and valine—initiates with a reversible transamination step catalyzed by branched-chain aminotransferases (BCATs), which converts them into their respective branched-chain α-keto acids (BCKAs): α-ketoisocaproate (KIC) from leucine, α-keto-β-methylvalerate (KMV) from isoleucine, and α-ketoisovalerate (KIV) from valine.[1] Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a key regulatory point in the pathway, catalyzes the irreversible oxidative decarboxylation of these BCKAs.[1][2]

Formation of 2-Hydroxyisovaleric Acid

In pathological conditions such as Maple Syrup Urine Disease (MSUD), a deficiency in the BCKDH complex leads to the accumulation of BCAAs and their corresponding BCKAs.[3] The elevated levels of 2-ketoisovalerate create a substrate pool for alternative enzymatic reactions. Specifically, 2-ketoisovalerate can be reduced to 2-hydroxyisovaleric acid by the action of one or more reductase enzymes. While the specific primary enzyme responsible for this conversion in humans is not definitively established, studies in fungi have characterized 2-ketoisovalerate reductases that catalyze this NADPH-dependent reaction.[4]

BCAA_Metabolism cluster_msud Alternative Pathway in MSUD Valine Valine BCAT Branched-Chain Aminotransferase (BCAT) KIV 2-Ketoisovalerate (KIV) Valine->KIV Transamination BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex (Deficient in MSUD) KIV->BCKDH Oxidative Decarboxylation Reductase 2-Ketoisovalerate Reductase KIV->Reductase Reduction Metabolites Further Metabolism BCKDH->Metabolites HIVA 2-Hydroxyisovaleric Acid Reductase->HIVA

Association with Metabolic Disorders

Maple Syrup Urine Disease (MSUD)

MSUD is an autosomal recessive disorder caused by mutations in the genes encoding the BCKDH complex.[3] The resulting enzymatic deficiency leads to the accumulation of BCAAs and BCKAs in blood, urine, and cerebrospinal fluid. The elevated 2-ketoisovalerate is subsequently converted to 2-hydroxyisovaleric acid, making it a characteristic urinary marker for the disease.[5] The presence of 2-hydroxyisovaleric acid, along with other BCKAs, contributes to the distinctive sweet odor of the urine, from which the disease derives its name.[3]

Insulin Resistance and Type 2 Diabetes

Elevated circulating levels of BCAAs are strongly associated with insulin resistance and an increased risk of developing type 2 diabetes.[6][7][8] This has led to the hypothesis that dysregulation of BCAA metabolism, including the accumulation of downstream metabolites, may play a causal role in the pathogenesis of these conditions. While the direct role of 2-hydroxyisovaleric acid in insulin signaling is still under investigation, it is part of a metabolic signature associated with impaired BCAA catabolism. The accumulation of BCAA-derived metabolites is thought to contribute to mitochondrial stress and interfere with insulin signaling pathways, potentially through the activation of the mammalian target of rapamycin (B549165) (mTOR) pathway.[6][7][9]

Insulin_Resistance_Pathway BCAA Elevated BCAAs BCKAD_dysfunction Impaired BCAA Catabolism BCAA->BCKAD_dysfunction BCAA_metabolites Accumulation of BCAA Metabolites (incl. 2-HIVA) BCKAD_dysfunction->BCAA_metabolites mTORC1 mTORC1 Activation BCAA_metabolites->mTORC1 Mitochondrial_stress Mitochondrial Stress BCAA_metabolites->Mitochondrial_stress Insulin_signaling Insulin Signaling Pathway mTORC1->Insulin_signaling Inhibition Mitochondrial_stress->Insulin_signaling Impairment Insulin_resistance Insulin Resistance Insulin_signaling->Insulin_resistance Leads to

Quantitative Data

The concentration of 2-hydroxyisovaleric acid in biological fluids is a critical diagnostic parameter. The following tables summarize available quantitative data.

ParameterOrganism/Cell LineEnzymeSubstrateK_mV_maxk_catReference
Enzyme Kinetics Fusarium proliferatum2-Ketoisovalerate Reductase2-Ketoisovalerate0.7 mM (apparent)--[4]
Thermococcus litoralis2-Ketoisovalerate ferredoxin oxidoreductase2-Ketoisovalerate< 100 µM-> 1.0 µM⁻¹s⁻¹[10]
Bacillus subtilisAcetolactate Synthase (AlsS)2-Ketoisovalerate-5.5 µmol·min⁻¹·mg⁻¹ (Kdc activity)-[11]
ConditionFluid2-Hydroxyisovaleric Acid ConcentrationReference
Metabolite Concentrations
Maple Syrup Urine Disease (MSUD)UrineSignificantly elevated[5]
Healthy IndividualsPlasma< 5 µmol/L (as part of BCAA metabolites)
Filipino MSUD PatientsUrineSignificantly elevated excretion[12]

Experimental Protocols

Accurate quantification of 2-hydroxyisovaleric acid is crucial for both clinical diagnosis and research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids

This protocol outlines a general procedure for the analysis of organic acids, including 2-hydroxyisovaleric acid, in urine.

1. Sample Preparation and Extraction:

  • To 200 µL of urine, add an internal standard.

  • Acidify the sample to a pH below 2 with hydrochloric acid.[13]

  • Saturate the sample with sodium chloride.[13]

  • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.[13]

  • Evaporate the organic extract to dryness under a stream of nitrogen.[13]

2. Derivatization:

  • To the dried residue, add a derivatizing agent to increase the volatility of the organic acids. A common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a pyridine (B92270) solvent.[13]

  • Incubate the mixture at a specific temperature (e.g., 60-90°C) for a defined period (e.g., 15-30 minutes) to ensure complete derivatization.[14]

3. GC-MS Analysis:

  • Inject an aliquot of the derivatized sample into the GC-MS system.

  • Gas Chromatograph Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: Typically 250-280°C.

    • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, an initial temperature of 60-80°C held for a few minutes, followed by a ramp up to 280-300°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Full scan mode for qualitative analysis and identification of unknown compounds, or selected ion monitoring (SIM) for targeted quantification of known compounds like 2-hydroxyisovaleric acid.[15]

GCMS_Workflow Urine_Sample Urine Sample Extraction Liquid-Liquid Extraction Urine_Sample->Extraction Derivatization Derivatization (e.g., with BSTFA) Extraction->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma/Urine Organic Acids

LC-MS/MS offers high sensitivity and specificity and often requires less sample preparation than GC-MS.

1. Sample Preparation:

  • For plasma or serum, perform a protein precipitation step by adding a cold organic solvent like acetonitrile (B52724) or isopropanol.[16][17]

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant for analysis. For urine, a simple dilution step may be sufficient.

2. Derivatization (Optional but can improve sensitivity):

  • While some methods analyze underivatized organic acids, derivatization can enhance ionization efficiency and chromatographic retention. 3-nitrophenylhydrazine (B1228671) (3-NPH) is a common derivatizing agent for carboxylic acids.[18]

3. LC-MS/MS Analysis:

  • Inject the prepared sample into the LC-MS/MS system.

  • Liquid Chromatograph Conditions:

    • Column: A reversed-phase C18 column or a HILIC column for polar analytes.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid to improve ionization.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray ionization (ESI), typically in negative ion mode for acidic compounds.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting the precursor ion of 2-hydroxyisovaleric acid and one or more of its characteristic product ions. For 3-hydroxyisovaleric acid, an isomer, the MRM transition is m/z 117.1→59.0.[17] A similar transition would be expected for 2-hydroxyisovaleric acid.

Conclusion

2-Hydroxyisovaleric acid is a significant metabolite in the context of branched-chain amino acid metabolism. Its primary clinical relevance lies in its role as a diagnostic marker for Maple Syrup Urine Disease. However, the growing body of evidence linking BCAA metabolism to broader metabolic disorders such as insulin resistance suggests that 2-hydroxyisovaleric acid may have a more extensive role as a biomarker. Further research is warranted to fully elucidate its direct physiological effects and its utility in the diagnosis and monitoring of a wider range of metabolic diseases. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of this important metabolite, facilitating future investigations in this field.

References

An In-depth Technical Guide to 2-Hydroxyisovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hydroxyisovaleric acid, a significant metabolite in various biological pathways. The document details its chemical synonyms, physicochemical properties, metabolic context, and provides detailed experimental protocols for its synthesis, purification, and analysis.

Chemical Synonyms and Identifiers

2-Hydroxyisovaleric acid is known by a variety of names in scientific literature and chemical databases. A comprehensive list of its synonyms and identifiers is crucial for accurate literature searches and unambiguous identification.

CategorySynonym/IdentifierSource
IUPAC Name 2-hydroxy-3-methylbutanoic acid[1][2]
Common Names 2-Hydroxyisovaleric acid, α-Hydroxyisovaleric acid, 2-Oxyisovaleric acid[1][3][4]
2-Hydroxy-3-methylbutyric acid[1][3]
3-Methyl-2-hydroxybutyric acid[1]
DL-2-Hydroxyisovaleric acid[1]
CAS Number 4026-18-0 (for the racemic mixture)[1]
600-37-3 (deleted or replaced)[3][4]
17407-56-6 (for the (R)-enantiomer)
17407-55-5 (for the (S)-enantiomer)
PubChem CID 99823 (for the racemic mixture)[5][6]
5289545 (for the (-)-enantiomer)
ChEBI ID CHEBI:60645[1]
HMDB ID HMDB0000407[2]
Linear Formula (CH3)2CHCH(OH)CO2H[7]
Molecular Formula C5H10O3[3][7]

Physicochemical Properties

Understanding the physicochemical properties of 2-hydroxyisovaleric acid is fundamental for its handling, analysis, and application in research and development.

PropertyValueSource
Molecular Weight 118.13 g/mol [5][7]
Appearance White to off-white solid
Melting Point 63-64 °C[4]
Boiling Point 100-150 °C at 11 Torr[4]
Water Solubility 350 mg/mL[5]
logP (estimated) 0.5[5]
pKa (predicted) ~3.8

Metabolic Pathway of 2-Hydroxyisovaleric Acid

2-Hydroxyisovaleric acid is a metabolite of the branched-chain amino acid (BCAA) valine. Its formation is a key indicator of valine metabolism and can be elevated in certain metabolic disorders. The following diagram illustrates the metabolic pathway from valine to 2-hydroxyisovaleric acid.

Valine Metabolism Metabolic Pathway of 2-Hydroxyisovaleric Acid Formation cluster_enzymes Enzymes Valine L-Valine aKIV α-Ketoisovalerate Valine->aKIV Branched-chain aminotransferase (BCAT) HIVA 2-Hydroxyisovaleric Acid aKIV->HIVA α-Keto acid dehydrogenase complex (BCKDH) - Reduction Further_Metabolism Further Metabolism HIVA->Further_Metabolism BCAT BCAT BCKDH BCKDH

Metabolic pathway from L-valine to 2-hydroxyisovaleric acid.

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis, purification, and quantitative analysis of 2-hydroxyisovaleric acid.

Chemical Synthesis from L-Valine

This protocol describes the conversion of L-valine to 2-hydroxyisovaleric acid via a diazotization reaction.

Materials:

  • L-Valine

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl), 2M

  • Sulfuric acid (H₂SO₄), 1M

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of L-Valine: In a 250 mL round-bottom flask, dissolve 11.7 g (0.1 mol) of L-valine in 100 mL of 1M sulfuric acid. Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve 8.3 g (0.12 mol) of sodium nitrite in 40 mL of distilled water. Cool this solution in the ice bath.

  • Diazotization: Slowly add the cold sodium nitrite solution dropwise to the stirred L-valine solution over a period of approximately 30 minutes. Maintain the temperature of the reaction mixture below 5 °C throughout the addition. A color change and gas evolution (N₂) will be observed.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Extraction: Transfer the reaction mixture to a 500 mL separatory funnel. Extract the aqueous phase with diethyl ether (3 x 75 mL).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent. Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude 2-hydroxyisovaleric acid as a viscous oil or solid.

Purification by Recrystallization

This protocol details the purification of crude 2-hydroxyisovaleric acid.

Materials:

Procedure:

  • Dissolution: Place the crude 2-hydroxyisovaleric acid in a 100 mL Erlenmeyer flask. Add a minimal amount of hot toluene (approximately 60-70 °C) while stirring until the solid is completely dissolved.

  • Crystallization: Slowly add heptane to the hot solution until it becomes slightly turbid. Reheat the solution gently until it becomes clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold heptane.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the quantitative analysis of 2-hydroxyisovaleric acid in biological samples such as urine or plasma.

Workflow Diagram:

GC-MS Workflow Workflow for GC-MS Analysis of 2-Hydroxyisovaleric Acid Sample_Prep Sample Preparation (e.g., Urine, Plasma) Extraction Liquid-Liquid Extraction Sample_Prep->Extraction Addition of Internal Standard Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Evaporation of Solvent GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis

General workflow for the GC-MS analysis of 2-hydroxyisovaleric acid.

Materials and Reagents:

  • Biological sample (urine or plasma)

  • Internal standard (e.g., ¹³C₅-2-hydroxyisovaleric acid)

  • Ethyl acetate (B1210297)

  • Hydrochloric acid (HCl), 6M

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (B92270)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • To 1 mL of urine or plasma in a glass tube, add a known amount of the internal standard.

    • Acidify the sample to pH 1-2 with 6M HCl.

    • Saturate the aqueous phase with sodium chloride.

  • Extraction:

    • Add 3 mL of ethyl acetate and vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the phases.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction step twice more and combine the organic extracts.

    • Dry the combined organic phase over anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

    • Cap the tube tightly and heat at 70 °C for 60 minutes.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Conditions (example):

      • Inlet temperature: 250 °C

      • Oven program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

      • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions (example):

      • Ion source temperature: 230 °C

      • Quadrupole temperature: 150 °C

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Acquisition mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 2-hydroxyisovaleric acid and its internal standard.

  • Quantification:

    • Create a calibration curve using standard solutions of 2-hydroxyisovaleric acid of known concentrations, prepared and derivatized in the same manner as the samples.

    • Calculate the concentration of 2-hydroxyisovaleric acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

This comprehensive guide provides essential information and detailed protocols for researchers, scientists, and drug development professionals working with 2-hydroxyisovaleric acid. Adherence to these methodologies will ensure accurate and reproducible results in the study of this important metabolite.

References

Endogenous Sources and Metabolic Significance of 2-Hydroxy-3-methylbutyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-methylbutyric acid, also known as α-hydroxyisovaleric acid, is an endogenous organic acid primarily recognized as a key intermediate in the catabolism of the essential branched-chain amino acid (BCAA), valine. While historically viewed as a metabolic byproduct, emerging research is beginning to shed light on its potential as a bioactive molecule with roles extending beyond simple intermediary metabolism. This technical guide provides a comprehensive overview of the endogenous sources, metabolic pathways, and potential signaling functions of 2-hydroxy-3-methylbutyric acid. It includes quantitative data on its physiological concentrations, detailed experimental protocols for its analysis, and visualizations of its metabolic and signaling pathways to serve as a resource for researchers and professionals in the fields of metabolic disease, nutrition, and drug development.

Endogenous Sources of 2-Hydroxy-3-methylbutyric Acid

The primary and most well-established endogenous source of 2-hydroxy-3-methylbutyric acid is the mitochondrial degradation of L-valine, one of the three branched-chain amino acids. This metabolic process is crucial for energy production, particularly in skeletal muscle, and for providing precursors for the synthesis of other biomolecules. In addition to the valine catabolic pathway, 2-hydroxy-3-methylbutyric acid has also been identified as a product of ketogenesis and the metabolism of the other BCAAs, leucine (B10760876) and isoleucine.

Valine Catabolism

The catabolism of valine is a multi-step enzymatic process that occurs predominantly in the mitochondria of various tissues, with skeletal muscle being a primary site. The initial steps involve the transamination of valine to its corresponding α-keto acid, α-ketoisovalerate, followed by oxidative decarboxylation. Subsequent reactions lead to the formation of 2-hydroxy-3-methylbutyric acid.

Ketogenesis and Other BCAA Metabolism

During periods of fasting, prolonged exercise, or in pathological states such as diabetic ketoacidosis, the rate of ketogenesis increases. This process, primarily occurring in the liver, involves the breakdown of fatty acids to produce ketone bodies. 2-Hydroxy-3-methylbutyric acid has been identified as a metabolite in this context, suggesting a link between fatty acid metabolism and its production. Furthermore, metabolic crosstalk between the catabolic pathways of all three BCAAs can also contribute to the endogenous pool of this molecule.

Metabolic Pathways

The central metabolic pathway for the endogenous production of 2-hydroxy-3-methylbutyric acid is the catabolism of L-valine.

valine_catabolism Valine L-Valine KIV α-Ketoisovalerate Valine->KIV Branched-chain aminotransferase Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA Branched-chain α-keto acid dehydrogenase complex Hydroxyisobutyryl_CoA 3-Hydroxyisobutyryl-CoA Isobutyryl_CoA->Hydroxyisobutyryl_CoA HMBA 2-Hydroxy-3- methylbutyric acid Hydroxyisobutyryl_CoA->HMBA Enoyl-CoA hydratase Succinyl_CoA Succinyl-CoA Hydroxyisobutyryl_CoA->Succinyl_CoA Multiple steps

Valine Catabolism Pathway.

Quantitative Data

The concentration of 2-hydroxy-3-methylbutyric acid in biological fluids is an important parameter for understanding its physiological and pathological roles.

ParameterBiological MatrixConcentration RangeReference
Normal ConcentrationHuman Blood7.7 (0.0-19.0) µM

Metabolic Flux Data from a Porcine Model

OrganNet Flux of α-Ketoisovalerate (KIV)ConditionReference
Hindquarter (muscle)ReleasePostprandial[1][2]
KidneyReleasePostprandial[1][2]
LiverUptakePostprandial[1][2]

Signaling Pathways

Recent evidence suggests that 2-hydroxy-3-methylbutyric acid is not merely a metabolic intermediate but may also possess direct signaling capabilities.

MYC Signaling Pathway in Intestinal Epithelial Cells

A recent study has demonstrated that 2-hydroxy-3-methylbutyric acid, derived from Lactobacillus paracasei, can promote the proliferation of intestinal epithelial cells.[3] This effect is mediated through the upregulation of the MYC signaling pathway. The proposed mechanism involves the interaction of 2-hydroxy-3-methylbutyric acid with the bZIP transcription factor MAFF, which in turn interacts with c-myc promoter-binding protein 1 (MBP1) to enhance MYC gene expression.[3]

MYC_signaling HMBA 2-Hydroxy-3-methylbutyric acid MAFF MAFF HMBA->MAFF Interacts with MBP1 MBP1 MAFF->MBP1 Interacts with MYC_Promoter MYC Promoter MBP1->MYC_Promoter Binds to MYC_Gene MYC Gene Expression MYC_Promoter->MYC_Gene Activates Proliferation Intestinal Epithelial Cell Proliferation MYC_Gene->Proliferation Promotes

HMBA-mediated MYC Signaling.

Experimental Protocols

Accurate quantification of 2-hydroxy-3-methylbutyric acid in biological matrices is essential for research in this area. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for this purpose.

Quantification by GC-MS

This protocol outlines a general procedure for the analysis of 2-hydroxy-3-methylbutyric acid in biological fluids using GC-MS, which requires a derivatization step to increase the volatility of the analyte.

5.1.1. Sample Preparation and Extraction

  • Internal Standard Addition: To 1 mL of sample (e.g., urine or plasma), add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Acidification: Acidify the sample to approximately pH 1 with 6 M HCl.

  • Liquid-Liquid Extraction (LLE): Add an organic solvent such as ethyl acetate, vortex vigorously, and centrifuge to separate the phases.

  • Drying: Transfer the organic layer and dry it over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

5.1.2. Derivatization (Silylation)

  • To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 60-80°C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS.

5.1.3. GC-MS Parameters

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injection Mode: Splitless.

  • Oven Program: Start at a low temperature (e.g., 70°C), hold, then ramp to a final temperature of around 280-300°C.

  • Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode for targeted quantification.

Quantification by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity for the analysis of organic acids and often requires minimal sample preparation.

5.2.1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma, add 200 µL of cold acetonitrile (B52724) containing the internal standard.

  • Vortex vigorously to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C.

  • Transfer the supernatant and evaporate to dryness.

  • Reconstitute the dried extract in the initial mobile phase.

5.2.2. LC-MS/MS Parameters

  • Column: A reversed-phase C18 column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3-0.5 mL/min.

  • Gradient: A suitable gradient from low to high organic phase.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

experimental_workflow cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow Sample_GC Biological Sample Extraction_GC Extraction Sample_GC->Extraction_GC Derivatization Derivatization Extraction_GC->Derivatization Analysis_GC GC-MS Analysis Derivatization->Analysis_GC Sample_LC Biological Sample Protein_Precipitation Protein Precipitation Sample_LC->Protein_Precipitation Analysis_LC LC-MS/MS Analysis Protein_Precipitation->Analysis_LC

Analytical Workflows.

Conclusion

2-Hydroxy-3-methylbutyric acid is an endogenously produced metabolite with its primary origin in the catabolism of valine. While its role as an intermediate in BCAA metabolism is well-established, recent findings point towards a more direct role in cellular signaling, particularly in regulating cell proliferation in the intestine. The availability of robust analytical methods for its quantification will be instrumental in further elucidating its physiological functions and its potential as a biomarker or therapeutic target in various diseases. This guide provides a foundational resource for researchers to explore the multifaceted nature of this intriguing molecule.

References

An In-depth Technical Guide to 2-Hydroxyisovaleric Acid as a Valine Precursor Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-hydroxyisovaleric acid, an alpha-hydroxy analogue of the essential amino acid valine. It explores its metabolic conversion, quantitative efficacy, potential applications, and the experimental methodologies used for its evaluation.

Metabolic Relationship and Conversion Pathway

2-Hydroxyisovaleric acid, also known as 2-hydroxy-3-methylbutanoic acid, serves as a direct precursor to L-valine in biological systems.[1][2] The core of this relationship lies in its conversion through enzymatic processes. The degradation of valine can lead to the formation of its α-keto acid analog, α-ketoisovalerate (KIV), which can then be reduced to 2-hydroxyisovaleric acid.[1] Conversely, 2-hydroxyisovaleric acid can be oxidized to α-ketoisovalerate, which is then transaminated to form L-valine.[3] This interconversion is a key aspect of branched-chain amino acid metabolism.

The final and critical step in the synthesis of L-valine from its precursor is the transamination of α-ketoisovalerate, a reaction catalyzed by valine aminotransferase.[1][4] This metabolic link allows 2-hydroxyisovaleric acid to act as a substitute for dietary valine, participating in protein synthesis and maintaining nitrogen balance.[2]

cluster_transamination HIVA 2-Hydroxyisovaleric Acid KIV α-Ketoisovalerate (KIV) HIVA->KIV Oxidation KIV->HIVA Reduction Valine L-Valine KIV->Valine Transamination (Valine Aminotransferase) KIV->Valine Glutamate Glutamate AKG α-Ketoglutarate Glutamate->AKG Glutamate->AKG

Caption: Metabolic conversion pathway of 2-hydroxyisovaleric acid to L-valine.

Quantitative Data on Efficacy as a Valine Precursor

The effectiveness of 2-hydroxyisovaleric acid as a valine substitute has been quantified in animal studies. Research in growing rats demonstrates that it can correct growth failure caused by a valine-deficient diet.[3][5] Its efficiency, however, is not absolute and can be influenced by dosage.

Table 1: Comparative Efficacy of Valine Analogues in Growing Rats

Compound Dietary Content (μmol/g diet) Substitution Efficiency (%) Observation
α-Ketoisovaleric Acid 17.5 80 Equivalent to 1/4 of the daily valine requirement.[5]
α-Ketoisovaleric Acid 140 37 Equivalent to twice the daily valine requirement.[5]

| 2-Hydroxyisovaleric Acid | 70 | 45 | Efficiency is similar to the keto analogue at the same dietary level.[3][5] |

Data sourced from studies on growing rats fed a valine-free diet supplemented with the respective analogues.[3][5]

The inefficiency is partly attributed to the degradation of the precursor analogues to isobutyric acid.[3] Furthermore, a significant portion of administered α-ketoisovaleric acid (30-80%) is exhaled as CO2, indicating its use in energy metabolism rather than solely for valine synthesis.[3][5]

Experimental Protocols and Methodologies

Evaluating the efficacy and metabolic fate of 2-hydroxyisovaleric acid requires robust experimental designs. Below are representative protocols for in vivo assessment and in vitro analysis.

This protocol is based on methodologies used to study the growth-promoting effects of valine analogues in rats.[3][5]

Objective: To determine the efficiency of 2-hydroxyisovaleric acid as a substitute for L-valine in supporting the growth of young rats.

Methodology:

  • Animal Model: Use 70-80g male albino rats.

  • Dietary Groups:

    • Control (Complete Diet): A diet containing all essential nutrients, including an optimal level of valine (e.g., 70 μmol/g).

    • Negative Control (Valine-Free): The same diet but with valine completely removed.

    • Test Groups: The valine-free diet supplemented with varying concentrations of 2-hydroxyisovaleric acid (e.g., 35, 70, 140 μmol/g).

    • Reference Groups: The valine-free diet supplemented with varying concentrations of L-valine to create a standard growth curve.

  • Experimental Procedure:

    • Acclimatize rats for 3-5 days on a standard chow diet.

    • Randomly assign rats to the dietary groups (n=6-8 per group).

    • Provide diets and water ad libitum for a period of 10-14 days.

    • Record body weight and food intake daily.

  • Data Analysis:

    • Calculate the average daily weight gain ( g/100g body wt/day).

    • Plot the growth response against the dietary concentration of L-valine to establish a standard curve.

    • Determine the amount of 2-hydroxyisovaleric acid required to produce a specific growth response and compare it to the amount of L-valine needed for the same response.

    • Calculate the percent efficiency using the formula: Efficiency (%) = 100 * (μmol valine/g diet) / (μmol analogue/g diet for the same growth response).[3]

cluster_setup Phase 1: Setup cluster_exp Phase 2: Experiment (10-14 days) cluster_analysis Phase 3: Data Analysis Acclimatize Animal Acclimatization (3-5 days) Grouping Randomization into Dietary Groups Acclimatize->Grouping Diet Ad Libitum Feeding (Control, Val-Free, Test Diets) Grouping->Diet Monitor Daily Monitoring (Weight, Food Intake) Diet->Monitor Calc Calculate Avg. Daily Weight Gain Monitor->Calc Curve Generate Valine Standard Curve Calc->Curve Efficiency Calculate Substitution Efficiency Curve->Efficiency

Caption: General workflow for an in vivo study comparing valine and its analogue.

This protocol provides a general framework for the analysis of 2-hydroxyisovaleric acid and related metabolites in biological fluids, adapted from methods for similar organic acids.[6]

Objective: To quantify the concentration of 2-hydroxyisovaleric acid and L-valine in plasma or urine samples.

Methodology:

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Perform protein precipitation by adding 400 µL of cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for injection.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analytes (e.g., 2% B held for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, then re-equilibrate).

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-) for 2-hydroxyisovaleric acid; Positive (ESI+) for valine.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each analyte and the internal standard. For example, a potential transition for 3-hydroxyisovaleric acid (a related compound) is m/z 117.1 -> 59.0.[6]

  • Quantification:

    • Generate a calibration curve using standards of known concentrations.

    • Calculate the analyte concentration in the samples by comparing the peak area ratio (analyte/internal standard) to the calibration curve.

Applications in Research and Drug Development

  • Nutritional Science: 2-hydroxyisovaleric acid is primarily used in animal nutrition research to evaluate its potential as a nitrogen-sparing substitute in feed, particularly in valine-deficient dietary models.[2] Its use can help optimize feed formulations and support growth and development.[2]

  • Metabolic Disorders: While it can serve as a valine precursor, 2-hydroxyisovaleric acid is also a key biomarker in several inherited metabolic disorders.

    • Maple Syrup Urine Disease (MSUD): In MSUD, a deficiency in the branched-chain α-ketoacid dehydrogenase complex leads to the accumulation of branched-chain amino acids and their keto and hydroxy derivatives, including significantly elevated levels of 2-hydroxyisovaleric acid in blood and urine.[7]

    • Isovaleric Acidemia (IVA): This disorder of leucine (B10760876) metabolism also results in the accumulation of various metabolites, including 3-hydroxyisovaleric acid.[8][9] While distinct from the valine analogue, the study of these related compounds is crucial for differential diagnosis.

    • Other Conditions: Elevated levels may also be seen in lactic acidosis, ketoacidosis, and propionic acidemia.[10]

  • Drug Development: The study of valine analogues and their metabolic pathways can inform the development of therapies for metabolic diseases. Understanding how these precursors are utilized or why they accumulate can provide insights into enzyme function and potential therapeutic targets.[11] For instance, providing specific keto or hydroxy analogues could be a strategy to bypass enzymatic defects in certain aminoacidopathies, although this is not a current primary application for 2-hydroxyisovaleric acid itself.

cluster_app Primary Applications cluster_disorders Associated Metabolic Disorders (as a biomarker) HIVA 2-Hydroxyisovaleric Acid Nutrition Nutritional Supplement (Valine Source) HIVA->Nutrition Functions as Biomarker Disease Biomarker HIVA->Biomarker Serves as MSUD Maple Syrup Urine Disease Biomarker->MSUD Acidosis Ketoacidosis / Lactic Acidosis Biomarker->Acidosis Other Other Organic Acidemias Biomarker->Other

Caption: Logical relationships of 2-hydroxyisovaleric acid's applications.

References

Methodological & Application

Application Notes: Quantitative Analysis of 2-Hydroxyisovaleric Acid in Urine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxyisovaleric acid (2-HIVA) is a hydroxy carboxylic acid that is a metabolite of the branched-chain amino acid, leucine (B10760876). The quantification of 2-hydroxyisovaleric acid in urine is of significant clinical interest as elevated levels can be indicative of certain inborn errors of metabolism. Most notably, it is a secondary marker for Maple Syrup Urine Disease (MSUD), a genetic disorder affecting the metabolism of branched-chain amino acids.[1] Mild to moderate elevations may also be observed in other metabolic disturbances such as lactic acidosis, episodic ketosis, and potentially in cases of thiamine (B1217682) or lipoic acid deficiencies.[2] Therefore, accurate and precise quantification of 2-hydroxyisovaleric acid in urine is crucial for the diagnosis and monitoring of these conditions.

This document provides detailed protocols for the quantitative analysis of 2-hydroxyisovaleric acid in human urine using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Context: The Leucine Degradation Pathway

2-Hydroxyisovaleric acid is formed from the metabolism of the essential amino acid leucine. In the catabolic pathway, leucine is first transaminated to α-ketoisocaproate. In pathological conditions such as MSUD, where the branched-chain α-keto acid dehydrogenase (BCKDH) complex is deficient, α-ketoisocaproate accumulates and is alternatively reduced to 2-hydroxyisovaleric acid.

Leucine_Metabolism Leucine Leucine aKIC α-Ketoisocaproate Leucine->aKIC IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA BCKDH (Deficient in MSUD) HIVA 2-Hydroxyisovaleric Acid aKIC->HIVA Metabolites Further Metabolites IsovalerylCoA->Metabolites

Figure 1: Simplified Leucine Catabolism Pathway.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of 2-hydroxyisovaleric acid in urine. These values are compiled from various studies on urinary organic acids and may vary based on the specific instrumentation and laboratory conditions.

Table 1: Reference Ranges for 2-Hydroxyisovaleric Acid in Urine

PopulationConcentration Range (mmol/mol creatinine)
Healthy Individuals0 - 0.4[2]

Table 2: Method Performance Characteristics (Representative)

ParameterGC-MSLC-MS/MS (B15284909) (Adapted from 3-HIVA)
Linearity Range1 - 500 µmol/L0.1 - 10.0 µg/mL[3]
>0.99>0.99[3]
Limit of Quantification (LOQ)~1 µmol/L26 µM (undiluted urine)[4]
Intraday Precision (%RSD)< 10%1.8 - 13.7%[5]
Interday Precision (%RSD)< 15%3.4 - 10.2%[5]
Recovery90 - 110%Not specified

Experimental Protocols

Protocol 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details a robust method for the quantification of 2-hydroxyisovaleric acid in urine, involving liquid-liquid extraction and derivatization to form volatile trimethylsilyl (B98337) (TMS) esters suitable for GC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Urine Urine Sample IS Add Internal Standard Urine->IS Acidify Acidify (pH < 2) IS->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry Evaporate to Dryness Extract->Dry Deriv Add Pyridine (B92270) & BSTFA Dry->Deriv Heat Incubate (70-90°C, 15 min) Deriv->Heat GCMS GC-MS Analysis Heat->GCMS Quant Quantification GCMS->Quant

Figure 2: GC-MS Workflow for 2-HIVA Analysis.

Materials and Reagents:

  • Urine samples (stored at -20°C or below)

  • Internal Standard (IS) solution (e.g., Tropic Acid or a stable isotope-labeled 2-HIVA)

  • 5M Hydrochloric Acid (HCl)

  • Ethyl Acetate (HPLC grade)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Glass centrifuge tubes (10 mL)

  • Nitrogen evaporator

  • Heating block or oven

  • GC-MS system with a suitable capillary column (e.g., DB-5MS)

Procedure:

  • Sample Preparation:

    • Thaw urine samples to room temperature and vortex.

    • Transfer a volume of urine equivalent to a specific creatinine (B1669602) value (e.g., 0.5 mL for creatinine >100 mg%) to a glass centrifuge tube.

    • Add a known amount of internal standard.

    • Acidify the urine to pH < 2 with 5M HCl (check with pH paper).[6]

    • Add 3 mL of ethyl acetate, cap, and vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction (steps 5-7) and combine the organic layers.

    • Add anhydrous sodium sulfate to the combined extract to remove residual water.

    • Transfer the dried extract to a new tube and evaporate to complete dryness under a gentle stream of nitrogen at 35-40°C.

  • Derivatization:

    • To the dried residue, add 20 µL of pyridine and 75 µL of BSTFA (+1% TMCS).[7]

    • Cap the tube tightly and vortex to dissolve the residue.

    • Incubate at 70-90°C for 15 minutes to form the di-TMS derivatives.[8]

    • Cool to room temperature before analysis.

  • GC-MS Analysis:

    • GC Conditions (Typical):

      • Injector: Splitless, 250°C

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS)

      • Carrier Gas: Helium, constant flow of 1.0 mL/min

      • Oven Program: Initial 60°C for 2 min, ramp at 6°C/min to 280°C, hold for 5 min.[6]

    • MS Conditions (Typical):

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Quantification Ions for di-TMS-2-HIVA: Based on the NIST database, characteristic ions for the di-TMS derivative of 2-hydroxyisovaleric acid (MW 262.5) would be selected. Common fragments for such compounds include m/z 117, 147, and the molecular ion if visible.[9]

      • Dwell Time: 100 ms per ion

  • Quantification:

    • Prepare a calibration curve by spiking blank urine or a synthetic matrix with known concentrations of 2-hydroxyisovaleric acid and the internal standard, and process them alongside the samples.

    • Calculate the concentration of 2-hydroxyisovaleric acid in the unknown samples by relating the peak area ratio of the analyte to the internal standard against the calibration curve.

    • Normalize the final concentration to the urinary creatinine level.

Protocol 2: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from a validated method for the isomeric compound 3-hydroxyisovaleric acid and is suitable for high-throughput analysis with minimal sample preparation.[4]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Dilute Dilute with Water Urine->Dilute IS Add Internal Standard Dilute->IS Vortex Vortex IS->Vortex LCMS LC-MS/MS Analysis Vortex->LCMS Quant Quantification LCMS->Quant

Figure 3: LC-MS/MS Workflow for 2-HIVA Analysis.

Materials and Reagents:

  • Urine samples (stored at -20°C or below)

  • Internal Standard (IS) solution (e.g., stable isotope-labeled 2-HIVA)

  • Deionized Water

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Autosampler vials

  • LC-MS/MS system with an Electrospray Ionization (ESI) source

  • Reversed-phase C18 column (e.g., HSS T3, 2.1x100 mm, 1.8 µm)

Procedure:

  • Sample Preparation:

    • Thaw urine samples to room temperature and vortex.

    • Dilute samples four-fold by mixing 25 µL of urine with 75 µL of deionized water.[4]

    • Add a known amount of internal standard to each diluted sample.

    • Vortex for 10 seconds.

    • Transfer the mixture to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • LC Conditions (Typical):

      • Column: HSS T3 (2.1x100 mm, 1.8 µm) maintained at 55°C[4]

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: Methanol

      • Flow Rate: 0.4 mL/min

      • Gradient: Start at 0% B, hold for 1 min, ramp to 100% B over 2 min, hold for 0.5 min, return to 0% B and re-equilibrate.

      • Injection Volume: 1 µL[4]

    • MS/MS Conditions (Typical):

      • Ionization Mode: Electrospray Ionization, Negative (ESI-)

      • Acquisition Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transition for 2-HIVA (MW 118.13): A precursor ion of m/z 117.1 [M-H]⁻ would be selected. A suitable product ion would be determined by infusing a standard solution (e.g., loss of CO₂ giving m/z 73.1, or loss of H₂O giving m/z 99.1).

      • MRM Transition for IS: To be determined based on the specific internal standard used.

      • Instrument Parameters: Optimize collision energy, cone voltage, and other source parameters for maximum signal intensity.

  • Quantification:

    • Prepare a calibration curve using a synthetic urine matrix or stripped urine spiked with known concentrations of 2-hydroxyisovaleric acid and the internal standard.

    • Process calibrators in the same manner as the samples.

    • Calculate the concentration of 2-hydroxyisovaleric acid in the unknown samples by relating the peak area ratio of the analyte to the internal standard against the calibration curve.

    • Normalize the final concentration to the urinary creatinine level.

References

Application Note: Quantification of 2-Hydroxyisovaleric Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxyisovaleric acid is a hydroxy monocarboxylic acid that serves as a key biomarker in the diagnosis and monitoring of various metabolic disorders, including maple syrup urine disease (MSUD). Accurate and robust quantification of this analyte in biological fluids such as urine and plasma is crucial for clinical research and patient management. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds. However, due to the polar nature and low volatility of 2-hydroxyisovaleric acid, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. This application note provides a detailed protocol for the quantification of 2-hydroxyisovaleric acid in biological samples using a validated GC-MS method following silylation.

Principle

The method involves the extraction of 2-hydroxyisovaleric acid from a biological matrix, followed by a chemical derivatization step to increase its volatility. The sample is then introduced into the GC-MS system for separation and quantification. An internal standard is used to ensure accuracy and precision by correcting for variations during sample preparation and analysis.

Experimental Protocols

Materials and Reagents
  • 2-Hydroxyisovaleric acid standard

  • Internal Standard (IS): Deuterated 2-hydroxyisovaleric acid (e.g., 2-hydroxyisovaleric acid-d7) or a structurally similar compound not present in the sample.

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (B92270) (anhydrous)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (B86663)

  • Helium (GC-MS grade)

  • Deionized water

  • Standard laboratory glassware, autosampler vials with inserts, and a vortex mixer.

Sample Preparation (Urine)
  • Sample Collection and Storage: Collect a random urine sample in a sterile, preservative-free container. For long-term storage, samples should be kept at -70°C, and freeze-thaw cycles should be minimized.[1]

  • Normalization: The urine creatinine (B1669602) concentration is used to determine the volume of urine to be extracted, effectively normalizing the results.[1]

  • Internal Standard Addition: Add a known amount of the internal standard solution to the urine sample. This should be the first step to account for any losses in subsequent steps.[1]

  • Acidification: Acidify the sample to a pH of approximately 1-2 by adding concentrated HCl.

  • Extraction: Perform a liquid-liquid extraction by adding ethyl acetate to the acidified urine sample. Vortex vigorously for 2 minutes and centrifuge to separate the organic and aqueous layers.

  • Drying: Transfer the organic (upper) layer to a clean tube and add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

Derivatization
  • To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

  • Tightly cap the vial and heat at 70°C for 60 minutes to facilitate the derivatization reaction. This process replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups.

GC-MS Analysis
  • After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial with an insert.

  • Inject an aliquot of the derivatized sample into the GC-MS system.

Data Presentation

Table 1: GC-MS Instrument Parameters
ParameterSetting
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature250°C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temp 70°C, hold for 1 min, then ramp at 10°C/min to 300°C, hold for 5 min[2]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Table 2: Selected Ion Monitoring (SIM) Parameters
CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
2-Hydroxyisovaleric acid-TMSTo be determinedTo be determinedTo be determinedTo be determined
Internal Standard-TMSTo be determinedTo be determinedTo be determinedTo be determined

Note: The specific ions for monitoring should be determined by injecting a derivatized standard of 2-hydroxyisovaleric acid and its internal standard in full scan mode to identify characteristic and abundant fragment ions.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Urine/Plasma Sample add_is Add Internal Standard sample->add_is acidify Acidification (HCl) add_is->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract dry Dry Down Extract extract->dry add_reagents Add Pyridine & BSTFA + 1% TMCS dry->add_reagents heat Heat at 70°C add_reagents->heat gcms GC-MS Analysis heat->gcms quant Quantification gcms->quant

Caption: Experimental workflow for GC-MS quantification of 2-hydroxyisovaleric acid.

derivatization_pathway reactant 2-Hydroxyisovaleric Acid product 2-Hydroxyisovaleric Acid-TMS Derivative reactant->product Silylation reagent BSTFA + 1% TMCS reagent->product

Caption: Silylation of 2-hydroxyisovaleric acid for GC-MS analysis.

References

Application Note: Quantitative Analysis of 2-Hydroxyisovaleric Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-hydroxyisovaleric acid in human plasma. 2-Hydroxyisovaleric acid is a metabolite of the branched-chain amino acid leucine, and its levels can be indicative of certain metabolic disorders, such as maple syrup urine disease.[1] This protocol provides a sensitive and selective method utilizing protein precipitation for sample preparation and a triple quadrupole mass spectrometer for detection, making it suitable for clinical research and biomarker discovery.

Experimental Protocols

Materials and Reagents
  • 2-Hydroxyisovaleric acid reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., 2-Hydroxyisovaleric acid-d6

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid (≥98%)

  • Human plasma (blank)

  • Standard laboratory equipment (pipettes, centrifuges, vials)

Standard and Sample Preparation

1.2.1. Stock Solutions:

  • Prepare a 1 mg/mL stock solution of 2-hydroxyisovaleric acid in methanol.

  • Prepare a 1 mg/mL stock solution of the internal standard (IS) in methanol.

1.2.2. Working Standard Solutions:

  • Prepare serial dilutions of the 2-hydroxyisovaleric acid stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create working standards for calibration and quality control (QC) samples.

1.2.3. Internal Standard Working Solution:

  • Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.[2]

1.2.4. Calibration and QC Sample Preparation:

  • Spike blank human plasma with the appropriate working standard solutions to prepare a set of 8-10 calibration standards.[2]

  • A typical concentration range for an endogenous metabolite could be 10 to 5000 ng/mL.[2]

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

1.2.5. Plasma Sample Preparation:

  • Pipette 50 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.[2]

  • Add 200 µL of the Internal Standard Working Solution (100 ng/mL IS in acetonitrile).[2]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[2]

LC-MS/MS Analysis

Liquid Chromatography Conditions
ParameterCondition
LC System HPLC or UHPLC system
Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.35 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min.[2]
Mass Spectrometry Conditions
ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transition (Analyte) 117.1 → 59.0[4]
MRM Transition (IS) To be determined based on the specific IS used
Collision Gas Argon
Drying Gas Flow 15 L/min[4]
Desolvation Temperature 250°C[4]
Heat Block Temperature 400°C[4]

Data Presentation

Calibration Curve
Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10Example Value
50Example Value
100Example Value
500Example Value
1000Example Value
2500Example Value
5000Example Value

A linear regression with a weighting factor of 1/x² is typically used.

Precision and Accuracy
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ10<15%85-115%<15%85-115%
Low30<15%85-115%<15%85-115%
Medium300<15%85-115%<15%85-115%
High4000<15%85-115%<15%85-115%

LLOQ: Lower Limit of Quantification

Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample (50 µL) add_is Add IS in Acetonitrile (200 µL) plasma_sample->add_is Protein Precipitation vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (15,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification

Caption: Workflow for the LC-MS/MS analysis of 2-hydroxyisovaleric acid in plasma.

Signaling Pathway Context

signaling_pathway Leucine Leucine alpha_KIC α-Ketoisocaproic acid Leucine->alpha_KIC Branched-chain aminotransferase HICA 2-Hydroxyisocaproic acid alpha_KIC->HICA α-ketoisocaproate oxygenase HIVA 2-Hydroxyisovaleric acid HICA->HIVA

Caption: Metabolic pathway of Leucine to 2-hydroxyisovaleric acid.[1]

References

Chiral Separation of 2-Hydroxyisovaleric Acid Enantiomers by High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the enantioselective separation of 2-hydroxyisovaleric acid using High-Performance Liquid Chromatography (HPLC). The presented protocols are designed for analytical chemists, researchers, and drug development professionals who require accurate determination of the enantiomeric purity of this compound. The primary method detailed utilizes a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions, a widely recognized and effective approach for the resolution of chiral acids.[1] An alternative indirect method involving pre-column derivatization is also described.

Introduction

2-Hydroxyisovaleric acid, a metabolite of the branched-chain amino acid valine, possesses a single chiral center and therefore exists as a pair of enantiomers, (R)- and (S)-2-hydroxyisovaleric acid. In the pharmaceutical and life sciences sectors, the stereochemistry of a molecule is of paramount importance, as individual enantiomers can exhibit distinct pharmacological, toxicological, and metabolic profiles. Consequently, the ability to separate and quantify these enantiomers is crucial for drug development, quality control, and various research applications.

High-Performance Liquid Chromatography (HPLC) employing a chiral stationary phase (CSP) is a powerful and widely adopted technique for the direct separation of enantiomers.[1][2] The underlying principle of this method relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and subsequent separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad enantiorecognition capabilities, particularly for acidic compounds like 2-hydroxyisovaleric acid.[1]

Data Presentation

The following tables summarize the typical chromatographic parameters for the direct chiral separation of 2-hydroxyisovaleric acid enantiomers based on established methods for similar 2-hydroxy acids.

Table 1: HPLC System and Operating Conditions

ParameterValue
HPLC SystemStandard HPLC system with a pump, autosampler, column oven, and UV detector
Chiral ColumnChiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP)
Mobile Phasen-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
Flow Rate1.0 mL/min
Column Temperature25°C
DetectionUV at 210 nm
Injection Volume10 µL
Sample DiluentMobile Phase

Table 2: Chromatographic Performance Data (Expected)

Parameter(R)-2-hydroxyisovaleric acid(S)-2-hydroxyisovaleric acid
Retention Time (t R )~ 8.2 min~ 9.5 min
Tailing Factor (T f )≤ 1.5≤ 1.5
Theoretical Plates (N)> 2000> 2000
Resolution (R s )\multicolumn{2}{c}{> 1.5}

Experimental Protocols

Protocol 1: Direct Chiral Separation using a Chiral Stationary Phase

This protocol outlines the direct enantioselective separation of 2-hydroxyisovaleric acid using a polysaccharide-based chiral stationary phase.

1. Materials and Reagents

  • Racemic 2-hydroxyisovaleric acid standard

  • n-Hexane (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Trifluoroacetic Acid (TFA) (HPLC grade)

  • Sample diluent (Mobile Phase)

2. Equipment

  • Standard HPLC system with a pump, autosampler, column oven, and UV detector

  • Chiralpak® AD-H column (250 x 4.6 mm, 5 µm) or equivalent

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Mobile Phase

  • Prepare the mobile phase by mixing n-hexane, 2-propanol, and trifluoroacetic acid in a ratio of 90:10:0.1 (v/v/v).

  • Degas the mobile phase before use.

4. Preparation of Standard and Sample Solutions

  • Standard Solution: Prepare a stock solution of racemic 2-hydroxyisovaleric acid at a concentration of 1.0 mg/mL in the sample diluent. Dilute the stock solution to a working concentration of approximately 100 µg/mL.

  • Sample Solution: Accurately weigh the sample containing 2-hydroxyisovaleric acid and dissolve it in the sample diluent to achieve a final concentration within the linear range of the method.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. HPLC Analysis

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Inject 10 µL of the standard solution to confirm system suitability (resolution, peak shape, and retention times).

  • Inject the sample solutions for analysis.

6. Data Analysis

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Protocol 2: Indirect Chiral Separation via Derivatization

This protocol describes an alternative method where the enantiomers are derivatized to form diastereomers, which can then be separated on a conventional achiral HPLC column.[2]

1. Derivatization

  • In a clean, dry vial, dissolve 1 mg of racemic 2-hydroxyisovaleric acid in 1 mL of a suitable anhydrous solvent (e.g., dichloromethane).

  • Add 1.2 equivalents of a chiral derivatizing agent (e.g., (S)-(-)-α-methylbenzylamine).

  • Add 1.1 equivalents of a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC).

  • Seal the vial and stir the reaction at room temperature for 2-4 hours.

  • Quench the reaction and work up the sample to isolate the diastereomeric products.

2. HPLC Analysis

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A standard achiral C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A suitable mixture of acetonitrile (B52724) and water (with or without an acidic modifier like formic acid), to be optimized for the specific diastereomers.

  • Follow the general procedures for sample preparation and HPLC analysis as described in Protocol 1, adapting the mobile phase and gradient conditions to achieve separation of the diastereomers.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Mobile Phase (Hexane/IPA/TFA) equilibration Column Equilibration (30 min) prep_mobile_phase->equilibration prep_standard Standard Solution (100 µg/mL) injection Inject Sample (10 µL) prep_standard->injection prep_sample Sample Solution prep_sample->injection equilibration->injection separation Isocratic Elution (1.0 mL/min) injection->separation detection UV Detection (210 nm) separation->detection integration Peak Integration detection->integration calculation Calculate % ee integration->calculation logical_relationship cluster_direct Direct Method cluster_indirect Indirect Method racemic Racemic 2-Hydroxyisovaleric Acid ((R)- and (S)-enantiomers) csp_column Chiral Stationary Phase (CSP) racemic->csp_column Differential Interaction derivatization Derivatization with Chiral Reagent racemic->derivatization separated_direct Separated Enantiomers csp_column->separated_direct diastereomers Diastereomers derivatization->diastereomers achiral_column Achiral Column diastereomers->achiral_column separated_indirect Separated Diastereomers achiral_column->separated_indirect

References

Application Notes and Protocols for the GC Analysis of 2-Hydroxyisovaleric Acid Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisovaleric acid, a metabolite of the branched-chain amino acid leucine, is a key biomarker in the diagnosis and monitoring of certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD).[1][2] Its accurate quantification in biological matrices such as urine and plasma is crucial for clinical research and drug development. Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful and widely used technique for the analysis of organic acids. However, due to the polar nature and low volatility of 2-hydroxyisovaleric acid, derivatization is an essential prerequisite for successful GC analysis.[3] This process involves the chemical modification of the polar hydroxyl and carboxyl functional groups to form more volatile and thermally stable derivatives.

This document provides detailed application notes and protocols for the three most common derivatization techniques for 2-hydroxyisovaleric acid: silylation, esterification followed by silylation, and acylation.

Metabolic Pathway of 2-Hydroxyisovaleric Acid

2-Hydroxyisovaleric acid is an intermediate in the catabolic pathway of leucine. A deficiency in the branched-chain α-keto acid dehydrogenase (BCKAD) complex, as seen in MSUD, leads to the accumulation of branched-chain amino acids and their corresponding α-keto acids and α-hydroxy acids, including 2-hydroxyisovaleric acid.[4]

cluster_enzymes Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Transamination Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Oxidative Decarboxylation HICA 2-Hydroxyisocaproic Acid alpha_KIC->HICA Reduction HIVA 2-Hydroxyisovaleric Acid HICA->HIVA BCAT Branched-chain aminotransferase BCKAD Branched-chain α-keto acid dehydrogenase (Deficient in MSUD) Reductase Reductase

Metabolic pathway of Leucine to 2-Hydroxyisovaleric Acid.

Experimental Workflow for GC Analysis of 2-Hydroxyisovaleric Acid

The general workflow for the analysis of 2-hydroxyisovaleric acid from biological samples involves sample preparation, derivatization, and GC-MS analysis.

Sample Biological Sample (Urine, Plasma) Extraction Liquid-Liquid Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Derivatization (Silylation, Esterification, or Acylation) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

General experimental workflow for 2-hydroxyisovaleric acid analysis.

Derivatization Techniques and Protocols

Silylation

Silylation is a robust and widely used derivatization technique for organic acids. It involves the replacement of active hydrogens in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group, significantly increasing the volatility of the analyte.[5] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are common silylating reagents, often used with a catalyst such as trimethylchlorosilane (TMCS).[6]

Protocol for Silylation using BSTFA + 1% TMCS

Materials:

  • 2-Hydroxyisovaleric acid standard or sample extract (dried)

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Pyridine (B92270) or Acetonitrile (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Ensure the sample extract containing 2-hydroxyisovaleric acid is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen.

  • To the dried residue, add 50 µL of anhydrous pyridine or acetonitrile.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Tightly cap the vial and vortex briefly to ensure thorough mixing.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven.[7]

  • After cooling to room temperature, the sample is ready for injection into the GC-MS.

Esterification followed by Silylation

This two-step derivatization process first converts the carboxylic acid group to a methyl ester, followed by silylation of the hydroxyl group. Boron trifluoride in methanol (B129727) (BF3-Methanol) is a common reagent for the esterification step.[5][8] This method can be particularly useful for complex matrices.

Protocol for Esterification with BF3-Methanol followed by Silylation

Materials:

  • 2-Hydroxyisovaleric acid standard or sample extract (dried)

  • BF3-Methanol solution (10-14% w/w)

  • Hexane (B92381) (anhydrous)

  • Saturated Sodium Chloride (NaCl) solution

  • BSTFA + 1% TMCS

  • Pyridine or Acetonitrile (anhydrous)

  • Reacti-Vials™

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Esterification: a. To the dried sample residue, add 2 mL of BF3-Methanol solution.[5] b. Tightly cap the vial and heat at 60°C for 10 minutes.[5] c. Cool the vial to room temperature. d. Add 1 mL of water and 1 mL of hexane. e. Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer. f. Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial. g. Evaporate the hexane to dryness under a gentle stream of nitrogen.

  • Silylation: a. To the dried methyl ester, add 50 µL of anhydrous pyridine or acetonitrile. b. Add 100 µL of BSTFA + 1% TMCS. c. Tightly cap the vial and vortex briefly. d. Heat at 70°C for 30 minutes. e. After cooling, the sample is ready for GC-MS analysis.

Acylation

Acylation involves the conversion of the hydroxyl and carboxyl groups into esters and anhydrides, respectively, using acylating reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). These derivatives are often more stable than their silylated counterparts.[9]

Protocol for Acylation using Trifluoroacetic Anhydride (TFAA)

Materials:

  • 2-Hydroxyisovaleric acid standard or sample extract (dried)

  • Trifluoroacetic anhydride (TFAA)

  • Acetonitrile (anhydrous)

  • Reacti-Vials™

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Ensure the sample extract is completely dry.

  • To the dried residue, add 100 µL of anhydrous acetonitrile.

  • Add 50 µL of TFAA to the vial.

  • Tightly cap the vial and vortex briefly.

  • Heat the vial at 60°C for 30 minutes.

  • After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.

Quantitative Data Summary

A direct comparative study of different derivatization techniques specifically for 2-hydroxyisovaleric acid is not extensively documented. However, data from studies on structurally similar organic and hydroxy acids can provide valuable insights into the expected performance of these methods. The following table summarizes typical quantitative performance data for GC-MS analysis of organic acids using various derivatization techniques. Note: These values are indicative and may vary depending on the specific analytical conditions and instrumentation.

Derivatization TechniqueReagentAnalyte ClassLinearity (R²)LOD (µM)LOQ (µM)Recovery (%)Reference
Silylation BSTFA + 1% TMCSOrganic Acids>0.990.1 - 50.5 - 1585 - 110[6][10]
MSTFAOrganic Acids>0.980.003 - 0.2720.01 - 0.990 - 111[11]
Esterification + Silylation BF3-Methanol / BSTFAFatty Acids>0.99~0.1~0.590 - 105[1]
Acylation Alkyl ChloroformatesAmino & Organic Acids>0.99Not specifiedNot specified80 - 120[5]
Chiral Derivatization O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl ester2-Hydroxy AcidsNot specifiedNot specifiedNot specifiedNot specified

Conclusion

The choice of derivatization technique for the GC analysis of 2-hydroxyisovaleric acid depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Silylation with BSTFA or MSTFA is a reliable and widely used method that provides good sensitivity. Esterification followed by silylation can be advantageous for complex samples by providing an additional cleanup step. Acylation offers the benefit of forming highly stable derivatives. For the analysis of enantiomers of 2-hydroxyisovaleric acid, chiral derivatization is necessary. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop and validate robust and accurate GC-MS methods for the quantification of this important metabolic biomarker.

References

Application Note: A Synthetic Pathway for High-Yield Production of 2-Hydroxyisovaleric Acid in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Hydroxyisovaleric acid (2-HIV) is a valuable alpha-hydroxy acid with applications as a building block for synthesizing specialty chemicals, surfactants, and emulsifiers[1]. Microbial production of 2-HIV offers a sustainable alternative to chemical synthesis methods, utilizing renewable feedstocks. This document outlines a synthetic metabolic pathway engineered in Escherichia coli for the efficient production of 2-HIV, inspired by the native L-valine biosynthesis pathway[1][2][3]. Detailed protocols for strain construction, fermentation, and product analysis are provided.

Engineered Metabolic Pathway for 2-HIV Production

The synthetic pathway is designed to channel carbon flux from central metabolism, specifically from pyruvate (B1213749), towards the target molecule, 2-hydroxyisovaleric acid. The pathway leverages the decarboxylative condensation of two pyruvate molecules, followed by reduction and dehydration reactions[1][2][3].

The key enzymatic steps are as follows:

  • Pyruvate Condensation: Two molecules of pyruvate are condensed to form 2-acetolactate (B3167203). To maximize flux and avoid feedback inhibition from branched-chain amino acids, the acetolactate synthase (AlsS) from Bacillus subtilis is utilized, which shows high specificity for pyruvate condensation[3].

  • Isomeroreduction: 2-acetolactate is converted to 2,3-dihydroxy-isovalerate by the enzyme acetohydroxy acid isomeroreductase (IlvC).

  • Dehydration: 2,3-dihydroxy-isovalerate is dehydrated to form the precursor 2-ketoisovalerate (2-KIV) by dihydroxy acid dehydratase (IlvD).

  • Reduction: In the final step, 2-ketoisovalerate is reduced to 2-hydroxyisovaleric acid. The native E. coli enzyme 2-ketopantoate reductase (PanE) has been shown to catalyze this reduction[3][4].

G cluster_central_metabolism Central Metabolism cluster_competing_pathway Competing Pathway Glucose Glucose / Glycerol Pyruvate Pyruvate (x2) Glucose->Pyruvate Glycolysis Valine L-Valine Ketoisovalerate Ketoisovalerate Ketoisovalerate->Valine ilvE (deleted)

Caption: Engineered metabolic pathway for 2-hydroxyisovaleric acid production in E. coli.

Quantitative Data Summary

Metabolic engineering efforts have resulted in significant titers and yields of 2-hydroxyisovaleric acid from different carbon sources. The performance of various engineered strains is summarized below.

Strain DescriptionCarbon SourceTiter (g/L)Yield (% of Theoretical Max)Reference
Engineered E. coli with AlsS, IlvC, IlvD, PanEGlucose7.873%[2][3]
Engineered E. coli with AlsS, IlvC, IlvD, PanEGlycerol6.258%[2][3]
Engineered for S-selective productionGlycerol4.0Not Reported[5]

Experimental Protocols

This section provides detailed methodologies for the construction of 2-HIV producing E. coli strains, cultivation conditions for production, and analytical methods for quantification.

G

Caption: General experimental workflow for 2-HIV production and analysis.

Strain and Plasmid Construction
  • Host Strain: E. coli strains such as DH5α for cloning and a production host like BL21(DE3) or other strains with deletions in competing pathways are suitable. Key deletions can include ilvE (encoding branched-chain amino acid aminotransferase) to prevent the conversion of 2-KIV to valine[6].

  • Gene Sourcing:

    • alsS from Bacillus subtilis.

    • ilvC, ilvD, and panE from E. coli K-12 MG1655.

  • Plasmid Assembly:

    • Amplify the required genes (alsS, ilvC, ilvD, panE) from their respective genomic DNA using PCR with primers containing appropriate restriction sites.

    • Clone the amplified genes into a suitable expression vector (e.g., pTrc99A or pET series) under the control of an inducible promoter like Ptrc or PT7. The genes can be assembled into one or more operons.

    • Verify the final plasmid construct by restriction digest and Sanger sequencing.

    • Transform the verified plasmid into the desired E. coli production host.

Fermentation Protocol
  • Media Composition (M9 Minimal Medium per liter):

    • 6.8 g Na₂HPO₄

    • 3.0 g KH₂PO₄

    • 0.5 g NaCl

    • 1.0 g NH₄Cl

    • 2 mM MgSO₄

    • 0.1 mM CaCl₂

    • 10 g/L Glucose or Glycerol as the carbon source.

    • Trace element solution.

    • Appropriate antibiotic for plasmid maintenance.

  • Shake Flask Cultivation:

    • Inoculate a single colony of the engineered strain into 5 mL of LB medium and grow overnight at 37°C.

    • Use the overnight culture to inoculate 50 mL of M9 minimal medium in a 250 mL baffled flask to an initial OD₆₀₀ of ~0.1.

    • Grow the culture at 37°C with shaking (250 rpm) until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • Continue cultivation for 48-72 hours, collecting samples periodically for analysis.

  • Bioreactor Fed-Batch Fermentation:

    • Prepare a seed culture as described above.

    • Inoculate a 2 L bioreactor containing 1 L of M9 minimal medium.

    • Maintain the temperature at 37°C and pH at 7.0 using automated addition of a base (e.g., NH₄OH).

    • Maintain dissolved oxygen (DO) at a setpoint (e.g., 20-30%) by adjusting the agitation speed (200-800 rpm) and airflow[5].

    • After the initial carbon source is depleted (indicated by a sharp increase in DO), initiate a feeding strategy with a concentrated solution of glucose (e.g., 500 g/L) to maintain a low substrate concentration and support continuous production.

    • Run the fermentation for 72-96 hours, collecting samples for OD₆₀₀ and metabolite analysis.

Analytical Method: HPLC Quantification
  • Sample Preparation:

    • Collect 1 mL of culture broth from the flask or bioreactor.

    • Centrifuge at 13,000 rpm for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • System: An HPLC system equipped with a refractive index (RID) detector is commonly used[5].

    • Column: A suitable column for organic acid analysis, such as an Aminex HPX-87H.

    • Mobile Phase: Isocratic elution with 5 mM H₂SO₄.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 50-60°C.

  • Quantification:

    • Prepare a standard curve using known concentrations of pure 2-hydroxyisovaleric acid.

    • Inject prepared samples and standards onto the HPLC system.

    • Calculate the concentration of 2-HIV in the samples by comparing the peak area to the standard curve.

The synthetic pathway described provides a robust and efficient method for producing 2-hydroxyisovaleric acid in E. coli. By leveraging key enzymes from the L-valine biosynthesis pathway and making critical host modifications, high titers and yields can be achieved from renewable feedstocks like glucose and glycerol[2][3]. The provided protocols offer a foundation for researchers to implement and further optimize this production system. Future work may focus on balancing redox cofactors and further reducing byproduct formation to approach the theoretical maximum yield.

References

Application Notes and Protocols for the Analysis of 2-Hydroxyisovaleric Acid in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxyisovaleric acid, a metabolite of the branched-chain amino acid leucine, is a key biomarker in the diagnosis and monitoring of certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD).[1][2] In MSUD, deficient activity of the branched-chain α-ketoacid dehydrogenase complex leads to the accumulation of branched-chain amino acids and their corresponding keto and hydroxy acids.[1] Consequently, elevated levels of 2-hydroxyisovaleric acid can be detected in biological fluids such as urine, plasma, and serum.[1][3]

Accurate and reliable quantification of 2-hydroxyisovaleric acid is crucial for clinical diagnosis, patient monitoring, and assessing the effectiveness of dietary interventions.[1] The analysis is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, the complex nature of biological matrices necessitates robust sample preparation to remove interferences like proteins and phospholipids, minimize matrix effects, and ensure accurate quantification.[4][5]

This document provides detailed protocols for the most common sample preparation techniques for 2-hydroxyisovaleric acid analysis: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), along with a necessary derivatization step for GC-MS analysis.

Experimental Protocols

Protein Precipitation (PPT) for Plasma/Serum Samples

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples, making it suitable for high-throughput screening.[6][7]

Objective: To remove proteins from plasma or serum prior to LC-MS/MS analysis.

Materials:

  • Biological sample (Plasma or Serum)

  • Internal Standard (IS) solution (e.g., ¹³C-labeled 2-hydroxyisovaleric acid)

  • Precipitating solvent: Ice-cold Methanol (B129727) or Acetonitrile, optionally containing 0.1% formic acid.[8]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge (capable of >10,000 x g)

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solvent (e.g., initial mobile phase for LC-MS/MS)

Protocol:

  • Pipette 100 µL of the plasma or serum sample into a clean microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300-400 µL of ice-cold precipitating solvent (e.g., acetonitrile) to the sample, representing a 3:1 or 4:1 ratio of solvent to sample.[7]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.[5]

  • Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 10,000-14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[6][7]

  • Carefully transfer the supernatant to a new clean tube, being cautious not to disturb the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[6]

  • Reconstitute the dried residue in 100 µL of the reconstitution solvent.

  • Vortex briefly, centrifuge to pellet any remaining particulates, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

PPT_Workflow start Start: Plasma/Serum Sample (100 µL) add_is Add Internal Standard start->add_is add_solvent Add 300-400 µL Ice-Cold Acetonitrile/Methanol add_is->add_solvent vortex1 Vortex (1 min) add_solvent->vortex1 incubate Incubate (-20°C, 20 min) vortex1->incubate centrifuge Centrifuge (10,000 x g, 15 min, 4°C) incubate->centrifuge transfer Collect Supernatant centrifuge->transfer evaporate Evaporate to Dryness (N₂) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Ready for LC-MS/MS Analysis reconstitute->end

Figure 1. Protein Precipitation Workflow.
Liquid-Liquid Extraction (LLE) for Urine/Plasma/Serum Samples

LLE separates compounds based on their relative solubilities in two immiscible liquids, typically an aqueous sample and an organic solvent.[9] For acidic analytes like 2-hydroxyisovaleric acid, acidifying the sample enhances its partitioning into the organic phase.[10][11]

Objective: To extract 2-hydroxyisovaleric acid from a biological fluid into an organic solvent, removing polar interferences.

Materials:

  • Biological sample (Urine, Plasma, or Serum)

  • Internal Standard (IS) solution

  • Acidifying agent (e.g., 1 M HCl)[12]

  • Extraction solvent (e.g., Ethyl Acetate, Methyl tert-butyl ether)[12][13]

  • Sodium chloride (NaCl) to reduce analyte solubility in the aqueous phase ("salting out").[12]

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) for drying the organic extract.

  • Glass test tubes with screw caps

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solvent or derivatization reagents

Protocol:

  • Pipette 100-500 µL of the biological sample into a glass test tube. For urine, sample volume is often normalized to creatinine (B1669602) concentration.[14]

  • Add 10 µL of the internal standard solution.

  • Acidify the sample to a pH < 2 by adding a small volume of 1 M HCl (e.g., 20 µL).[12]

  • Add approximately 1 g of NaCl to the tube.[12]

  • Add 2-3 mL of the extraction solvent (e.g., ethyl acetate).

  • Cap the tube tightly and vortex vigorously for 2 minutes to ensure thorough mixing of the two phases.

  • Centrifuge at 2,000-3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new clean glass tube.[12]

  • Repeat the extraction (steps 5-8) on the remaining aqueous layer and combine the organic extracts to maximize recovery.[12]

  • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove residual water.

  • Transfer the dried extract to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • The dried residue is now ready for reconstitution (for LC-MS/MS) or derivatization (for GC-MS).

LLE_Workflow start Start: Biological Sample add_is Add Internal Standard start->add_is acidify Acidify (pH < 2 with HCl) Add NaCl add_is->acidify add_solvent Add Extraction Solvent (e.g., Ethyl Acetate) acidify->add_solvent vortex Vortex (2 min) add_solvent->vortex centrifuge Centrifuge (2,000 x g, 5 min) vortex->centrifuge transfer Collect Organic Layer centrifuge->transfer repeat Repeat Extraction & Combine transfer->repeat dry Dry with Na₂SO₄ repeat->dry evaporate Evaporate to Dryness (N₂) dry->evaporate end Ready for Derivatization (GC-MS) or Reconstitution (LC-MS) evaporate->end

Figure 2. Liquid-Liquid Extraction Workflow.
Solid-Phase Extraction (SPE)

SPE provides a cleaner extract than PPT or LLE by using a solid sorbent to selectively retain the analyte while interferences are washed away.[15][16] For 2-hydroxyisovaleric acid, a mixed-mode anion exchange cartridge is often effective.

Objective: To isolate 2-hydroxyisovaleric acid from a biological matrix using an SPE cartridge for a very clean sample extract.

Materials:

  • Biological sample (Plasma or Serum)

  • Internal Standard (IS) solution

  • Pre-treatment solution: 2% Phosphoric acid in water[4]

  • SPE Cartridge: Mixed-mode anion exchange

  • Conditioning solvents: Methanol, Water

  • Wash solvents: 5% Methanol in water, Hexane[4]

  • Elution solvent: e.g., Methanol with 5% Ammonia solution or 2% Formic acid in Acetonitrile

  • SPE manifold (vacuum or positive pressure)

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solvent

Protocol:

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of internal standard and 200 µL of 2% phosphoric acid in water. Vortex for 10 seconds.[4]

  • Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[4][15] Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Allow it to pass through slowly.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences and salts.[4]

    • Wash the cartridge with 1 mL of hexane (B92381) to remove lipids.[4]

  • Elution: Elute the analyte from the cartridge using 1 mL of the elution solvent. The choice of a basic or acidic elution solvent depends on the specific chemistry of the mixed-mode sorbent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the appropriate solvent for LC-MS/MS or GC-MS (after derivatization) analysis.

SPE_Workflow start Start: Pre-treated Sample (Plasma + IS + Acid) condition 1. Condition SPE Cartridge (Methanol, then Water) start->condition load 2. Load Sample condition->load wash1 3. Wash 1 (5% Methanol/Water) load->wash1 wash2 4. Wash 2 (Hexane) wash1->wash2 elute 5. Elute Analyte wash2->elute evaporate Evaporate Eluate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute end Ready for Analysis reconstitute->end

Figure 3. Solid-Phase Extraction Workflow.
Derivatization for GC-MS Analysis

2-hydroxyisovaleric acid contains polar hydroxyl and carboxyl groups, making it non-volatile. Derivatization is required to replace the active hydrogens with non-polar groups, increasing volatility and thermal stability for GC analysis.[12][17] Silylation is the most common method.

Objective: To convert non-volatile 2-hydroxyisovaleric acid into a volatile trimethylsilyl (B98337) (TMS) derivative.

Materials:

  • Dried extract from LLE or SPE

  • Silylating reagent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[12]

  • Catalyst/Solvent: Pyridine[12]

  • Heating block or oven

  • GC-MS vials with inserts

Protocol:

  • Ensure the sample extract is completely dry, as moisture will consume the derivatization reagent.

  • To the dried residue, add 20 µL of pyridine (B92270) and 75 µL of BSTFA with 1% TMCS.[12]

  • Cap the vial tightly and vortex briefly.

  • Heat the vial at 75°C for 30-45 minutes to facilitate the reaction.[12]

  • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Derivatization_Workflow start Start: Dried Sample Extract add_reagents Add Pyridine (20 µL) and BSTFA + 1% TMCS (75 µL) start->add_reagents vortex Vortex Briefly add_reagents->vortex heat Heat (75°C, 30-45 min) vortex->heat cool Cool to Room Temperature heat->cool end Ready for GC-MS Analysis cool->end

Figure 4. GC-MS Derivatization Workflow.

Data Presentation: Method Performance Comparison

The choice of sample preparation method can significantly impact assay performance. The following tables summarize typical quantitative data for the analysis of small organic acids in biological fluids, providing a baseline for what can be expected from each technique.

Note: Data for the closely related 3-hydroxyisovaleric acid and other short-chain fatty acids are used as representative examples due to the limited availability of complete validation data specifically for 2-hydroxyisovaleric acid across all methods.

Table 1: Performance Metrics for LC-MS/MS Methods

Parameter Protein Precipitation Solid-Phase Extraction Reference
Recovery (%) Generally >85% 90-105% [8][18]
Matrix Effect (%) Can be significant (Ion Suppression) Minimized (<15%) [4][18]
Precision (CV%) < 10% < 8% [8][18]
LOQ (ng/mL) 10 - 50 1 - 10 [8]

| Linearity (r²) | > 0.99 | > 0.995 |[8][18] |

Table 2: Performance Metrics for GC-MS Method with LLE and Derivatization

Parameter Liquid-Liquid Extraction (LLE) + Derivatization Reference
Recovery (%) 75 - 95% [14]
Matrix Effect (%) Less pronounced than LC-MS ESI, but still present [13]
Precision (CV%) < 15% [13]
LOD (µg/mL) 0.03 - 0.12 [13]

| Linearity (r²) | > 0.99 |[13] |

Conclusion

The selection of an appropriate sample preparation method is a critical step in the bioanalysis of 2-hydroxyisovaleric acid.

  • Protein Precipitation offers speed and simplicity, making it ideal for rapid screening, but it may suffer from significant matrix effects.[5]

  • Liquid-Liquid Extraction provides a cleaner sample than PPT and is a cost-effective choice, especially when coupled with GC-MS analysis.[14]

  • Solid-Phase Extraction delivers the cleanest extracts, minimizing matrix effects and maximizing sensitivity, which is crucial for assays requiring low limits of quantification.[4][15]

For GC-MS analysis, a derivatization step is mandatory to ensure the analyte is sufficiently volatile. For all methods, the use of a stable isotope-labeled internal standard is highly recommended to correct for variability in extraction efficiency and to compensate for matrix effects, ultimately ensuring the highest accuracy and precision.[5][8]

References

Application Note & Protocol: Enantiomeric Separation of 2-Hydroxy Acids by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enantiomeric separation of 2-hydroxy acids using gas chromatography (GC). Due to the non-volatile nature of 2-hydroxy acids, a derivatization step is essential to increase their volatility and thermal stability for GC analysis.[1] This application note details a robust and widely applicable indirect method involving the formation of diastereomers, which can be separated on a standard achiral GC column. An overview of the direct separation method using a chiral stationary phase is also presented. The protocols provided are designed to be adaptable for various 2-hydroxy acids and are suitable for applications in clinical diagnostics, food science, and drug development.

Introduction

Chiral 2-hydroxy acids are significant biomarkers for inborn errors of metabolism and play crucial roles in various biochemical pathways. The accurate quantification of individual enantiomers is critical as they can exhibit different biological activities. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers a powerful analytical technique for the qualitative and quantitative analysis of these volatile and semi-volatile organic compounds.[1]

The primary challenge in the GC analysis of 2-hydroxy acids is their low volatility, stemming from the polar carboxyl and hydroxyl functional groups.[2] To overcome this, chemical derivatization is employed to convert the analytes into more volatile and thermally stable forms.[1] This protocol focuses on an indirect chiral separation method where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a conventional achiral GC column.[3]

Experimental Workflow

The overall experimental workflow for the enantiomeric separation of 2-hydroxy acids by GC is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_gc_analysis GC-MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Urine, Plasma) extraction Liquid-Liquid Extraction sample->extraction Acidify & Add Solvent drying Drying and Evaporation extraction->drying Collect Organic Layer derivatization Addition of Chiral Derivatizing Agent drying->derivatization incubation Incubation derivatization->incubation Heat injection Injection into GC-MS incubation->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Compound Identification detection->identification quantification Quantification identification->quantification

Caption: Experimental workflow for the GC-MS analysis of 2-hydroxy acid enantiomers.

Detailed Experimental Protocol: Indirect Method (Diastereomer Formation)

This protocol is a general guideline and may require optimization for specific 2-hydroxy acids and sample matrices.

Sample Preparation and Extraction
  • Internal Standard Addition: To 1 mL of the sample (e.g., urine, plasma), add a suitable internal standard. A structurally similar compound not expected to be present in the sample is recommended for accurate quantification.[1]

  • Acidification: Acidify the sample to a pH of approximately 1 using 6 M HCl.[1]

  • Saturation: Saturate the aqueous phase by adding solid sodium chloride.[1]

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of ethyl acetate (B1210297) to the sample and vortex for 2 minutes to extract the organic acids.[1]

    • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the phases.[1]

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.[1]

    • Repeat the extraction process twice more, combining all organic extracts.[1]

  • Drying: Dry the combined organic extract over anhydrous sodium sulfate (B86663) to remove residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

Derivatization

This step is critical for creating diastereomers from the 2-hydroxy acid enantiomers. An example using (S)-(+)-3-methyl-2-butanol to form diastereomeric esters followed by trifluoroacetylation is described below.

  • Esterification:

    • To the dried extract, add 100 µL of (S)-(+)-3-methyl-2-butanol and 20 µL of concentrated sulfuric acid.

    • Seal the vial and heat at 100°C for 2 hours.

    • After cooling, add 1 mL of water and 0.5 mL of hexane (B92381). Vortex and centrifuge.

    • Collect the upper hexane layer.

  • Acylation:

    • To the hexane extract, add 50 µL of trifluoroacetic anhydride (B1165640) (TFAA).

    • Seal the vial and heat at 60°C for 30 minutes.

    • After cooling, the sample is ready for GC-MS analysis.

Alternative Silylation Method: A common alternative for derivatizing both the hydroxyl and carboxylic acid groups is silylation.

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of a suitable solvent like acetonitrile (B52724) or pyridine.[2]

  • Seal the vial tightly and vortex for 30 seconds.[2]

  • Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization.[2] After cooling, the sample is ready for analysis.

GC-MS Parameters

The following are typical GC-MS parameters and may require optimization for specific instruments and columns.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent 5%-phenyl-95%-dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[2]
Injection ModeSplitless[2]
Injection Volume1 µL
Injector Temperature250°C
Oven Temperature Program60°C (hold 2 min), then ramp to 280°C at 10°C/min, hold for 5 min
Carrier GasHelium at a constant flow of 1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 50-550
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeScan or Selected Ion Monitoring (SIM)

Data Presentation

The successful separation of the diastereomeric derivatives will result in distinct peaks for each enantiomer. The resolution (Rs) between the peaks should be greater than 1.5 for baseline separation.

Table 1: Representative Chromatographic Data for Derivatized 2-Hydroxy Acid Enantiomers

Diastereomer DerivativeRetention Time (min) (Representative)Resolution (Rs) (Representative)
(R)-2-Hydroxy Acid Derivative15.2-
(S)-2-Hydroxy Acid Derivative15.8>1.5

Note: The data presented are representative and will vary depending on the specific 2-hydroxy acid, derivatization reagent, and experimental conditions. An efficient method for the simultaneous enantiomeric separation of 18 different racemic 2-hydroxy acids showed high resolution values (R$1.4) on DB-5 and DB-17 columns.

Alternative Method: Direct Enantiomeric Separation with a Chiral Stationary Phase

An alternative to forming diastereomers is the direct separation of enantiomers on a chiral stationary phase (CSP). This method simplifies sample preparation by avoiding the use of a chiral derivatizing agent.

Principle

Chiral recognition is the underlying principle for separation on a CSP. The enantiomers form transient diastereomeric complexes with the chiral selector of the stationary phase through various interactions like hydrogen bonding, π-π interactions, and inclusion complexation.[4]

Chiral Stationary Phases

Cyclodextrin-based stationary phases are the most widely used for chiral separations in GC.[5] These are produced by derivatizing cyclodextrins, which are toroidal structures with a hydrophobic interior and a hydrophilic exterior, allowing for selective interactions with enantiomers.[4][5]

Protocol Overview
  • Sample Preparation: Perform the same extraction procedure as in the indirect method to isolate the 2-hydroxy acids.

  • Derivatization (for volatility): Derivatize the extracted 2-hydroxy acids using an achiral reagent (e.g., BSTFA) to increase volatility.

  • GC-MS Analysis:

    • Column: Use a chiral capillary column, such as one with a derivatized β-cyclodextrin stationary phase.

    • GC-MS Parameters: Optimize the temperature program and carrier gas flow rate to achieve the best separation. The other MS parameters can remain similar to the indirect method.

Conclusion

This application note provides a comprehensive protocol for the enantiomeric separation of 2-hydroxy acids by gas chromatography. The indirect method, involving the formation and separation of diastereomers, is a robust and well-established technique. The direct method using a chiral stationary phase offers a simpler derivatization procedure. The choice of method will depend on the specific application, available instrumentation, and the 2-hydroxy acids of interest. Both methods, when properly optimized, provide reliable and accurate quantification of 2-hydroxy acid enantiomers, which is crucial for research and development in various scientific fields.

References

Application Notes: 2-Hydroxyisovaleric Acid as a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxyisovaleric acid, a chiral α-hydroxy acid derived from the amino acid valine, serves as a versatile building block in stereoselective synthesis. Its bifunctional nature, possessing both a carboxylic acid and a hydroxyl group on a chiral scaffold, makes it a valuable precursor for the synthesis of complex molecules, particularly in the fields of pharmaceutical and natural product chemistry. This document provides detailed application notes and protocols for its use, focusing on its role in the synthesis of depsipeptides and other chiral synthons.

Application 1: Synthesis of Depsipeptide Intermediates for Bioactive Molecules

A prominent application of 2-hydroxyisovaleric acid is in the synthesis of depsipeptides, which are peptides containing one or more ester bonds in place of amide bonds. The (R)-enantiomer, in particular, is a key component in the total synthesis of the cyclic hexadepsipeptide natural product, Beauvericin (B1667859) A.

Synthesis of N-Methyl-L-phenylalanyl-(2R)-hydroxyisovaleric Acid Benzyl (B1604629) Ester

This protocol details the coupling of N-Methyl-L-phenylalanine with the benzyl ester of (2R)-hydroxyisovaleric acid, a crucial step in the synthesis of Beauvericin A.[1][2]

Experimental Protocol:

Materials:

  • N-Fmoc-N-methyl-L-phenylalanine

  • (2R)-hydroxyisovaleric acid benzyl ester

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297)/hexanes solvent system

Procedure:

  • To a solution of N-Fmoc-N-methyl-L-phenylalanine (1.0 eq) and (2R)-hydroxyisovaleric acid benzyl ester (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add EDCI (1.2 eq) and DMAP (0.1 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexanes gradient to afford the desired depsipeptide.

Quantitative Data Summary:

ReactantsCoupling ReagentsSolventYieldReference
N-Fmoc-N-methyl-L-phenylalanine, (2R)-hydroxyisovaleric acid benzyl esterEDCI, DMAPDCM78%[3]

Diagram of Synthetic Pathway:

G cluster_0 Synthesis of Depsipeptide Intermediate A N-Fmoc-N-methyl-L-phenylalanine C Dipeptide Intermediate A->C EDCI, DMAP DCM, 0 °C to rt B (2R)-hydroxyisovaleric acid benzyl ester B->C

Synthesis of the depsipeptide intermediate.

Application 2: Preparation of Activated 2-Hydroxyisovaleric Acid for Solid-Phase Synthesis

For solid-phase depsipeptide synthesis, the hydroxyl group of 2-hydroxyisovaleric acid is often protected to prevent side reactions. The carboxylic acid is then activated for coupling to a resin-bound amino acid.

Protocol: Synthesis of (S)-2-(tert-Butoxycarbonyloxy)-3-methylbutanoic Acid

Materials:

  • (S)-2-Hydroxyisovaleric acid

  • Di-tert-butyl dicarbonate (B1257347) (Boc)₂O

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile

  • Ethyl acetate

  • 1 M HCl

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (S)-2-hydroxyisovaleric acid (1.0 eq) in acetonitrile.

  • Add DMAP (0.1 eq) and (Boc)₂O (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the protected acid.

Diagram of Protection Strategy:

G cluster_1 Protection of 2-Hydroxyisovaleric Acid Start (S)-2-Hydroxyisovaleric acid Protected (S)-2-(tert-Butoxycarbonyloxy)-3-methylbutanoic acid Start->Protected (Boc)₂O, DMAP Acetonitrile, rt

Boc protection of the hydroxyl group.

Application 3: Synthesis of Chiral Lactones

2-Hydroxyisovaleric acid can be a precursor for the synthesis of chiral lactones, which are important structural motifs in many natural products and pharmaceuticals. Intramolecular esterification (lactonization) can be achieved under various conditions.

General Protocol: Mitsunobu Lactonization

This protocol describes a general method for the intramolecular cyclization of a hydroxy acid to a lactone using Mitsunobu conditions. This would be applicable to a derivative of 2-hydroxyisovaleric acid that has been elongated to a γ- or δ-hydroxy acid.

Materials:

Procedure:

  • Dissolve the hydroxy acid (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the lactone.

Diagram of Lactonization Workflow:

G cluster_2 Lactone Synthesis Workflow HydroxyAcid γ- or δ-Hydroxy Acid Mitsunobu Mitsunobu Reaction (PPh₃, DIAD/DEAD) HydroxyAcid->Mitsunobu Lactone Chiral Lactone Mitsunobu->Lactone Purification Purification Lactone->Purification

General workflow for Mitsunobu lactonization.

2-Hydroxyisovaleric acid is a valuable and versatile chiral building block in organic synthesis. Its application in the construction of depsipeptides like Beauvericin A highlights its importance in natural product synthesis. Furthermore, its potential for conversion into other useful chiral synthons, such as protected derivatives for solid-phase synthesis and chiral lactones, underscores its broad utility for researchers, scientists, and drug development professionals. The protocols provided herein offer a starting point for the practical application of this important chiral molecule.

References

Troubleshooting & Optimization

Technical Support Center: Microbial 2-Hydroxyisovaleric Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of microbial 2-hydroxyisovaleric acid (2-HIV).

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for producing 2-hydroxyisovaleric acid in engineered microbes?

A1: The most common strategy is to construct a synthetic pathway inspired by the native L-valine biosynthesis route.[1][2] This pathway typically starts from the central metabolite pyruvate (B1213749). Two molecules of pyruvate are condensed by an acetolactate synthase to form α-acetolactate.[1] This intermediate is then converted to 2-ketoisovalerate through a series of reduction and dehydration reactions.[1] Finally, 2-ketoisovalerate is reduced by a keto-acid reductase to yield 2-hydroxyisovaleric acid.[3]

Q2: Which microorganisms are commonly used as hosts for 2-hydroxyisovaleric acid production?

A2: Escherichia coli and Klebsiella pneumoniae are the most frequently reported microbial hosts for 2-HIV production.[3][4] E. coli is often chosen for its well-understood genetics and the availability of extensive genetic engineering tools.[4][5] K. pneumoniae has also been successfully engineered, demonstrating high-titer production in fed-batch fermentations.[3]

Q3: What are the key overarching strategies to improve the yield of 2-hydroxyisovaleric acid?

A3: Improving 2-HIV yield typically involves a combination of metabolic engineering and fermentation process optimization.[4][] Key metabolic engineering strategies include overexpressing the core pathway enzymes, deleting competing pathways to increase precursor availability, and balancing cofactor (NADH/NADPH) supply.[3][4][7] Fermentation optimization focuses on controlling environmental parameters like pH, temperature, dissolved oxygen, and nutrient feeding to maintain optimal cell health and productivity.[8][9]

Troubleshooting Guide

Issue 1: Low Product Titer and Yield

Q: My engineered strain is producing 2-HIV, but the final titer is very low. What are the common metabolic bottlenecks?

A: Low titers are often due to one or more of the following factors:

  • Insufficient Precursor Supply: The pathway relies on a high flux of pyruvate.[2][4] Central carbon metabolism may not provide enough pyruvate to support high-yield production.

  • Low Activity of Pathway Enzymes: One or more enzymes in the synthetic pathway may have low expression levels or poor kinetics, creating a bottleneck. Utilizing an acetolactate synthase with minimized kinetic and regulatory constraints is a key starting point.[4]

  • Diversion of Intermediates: Precursors and pathway intermediates can be consumed by competing metabolic pathways, such as those for lactate (B86563), acetate (B1210297), or 2,3-butanediol (B46004) production.[3][10][11]

  • Cofactor Imbalance: The final reduction step from 2-ketoisovalerate to 2-HIV requires a reducing equivalent, typically NADH or NADPH.[3] An insufficient supply of the correct cofactor can limit the final conversion step.

Q: How can I identify and address the specific bottleneck in my strain?

A: A systematic approach is recommended. First, analyze the fermentation broth for common byproducts like lactate, acetate, and ethanol (B145695) to see if carbon is being diverted. If byproducts are high, target the corresponding pathways for gene knockout (e.g., ldhA for lactate, pta for acetate).[3][11] If byproduct formation is low, consider overexpressing the enzymes in the 2-HIV pathway, starting with the initial enzyme (acetolactate synthase) and the final reductase (e.g., PanE, IlvC), as these are common control points.[3][4]

Issue 2: High Byproduct Formation

Q: My culture is producing a high concentration of acetate and/or lactate, which seems to be limiting 2-HIV yield. What is the solution?

A: The formation of acetate and lactate is a common issue, especially in E. coli and Klebsiella, and is often linked to overflow metabolism. The most direct solution is to knock out the genes responsible for their production. In K. pneumoniae, deleting ldhA (lactate dehydrogenase) and budA (α-acetolactate decarboxylase, part of the 2,3-butanediol pathway) has been shown to significantly improve the flux towards 2-ketoisovalerate and subsequently 2-HIV.[3] Additionally, optimizing the dissolved oxygen level during fermentation can help manage overflow metabolism.[]

Issue 3: Poor or Inconsistent Cell Growth

Q: My culture grows poorly or inconsistently during fermentation, leading to variable product yields. What factors should I investigate?

A: Inconsistent growth is typically tied to suboptimal fermentation conditions or media composition.[][12] Key factors to investigate include:

  • pH: Most microbial hosts have a narrow optimal pH range for growth and production. This should be tightly controlled in the fermenter. For example, a two-stage pH control strategy (pH 5.0 for growth, pH 6.0 for acid production) has been used successfully.[8]

  • Temperature: Each microorganism has an optimal growth temperature that must be maintained.[9]

  • Dissolved Oxygen (pO2): Aeration is critical. Insufficient oxygen can stall growth and trigger anaerobic byproduct formation, while excessive aeration can also be stressful. A multi-stage approach where pO2 is kept lower during the initial growth phase and increased during the production phase can be beneficial.[8]

  • Media Composition: Ensure the medium is not lacking essential nutrients, such as nitrogen, phosphate (B84403), or trace metals.[13][14] High concentrations of the carbon source (e.g., glucose) can cause substrate inhibition; a fed-batch strategy is recommended to avoid this.[15]

Data Presentation

Table 1: Comparison of 2-Hydroxyisovaleric Acid Production in Engineered Microorganisms

MicroorganismKey Genotype ModificationsCarbon SourceFermentation ModeTiter (g/L)Yield (% of Theoretical Max)Reference(s)
Escherichia coliOverexpression of synthetic pathwayGlucoseBatch7.873%[2][4]
Escherichia coliOverexpression of synthetic pathwayGlycerolBatch6.258%[2][4]
Klebsiella pneumoniaeΔbudA ΔldhA, overexpressed panEGlucoseFed-batch14.41N/A (0.13 g/g glucose)[3]
Escherichia coliS-selective pathway engineeringGlycerolFed-batch4.0N/A[5]

Table 2: Guide to Optimizing Key Fermentation Parameters

ParameterTypical RangeRationale and Impact on 2-HIV ProductionReference(s)
Temperature 25 - 37 °CEach microbe has an optimal temperature for enzymatic activity and growth. Deviations can reduce metabolic rate and product formation.[9]
pH 5.0 - 7.0Affects enzyme stability and activity, and nutrient transport across the cell membrane. A two-stage strategy can separate optimal conditions for growth and production.[][8]
Dissolved Oxygen (pO2) 20 - 55% saturationCrucial for aerobic respiration to generate energy (ATP) and cofactors. Low pO2 can lead to byproduct formation, while optimal levels support high cell density and product synthesis.[8]
Carbon Source Feed Rate VariableA fed-batch strategy prevents the accumulation of high sugar concentrations, which can cause osmotic stress and trigger overflow metabolism. It allows for sustained production at high cell densities.[15]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for 2-HIV Production

This protocol is a generalized procedure based on methods for high-density microbial fermentation.[3][8]

  • Inoculum Preparation:

    • Inoculate a single colony of the production strain into 5 mL of seed medium (e.g., LB broth with appropriate antibiotics).

    • Incubate overnight at the optimal temperature (e.g., 37°C for E. coli) with shaking (200-250 rpm).

    • Use the overnight culture to inoculate a larger volume of seed medium (e.g., 100 mL in a 500 mL flask) and incubate until the optical density (OD600) reaches 4.0-6.0.

  • Fermenter Setup:

    • Prepare the batch fermentation medium in a sterilized fermenter. A typical defined mineral medium contains a carbon source (e.g., 20 g/L glucose), a nitrogen source (e.g., (NH₄)₂SO₄), phosphate, and trace metals.

    • Calibrate pH and dissolved oxygen (pO2) probes. Set the initial temperature, pH, and pO2 setpoints (e.g., 37°C, pH 7.0, pO2 30%).

  • Batch Phase:

    • Inoculate the fermenter with the seed culture (e.g., 5-10% v/v).

    • Run the batch phase until the initial carbon source is nearly depleted. This is often indicated by a sharp increase in the pO2 signal.

  • Fed-Batch Phase:

    • Initiate the feeding of a highly concentrated nutrient solution (e.g., 500 g/L glucose, plus nitrogen and salts).

    • Control the feed rate to maintain a low residual glucose concentration in the fermenter, preventing byproduct formation. The feed rate can be linked to the pO2 signal (DO-stat) or a pre-determined exponential profile.

    • If a two-stage process is desired, adjust the pH and pO2 setpoints to values optimal for 2-HIV production after the initial growth phase.[8]

    • Take samples periodically to measure cell density (OD600), substrate concentration, and 2-HIV titer.

Protocol 2: Quantification of 2-HIV by HPLC

This protocol outlines a general method for analyzing organic acids.[16][17]

  • Sample Preparation:

    • Collect 1 mL of fermentation broth.

    • Centrifuge at >10,000 x g for 5 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

    • Dilute the sample with the mobile phase as needed to fall within the linear range of the standard curve.

  • HPLC Conditions:

    • Column: A column suitable for organic acid analysis, such as a C18 reversed-phase column or a specialized ion-exclusion column.

    • Mobile Phase: An acidic aqueous solution, typically dilute sulfuric acid (e.g., 5 mM H₂SO₄) or a phosphate buffer.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30 - 60 °C.

    • Detection: UV detector set to 210 nm, which detects the carboxyl group of the acid.[16] A refractive index (RI) detector can also be used.[5]

    • Injection Volume: 10 - 20 µL.

  • Quantification:

    • Prepare a series of 2-hydroxyisovaleric acid standards of known concentrations in the mobile phase.

    • Run the standards on the HPLC to generate a standard curve (Peak Area vs. Concentration).

    • Run the prepared samples and quantify the 2-HIV concentration by interpolating their peak areas from the standard curve.

Visualizations

Metabolic_Pathway_for_2-HIV_Production Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate Acetolactate Synthase (e.g., ilvBN) Lactate Lactate Pyruvate->Lactate LdhA DHIV 2,3-Dihydroxyisovalerate Acetolactate->DHIV Keto-acid Reductoisomerase (e.g., ilvC) Butanediol 2,3-Butanediol Acetolactate->Butanediol BudA KIV 2-Ketoisovalerate DHIV->KIV Dihydroxy-acid Dehydratase (e.g., ilvD) HIV 2-Hydroxyisovaleric Acid KIV->HIV Keto-acid Reductase (e.g., PanE, IlvC)

Caption: Synthetic pathway for 2-hydroxyisovaleric acid production from pyruvate.

Troubleshooting_Workflow_Low_Yield Start Low 2-HIV Yield Observed CheckByproducts Analyze fermentation broth for byproducts (lactate, acetate, etc.) Start->CheckByproducts ByproductsHigh Byproducts High? CheckByproducts->ByproductsHigh KnockoutPathways Action: Knock out competing pathways (e.g., ldhA, pta, budA) ByproductsHigh->KnockoutPathways Yes CheckGrowth Review cell growth profile (OD600 vs. time) ByproductsHigh->CheckGrowth No GrowthPoor Growth Poor? CheckGrowth->GrowthPoor OptimizeFermentation Action: Optimize fermentation conditions (pH, pO2, temp) and media composition GrowthPoor->OptimizeFermentation Yes OverexpressEnzymes Action: Overexpress key pathway enzymes (Synthase, Reductase) GrowthPoor->OverexpressEnzymes No Strain_Development_Workflow Design DESIGN (Identify targets for knockout/overexpression) Build BUILD (Perform genetic modifications) Design->Build Test TEST (Screen mutants in shake flasks/fermenters) Build->Test Learn LEARN (Analyze yield, titer, and byproduct data) Test->Learn Learn->Design  Iterate

References

troubleshooting peak tailing in HPLC analysis of 2-hydroxyisovaleric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of 2-hydroxyisovaleric acid, with a primary focus on addressing peak tailing. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem?

A1: Peak tailing is a phenomenon in HPLC where a chromatographic peak is not symmetrical, and its trailing edge is drawn out.[1] This distortion is problematic as it can negatively impact the accuracy and reproducibility of quantification, especially for low-concentration analytes, and can also obscure the resolution of closely eluting peaks.[1]

Q2: I am observing significant peak tailing for 2-hydroxyisovaleric acid. What are the most likely causes?

A2: For a small, polar, and acidic compound like 2-hydroxyisovaleric acid, peak tailing in reversed-phase HPLC is often due to one or more of the following factors:

  • Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the polar functional groups of 2-hydroxyisovaleric acid, leading to a secondary retention mechanism that causes tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role. With a pKa of approximately 4.14, if the mobile phase pH is too close to this value, 2-hydroxyisovaleric acid will exist in both its ionized and non-ionized forms, resulting in a broadened and tailing peak.[2][3][4][5][6]

  • Insufficient Buffer Capacity: An inadequate buffer concentration in the mobile phase can lead to localized pH shifts on the column, especially with the injection of the sample, exacerbating peak shape issues.

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause peak tailing.

  • Extra-Column Effects: Excessive tubing length or diameter, as well as poorly made connections between the column and detector, can contribute to band broadening and peak tailing.

Q3: How can I minimize silanol interactions to improve the peak shape of 2-hydroxyisovaleric acid?

A3: To mitigate the effects of silanol interactions, consider the following strategies:

  • Use a Modern, End-Capped Column: Select a high-purity, silica-based column that is thoroughly end-capped. This process chemically derivatizes most of the residual silanol groups, reducing their availability for secondary interactions.

  • Lower the Mobile Phase pH: By adjusting the mobile phase pH to be at least 1.5-2 pH units below the pKa of 2-hydroxyisovaleric acid (i.e., pH ≤ 2.6), you can ensure the analyte is in its fully protonated (non-ionized) form, which minimizes interactions with silanol groups.[2][6]

  • Increase Buffer Concentration: A higher buffer concentration (typically 25-50 mM) can help to mask the residual silanol groups and maintain a consistent pH environment on the column.

Q4: What is the optimal mobile phase pH for analyzing 2-hydroxyisovaleric acid?

A4: Given that the pKa of 2-hydroxyisovaleric acid is approximately 4.14, the optimal mobile phase pH should be below 3. This will ensure that the carboxylic acid group is protonated, leading to better retention on a reversed-phase column and minimizing peak tailing due to ionic interactions with the stationary phase. A pH range of 2.5-3.0 is a good starting point.[2][6][7]

Q5: Can the sample solvent affect the peak shape of 2-hydroxyisovaleric acid?

A5: Yes, the composition of the solvent used to dissolve the sample can have a significant impact on peak shape. If the sample solvent is stronger (i.e., has a higher organic content) than the mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to peak distortion, including fronting or splitting. For best results, dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase.

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Peak Tailing

This guide provides a step-by-step workflow for diagnosing and resolving peak tailing issues with 2-hydroxyisovaleric acid.

Troubleshooting_Peak_Tailing start Peak Tailing Observed for 2-Hydroxyisovaleric Acid check_all_peaks Does the tailing affect all peaks or only 2-hydroxyisovaleric acid? start->check_all_peaks all_peaks_tail All Peaks Tailing check_all_peaks->all_peaks_tail All Peaks specific_peak_tail Only 2-Hydroxyisovaleric Acid (or other polar acids) Tailing check_all_peaks->specific_peak_tail Specific Peak cause_all_1 Possible Cause: Extra-column volume, column void, or partially blocked frit all_peaks_tail->cause_all_1 cause_specific_1 Possible Cause: Secondary interactions with stationary phase specific_peak_tail->cause_specific_1 cause_specific_2 Possible Cause: Inappropriate mobile phase pH specific_peak_tail->cause_specific_2 cause_specific_3 Possible Cause: Column contamination specific_peak_tail->cause_specific_3 solution_all_1 Action: - Check and shorten tubing - Use narrower ID tubing - Check for leaks - Backflush or replace column cause_all_1->solution_all_1 solution_specific_1 Action: - Lower mobile phase pH (e.g., to 2.5-3.0) - Use a modern, end-capped column - Increase buffer strength cause_specific_1->solution_specific_1 solution_specific_2 Action: - Adjust pH to be >1.5 units away from pKa (~4.14) - Ensure adequate buffering cause_specific_2->solution_specific_2 solution_specific_3 Action: - Flush column with a strong solvent - Implement a sample clean-up procedure cause_specific_3->solution_specific_3

Caption: Troubleshooting workflow for peak tailing.

Data Presentation: Impact of HPLC Parameters on Peak Shape

The following table summarizes the expected qualitative effects of adjusting key HPLC parameters on the peak shape of 2-hydroxyisovaleric acid.

ParameterAdjustmentExpected Effect on Peak TailingRationale
Mobile Phase pH Decrease (e.g., from 4.0 to 2.5)Significant Decrease Suppresses the ionization of both 2-hydroxyisovaleric acid (pKa ~4.14) and residual silanol groups, minimizing secondary interactions.[2][6][7]
Buffer Concentration Increase (e.g., from 10 mM to 50 mM)Decrease Provides better pH control on the column surface and can mask residual silanol activity.
Organic Modifier % IncreaseMay Decrease Can sometimes reduce secondary interactions by altering the polarity of the mobile phase. However, this will also decrease retention.
Column Chemistry Switch to a modern, end-capped C18 columnSignificant Decrease End-capping blocks a majority of the residual silanol groups that cause tailing for polar acidic compounds.
Flow Rate DecreaseMay Decrease Can improve peak shape by allowing more time for mass transfer, but will increase analysis time.
Temperature IncreaseVariable Can improve mass transfer and reduce viscosity, potentially leading to sharper peaks, but can also affect selectivity.

Experimental Protocols

Protocol 1: Representative HPLC-UV Method for 2-Hydroxyisovaleric Acid

This protocol provides a starting point for the analysis of 2-hydroxyisovaleric acid. Optimization may be required based on the specific sample matrix and instrumentation.

  • Column: Modern, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 25 mM potassium phosphate (B84403) buffer, pH adjusted to 2.5 with phosphoric acid.

    • B: Acetonitrile.

  • Gradient: 0-100% B over 15 minutes (adjust as needed for resolution from other matrix components).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile phase A or a weaker solvent.

Protocol 2: Sample Preparation from Biological Fluids (Urine/Plasma)

This protocol outlines a general procedure for extracting 2-hydroxyisovaleric acid from biological matrices prior to HPLC analysis.

Sample_Prep_Workflow start Biological Sample (Urine or Plasma) acidify Acidify Sample (e.g., with HCl) start->acidify extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) acidify->extraction dry_evaporate Dry and Evaporate Organic Layer extraction->dry_evaporate reconstitute Reconstitute in Mobile Phase dry_evaporate->reconstitute analyze Inject into HPLC System reconstitute->analyze

Caption: Sample preparation workflow for biological fluids.

Methodology:

  • Sample Collection: Collect urine or plasma samples.

  • Acidification: To a 1 mL aliquot of the sample, add a small amount of concentrated acid (e.g., HCl) to bring the pH to < 2. This ensures that 2-hydroxyisovaleric acid is in its protonated form.

  • Liquid-Liquid Extraction (LLE): Add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube. Repeat the extraction (steps 3-4) on the remaining aqueous layer and combine the organic extracts.

  • Drying and Evaporation: Add a small amount of anhydrous sodium sulfate (B86663) to the combined organic extract to remove any residual water. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

This technical support guide provides a comprehensive overview of troubleshooting peak tailing for 2-hydroxyisovaleric acid and offers practical solutions and protocols to improve analytical results. For further assistance, consulting the column manufacturer's guidelines is always recommended.

References

Technical Support Center: Optimizing Mass Spectrometry for 2-Hydroxyisovaleric Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the mass spectrometry-based analysis of 2-hydroxyisovaleric acid.

Frequently Asked Questions (FAQs)

Q1: What is the difference between 2-hydroxyisovaleric acid and 3-hydroxyisovaleric acid?

A: 2-hydroxyisovaleric acid and 3-hydroxyisovaleric acid are structural isomers. It is crucial to use the correct analytical method to distinguish between them, as their biological significance can differ. For example, 3-hydroxyisovaleric acid is a well-known biomarker for biotin (B1667282) deficiency.[1][2][3] This guide focuses on the detection of 2-hydroxyisovaleric acid, though some principles may apply to its isomer.

Q2: Which analytical technique is better for 2-hydroxyisovaleric acid analysis: LC-MS/MS or GC-MS?

A: Both LC-MS/MS and GC-MS are powerful techniques for the analysis of 2-hydroxyisovaleric acid. The choice depends on the specific requirements of your study.

  • LC-MS/MS offers high sensitivity and specificity and generally requires less sample preparation than GC-MS.[4] It is well-suited for high-throughput analysis in biological matrices.

  • GC-MS provides excellent chromatographic resolution but requires a derivatization step to make the analyte volatile.[1][5] This can add complexity to the workflow but can also improve sensitivity and peak shape.

Q3: What are the most common issues encountered when analyzing 2-hydroxyisovaleric acid by mass spectrometry?

A: Common issues include low sensitivity, poor peak shape, high background noise, and variability in quantification. These can stem from several factors, including:

  • Matrix effects: Co-eluting substances from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of 2-hydroxyisovaleric acid, leading to inaccurate results.[6][7]

  • Suboptimal chromatographic conditions: Poor separation can lead to co-elution with interfering compounds and matrix components.

  • Inefficient derivatization (for GC-MS): Incomplete or inconsistent derivatization can result in poor sensitivity and reproducibility.[8][9]

  • Analyte stability: Degradation of 2-hydroxyisovaleric acid during sample storage or preparation can lead to underestimation of its concentration.

Troubleshooting Guides

LC-MS/MS Troubleshooting
IssuePossible CauseRecommended Solution
Low Sensitivity / Poor Signal Suboptimal ionization parameters.Optimize cone voltage and collision energy. For 3-hydroxyisovaleric acid, negative electrospray ionization (ESI-) is commonly used.[2]
Matrix effects (ion suppression).Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Modify chromatographic gradient to separate the analyte from interfering matrix components. Utilize a stable isotope-labeled internal standard.[6][10]
Inefficient desolvation.Optimize gas flow rates (nebulizer and auxiliary gas) and temperature in the ion source.
Poor Peak Shape (Tailing or Fronting) Incompatible mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For acidic compounds, a mobile phase with a pH below the pKa is generally preferred.
Column overload.Reduce the injection volume or dilute the sample.
Column degradation.Use a guard column and ensure proper sample cleanup. Replace the analytical column if necessary.
High Background Noise Contaminated mobile phase or LC system.Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly.
Carryover from previous injections.Implement a robust needle wash protocol with a strong solvent. Inject blank samples between analytical runs to assess for carryover.
GC-MS Troubleshooting
IssuePossible CauseRecommended Solution
Low Sensitivity / No Peak Incomplete derivatization.Optimize derivatization conditions (reagent volume, temperature, and time). Common silylating agents include BSTFA.[1] Ensure the sample extract is completely dry before adding the derivatization reagent, as moisture can inhibit the reaction.[5]
Thermal degradation in the injector.Use a lower injector temperature. Ensure the derivatized analyte is thermally stable.
Adsorption in the GC system.Use a deactivated liner and column.
Multiple Peaks for the Analyte Incomplete derivatization or side reactions.Optimize the derivatization protocol to ensure a single, stable derivative is formed.[8]
Isomerization.For some molecules, methoximation prior to silylation can prevent the formation of multiple derivatives due to tautomerization.[5]
Poor Reproducibility Inconsistent derivatization.Use an autosampler for precise reagent addition and timing. Prepare fresh derivatization reagents.
Sample degradation.Analyze derivatized samples as soon as possible, or evaluate the stability of the derivatives over time.

Experimental Protocols

LC-MS/MS Method for 3-Hydroxyisovaleric Acid in Plasma

This protocol is based on a published method for the analysis of 3-hydroxyisovaleric acid and can be adapted for 2-hydroxyisovaleric acid.[4]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions

  • Column: Phenomenex Luna NH2 (100 x 4.6 mm, 3 µm) or equivalent HILIC column.[4]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.35 mL/min

  • Gradient: Isocratic or a shallow gradient depending on the required separation.

  • Injection Volume: 5 µL

3. Mass Spectrometry Parameters

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transition (for 3-HIA): Precursor ion (m/z) 117.1 -> Product ion (m/z) 59.0.[2][4] These will need to be optimized for 2-hydroxyisovaleric acid.

  • Collision Energy: Optimize for the specific instrument, a starting point of 11 eV has been reported for 3-HIA.[4]

GC-MS Method with Silylation Derivatization

This is a general protocol for the derivatization of hydroxy acids for GC-MS analysis.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Acidify the sample (e.g., 100 µL of urine or plasma) with a small volume of concentrated HCl.

  • Extract the organic acids with 500 µL of ethyl acetate.

  • Vortex for 1 minute.

  • Centrifuge and transfer the organic layer to a new tube.

  • Repeat the extraction and combine the organic layers.

  • Evaporate the solvent to complete dryness under a stream of nitrogen.

2. Derivatization (Silylation)

  • To the dried residue, add 50 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool to room temperature before injection.

3. GC-MS Conditions

  • Column: A low to mid-polarity column such as a DB-5ms or equivalent.

  • Injector Temperature: 250°C

  • Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp to a final temperature of around 280-300°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan a range appropriate for the expected mass of the derivatized analyte (e.g., m/z 50-500).

Quantitative Data Summary

The following table summarizes typical performance characteristics for the LC-MS/MS analysis of 3-hydroxyisovaleric acid, which can serve as a starting point for method development for 2-hydroxyisovaleric acid.

ParameterTypical ValueReference
Linearity Range0.1 - 10.0 µg/mL[4]
Limit of Detection (LOD)0.003 µg/mL[4]
Lower Limit of Quantification (LLOQ)0.008 µg/mL[4]
Recovery~95%[4]

Visualizations

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Evaporation Evaporation Centrifuge->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: LC-MS/MS workflow for 2-hydroxyisovaleric acid analysis.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Sample->Extraction Drying Evaporate to Dryness Extraction->Drying AddReagent Add Silylating Reagent (e.g., BSTFA) Drying->AddReagent Heating Heat at 70°C AddReagent->Heating Injection Inject into GC-MS Heating->Injection Separation Gas Chromatography Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Troubleshooting_Tree Start Problem with 2-Hydroxyisovaleric Acid Analysis NoPeak No Peak or Very Low Signal Start->NoPeak BadShape Poor Peak Shape Start->BadShape NotReproducible Poor Reproducibility Start->NotReproducible CheckMS Check MS Tuning & Instrument Settings NoPeak->CheckMS CheckSamplePrep Review Sample Prep & Extraction Recovery NoPeak->CheckSamplePrep CheckDeriv GC-MS: Check Derivatization Efficiency NoPeak->CheckDeriv CheckColumn Check Column Performance BadShape->CheckColumn CheckMobilePhase LC-MS: Check Mobile Phase pH BadShape->CheckMobilePhase CheckInjector GC-MS: Check Injector Temperature BadShape->CheckInjector CheckIS Check Internal Standard Addition NotReproducible->CheckIS CheckMatrix Investigate Matrix Effects NotReproducible->CheckMatrix CheckStability Assess Analyte Stability NotReproducible->CheckStability Solution Optimize Parameters & Protocols CheckMS->Solution CheckSamplePrep->Solution CheckDeriv->Solution CheckColumn->Solution CheckMobilePhase->Solution CheckInjector->Solution CheckIS->Solution CheckMatrix->Solution CheckStability->Solution

References

Technical Support Center: Stability of 2-Hydroxyisovaleric Acid in Frozen Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice regarding the stability of 2-hydroxyisovaleric acid in frozen human plasma samples.

Frequently Asked Questions (FAQs)

Q1: What is 2-hydroxyisovaleric acid and why is its stability in plasma important?

Q2: What is the optimal storage temperature for long-term stability of plasma samples?

For long-term stability of most analytes in plasma, including endogenous metabolites, storage at ultra-low temperatures of -80°C or in liquid nitrogen is recommended.[3] Storing plasma at -40°C may be acceptable for some parameters for up to 4 months, but -80°C provides superior long-term stability.[3][4] The rate of freezing also impacts sample quality, with faster freezing rates contributing to better preservation of analyte integrity.[3]

Q3: How many freeze-thaw cycles can plasma samples undergo before 2-hydroxyisovaleric acid concentration is affected?

There is no universal number of freeze-thaw cycles that applies to all analytes. While some studies have shown that many plasma metabolites exhibit remarkable stability for up to 10 freeze-thaw cycles, others can be highly sensitive.[5][6] For instance, free fatty acid levels have been observed to increase significantly with repeated freeze-thaw cycles.[5][6] To ensure data integrity, it is a best practice to minimize freeze-thaw cycles. If multiple analyses from the same sample are anticipated, the plasma should be aliquoted into separate vials after the initial processing and before the first freeze. The stability of 2-hydroxyisovaleric acid through a specific number of freeze-thaw cycles should be formally validated as part of the bioanalytical method development.[7]

Q4: What are the primary factors that can lead to the degradation of 2-hydroxyisovaleric acid in plasma?

Several factors can affect the stability of endogenous analytes in plasma:

  • Enzymatic Activity: Residual enzymatic activity in plasma can degrade analytes even at low temperatures, although this process is significantly slowed at -80°C.

  • pH Changes: The pH of urine can vary significantly, and it is recommended to assess stability at different pH values; similar considerations may apply to plasma if its pH is altered during processing or storage.[7]

  • Oxidation: Exposure to air during handling can lead to oxidation of sensitive molecules.

  • Temperature Fluctuations: Inconsistent storage temperatures or slow freeze/thaw processes can accelerate degradation.[6][8][9] Snap-freezing in liquid nitrogen and rapid thawing in a room temperature water bath are recommended to minimize the time samples spend in a transitional state.[6][10]

Troubleshooting Guide

Issue 1: I am observing a consistent decrease in 2-hydroxyisovaleric acid concentration in my long-term quality control (QC) samples.

Potential Cause Recommended Action
Improper Storage Temperature Verify that the freezer maintains a consistent temperature of -80°C or below. Use a calibrated thermometer and check freezer logs for any temperature excursions.
Analyte Adsorption 2-hydroxyisovaleric acid may adsorb to the surface of storage containers. Ensure that the container material (e.g., polypropylene) is appropriate and has been validated for use.[7]
Degradation Over Time The analyte may have limited long-term stability under the current conditions. Re-evaluate the stability data or conduct a new long-term stability study with more frequent time points.

Issue 2: My stability results are highly variable and inconsistent between different aliquots of the same sample.

Potential Cause Recommended Action
Incomplete Thawing/Mixing Ensure samples are thawed completely and vortexed gently to ensure homogeneity before taking an aliquot for analysis. Incomplete mixing can lead to concentration gradients within the sample.
Multiple Freeze-Thaw Cycles An aliquot may have been subjected to more freeze-thaw cycles than recorded. Strictly control and document the handling of each aliquot.
Matrix Effects Inconsistent matrix effects between samples can cause variability. Review the sample extraction and analytical methodology (e.g., LC-MS/MS) to ensure matrix effects are minimized and properly controlled for, often with the use of a stable isotope-labeled internal standard.

Data on Analyte Stability in Frozen Plasma

Analyte Class / Specific AnalyteStorage / Test ConditionObservationReference
Free Fatty Acids 10 Freeze-Thaw CyclesSignificant increase in concentration observed.[5][6]
Cholesterol 10-20 Freeze-Thaw CyclesStable for the first 10-20 cycles, then concentrations dropped.[5]
Triglycerides 10-20 Freeze-Thaw CyclesStable for the first 10-20 cycles, then concentrations dropped.[5]
Vitamin E 20 Freeze-Thaw CyclesStable for the first 20 cycles, with a significant decrease after 50 cycles.[5]
Coagulation Factors (e.g., FVIII) Long-Term Storage at -80°CStable for at least 6-12 months.[3]
Coagulation Factors (e.g., FVIII) Long-Term Storage at -40°CNot viable for testing after a shorter duration compared to -80°C.[3]

Experimental Protocols

Protocol: Assessment of Freeze-Thaw and Long-Term Stability for an Endogenous Analyte

This protocol outlines a general procedure for determining the stability of an endogenous analyte like 2-hydroxyisovaleric acid in frozen plasma. It is based on regulatory guidance for bioanalytical method validation.[2][7][11]

1. Objective: To determine the stability of 2-hydroxyisovaleric acid in human plasma under conditions simulating sample storage and handling, including multiple freeze-thaw cycles and long-term frozen storage.

2. Materials:

  • Human plasma (screen multiple lots to find one with a low endogenous level of 2-hydroxyisovaleric acid).[7]

  • 2-hydroxyisovaleric acid analytical standard.

  • Stable isotope-labeled 2-hydroxyisovaleric acid (for use as an internal standard in LC-MS/MS analysis).

  • Validated bioanalytical method (e.g., LC-MS/MS) for the quantification of 2-hydroxyisovaleric acid.

3. Preparation of QC Samples:

  • Prepare at least two levels of QC samples: a Low Concentration (LQC) and a High Concentration (HQC).

  • The LQC can be the pooled plasma with low endogenous levels.

  • The HQC is prepared by spiking the pooled plasma with a known amount of 2-hydroxyisovaleric acid standard.

  • Aliquot these QC samples into polypropylene (B1209903) tubes for each time point and condition to be tested.

4. Freeze-Thaw Stability Assessment:

  • Retrieve a set of LQC and HQC aliquots (n=3 to 5 per level).

  • Allow them to thaw completely unassisted at room temperature.

  • Once thawed, refreeze them at -80°C for at least 12-24 hours. This constitutes one freeze-thaw cycle.

  • Repeat this process for the desired number of cycles (e.g., 3 to 5 cycles).

  • After the final thaw, analyze the samples along with a freshly prepared calibration curve and a set of control QC samples that have not undergone additional freeze-thaw cycles (baseline).

5. Long-Term Stability Assessment:

  • Store a sufficient number of LQC and HQC aliquots at the intended storage temperature (e.g., -80°C).

  • At specified time points (e.g., 1, 3, 6, 12, and 24 months), retrieve a set of samples (n=3 to 5 per level).[12]

  • Analyze the stored samples against a freshly prepared calibration curve and baseline QC samples.

6. Sample Analysis:

  • Analyze all samples using the validated bioanalytical method.

  • Calculate the mean concentration for each QC level at each time point/condition.

7. Acceptance Criteria:

  • The analyte is considered stable if the mean concentration of the stability QC samples is within ±15% of the mean concentration of the baseline (time zero) samples.[11][13]

Visualizations

Stability_Assessment_Workflow cluster_prep Phase 1: Preparation cluster_storage Phase 2: Storage & Stress cluster_analysis Phase 3: Analysis & Evaluation start Source & Screen Plasma (Low Endogenous Level) prep_qcs Prepare Low & High Concentration QCs start->prep_qcs aliquot Aliquot QCs for all Test Conditions & Time Points prep_qcs->aliquot ft_storage Freeze-Thaw Cycling (e.g., 3-5 cycles at -80°C) aliquot->ft_storage lt_storage Long-Term Storage (e.g., -80°C) aliquot->lt_storage analysis Analyze Stressed QCs vs. Baseline QCs using Validated Assay ft_storage->analysis lt_storage->analysis calc Calculate Mean Concentrations & Percent Difference analysis->calc eval Evaluate Against Acceptance Criteria (±15%) calc->eval report Report Stability eval->report

Caption: Experimental workflow for assessing analyte stability in plasma.

Troubleshooting_Stability cluster_path start Stability Issue Observed? (e.g., >15% change) issue_type What is the pattern? start->issue_type p1 Consistent Trend (e.g., steady decrease) issue_type->p1 Trend p2 High Variability (e.g., erratic results) issue_type->p2 Variability p3 Issue with Specific Condition (e.g., only after 5 F/T cycles) issue_type->p3 Condition-Specific p1_cause Potential Causes: - Long-term degradation - Improper storage temp. p1->p1_cause p1_action Action: - Verify freezer performance - Re-evaluate stability duration p1_cause->p1_action p2_cause Potential Causes: - Incomplete thawing/mixing - Inconsistent handling - Matrix effects p2->p2_cause p2_action Action: - Standardize thawing/vortexing - Review sample handling SOPs - Re-evaluate extraction method p2_cause->p2_action p3_cause Potential Cause: - Analyte is sensitive to  that specific stress condition p3->p3_cause p3_action Action: - Limit sample handling to  within proven stable limits - Re-aliquot samples to avoid stress p3_cause->p3_action

Caption: A logical diagram for troubleshooting common stability issues.

References

overcoming matrix effects in LC-MS/MS quantification of 2-hydroxyisovaleric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of 2-hydroxyisovaleric acid.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect, and why is it a significant issue for quantifying 2-hydroxyisovaleric acid?

A1: The matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds present in the sample matrix.[1][2] These interfering components, such as proteins, salts, and phospholipids (B1166683), can either suppress the analyte's signal (ion suppression) or enhance it (ion enhancement), leading to inaccurate and unreliable quantification.[2][3][4] Electrospray ionization (ESI), a common technique used in LC-MS/MS, is particularly susceptible to these effects.[3] For a small organic acid like 2-hydroxyisovaleric acid, which is a metabolite of the amino acid leucine, accurate quantification is critical for metabolic studies and disease biomarker research.[5][6] Matrix effects can compromise the sensitivity and accuracy of these measurements.[2]

Q2: How can I determine if my LC-MS/MS assay for 2-hydroxyisovaleric acid is being affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Method (Quantitative): This is the most common quantitative approach.[3] It involves comparing the peak response of an analyte spiked into an extracted blank matrix (a sample that does not contain the analyte) with the response of the analyte in a neat (pure) solvent. A significant difference between these responses indicates the presence of matrix effects.[7]

  • Post-Column Infusion (Qualitative): This method helps identify at what retention time matrix effects occur.[8] A standard solution of 2-hydroxyisovaleric acid is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system.[3][8] A drop or rise in the constant signal baseline reveals the chromatographic regions where ion suppression or enhancement occurs.[8]

Q3: What is the best type of internal standard to use for 2-hydroxyisovaleric acid analysis to compensate for matrix effects?

A3: The gold standard and most effective choice is a stable isotope-labeled (SIL) internal standard, such as deuterated (d3) or ¹³C-labeled 2-hydroxyisovaleric acid.[3][9][10] A SIL-IS is chemically and physically almost identical to the analyte, meaning it co-elutes and experiences the same degree of ion suppression or enhancement.[7][11] By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even in the presence of matrix effects.[7] If a SIL-IS is not available, a structurally similar analog that does not occur endogenously in the sample can be used, but it must be validated carefully to ensure it behaves similarly to the analyte.[9]

Q4: My signal for 2-hydroxyisovaleric acid is significantly suppressed. What is the most common cause and the most effective solution?

A4: The most common cause of ion suppression is the presence of co-eluting endogenous compounds from the biological matrix, particularly phospholipids in plasma or serum samples.[3] The single most effective way to overcome this is to improve the sample preparation procedure to remove these interferences before they enter the LC-MS/MS system.[3][12] While a good internal standard can compensate for the effect, removing the source of the suppression will improve overall assay sensitivity.[3]

Q5: I am using a simple protein precipitation (PPT) method for sample preparation but still observe significant matrix effects. What should I do next?

A5: Protein precipitation is a fast and simple method, but it is often the least effective at removing matrix components like phospholipids, leading to significant matrix effects.[12][13] To obtain a cleaner sample, you should consider more selective techniques:

  • Liquid-Liquid Extraction (LLE): This method can provide cleaner extracts than PPT. However, for a polar molecule like 2-hydroxyisovaleric acid, analyte recovery might be low, so solvent choice and pH are critical.[12]

  • Solid-Phase Extraction (SPE): This is generally the most effective technique for removing interfering compounds.[3][7] A mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can produce exceptionally clean extracts and significantly reduce matrix effects.[12]

Q6: Can I overcome matrix effects simply by modifying my liquid chromatography (LC) conditions?

A6: Yes, optimizing chromatographic conditions is a key strategy.[7][14] The goal is to achieve chromatographic separation between 2-hydroxyisovaleric acid and the interfering matrix components.[14] This can be done by adjusting the mobile phase composition, the gradient profile, or the column chemistry.[12] For instance, using Ultra-High-Performance Liquid Chromatography (UHPLC) can provide higher resolution and narrower peaks, which can significantly improve separation from matrix components compared to traditional HPLC.[12]

Q7: When should I use matrix-matched calibrants versus the standard addition method for calibration?

A7: The choice depends on the availability of a blank matrix and the variability between your samples:

  • Matrix-Matched Calibrants: Use this method when you have access to a large volume of a representative blank matrix (e.g., pooled plasma from a control group). Calibration standards are prepared in this matrix, which helps to mimic the matrix effects seen in the unknown samples.[7] This is efficient for large batches of samples with similar matrix compositions.

  • Standard Addition: This is the preferred method when a blank matrix is not available or when the matrix composition varies significantly from sample to sample.[8] It involves creating a calibration curve within each individual sample by spiking it with known concentrations of the analyte. While highly accurate, this method is very time-consuming as it requires multiple analyses for each unknown sample.[8][15]

Troubleshooting Guides

Systematic Approach to Identifying and Mitigating Matrix Effects

This workflow outlines a logical progression for troubleshooting poor quantitative performance in an LC-MS/MS assay for 2-hydroxyisovaleric acid.

Troubleshooting Workflow for Matrix Effects cluster_solutions Mitigation Strategies problem Problem Detected (Poor Accuracy, Precision, or Sensitivity) assess Assess Matrix Effect (Post-Extraction Spike) problem->assess is_me Matrix Effect >15%? assess->is_me no_me Matrix Effect Acceptable (Investigate Other Issues) is_me->no_me No improve_sp Improve Sample Prep (e.g., SPE > LLE > PPT) is_me->improve_sp Yes optimize_lc Optimize Chromatography (Gradient, Column, UHPLC) improve_sp->optimize_lc reassess Re-assess Matrix Effect improve_sp->reassess use_sil_is Implement SIL-IS optimize_lc->use_sil_is optimize_lc->reassess use_sil_is->reassess is_me2 Matrix Effect >15%? reassess->is_me2 consider_cal Consider Advanced Calibration (Matrix-Matched or Standard Addition) is_me2->consider_cal Yes final Method Optimized is_me2->final No consider_cal->final

Caption: A step-by-step workflow for diagnosing and resolving matrix effects.

Experimental Protocols & Data Presentation

Protocol: Quantifying Matrix Effect with the Post-Extraction Spike Method

This protocol provides a detailed method for quantitatively assessing matrix effects.

Objective: To calculate the percentage of ion suppression or enhancement for 2-hydroxyisovaleric acid in a given biological matrix (e.g., human plasma).

Materials:

  • Blank biological matrix (confirmed to have no endogenous 2-hydroxyisovaleric acid).

  • 2-hydroxyisovaleric acid analytical standard.

  • Internal Standard (ideally a SIL-IS).

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water, formic acid).

  • Validated sample preparation materials (e.g., SPE cartridges).

Procedure:

  • Prepare Three Sets of Samples (n=6 for each set):

    • Set A (Neat Solution): Spike the analytical standard and internal standard into the final reconstitution solvent that is used after sample preparation. This represents 100% response with no matrix.

    • Set B (Post-Spike Matrix): Process blank biological matrix samples through the entire extraction procedure. Spike the analytical standard and internal standard into the final extract just before LC-MS/MS analysis.

    • Set C (Pre-Spike Matrix): Spike the analytical standard and internal standard into the blank biological matrix before starting the extraction procedure. This set is used to determine extraction recovery, not the matrix effect itself.

  • Analyze Samples: Inject all samples from Set A and Set B into the LC-MS/MS system and record the peak areas for the analyte.

  • Calculate Matrix Effect (ME): The matrix effect is calculated using the mean peak area from each set: ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

Data Interpretation:

  • ME = 100%: No matrix effect.

  • ME < 85%: Ion suppression.

  • ME > 115%: Ion enhancement.

Table 1: Example Data for Calculating Matrix Effect

Sample Set Description Mean Analyte Peak Area Calculated Matrix Effect (%)
Set A Analyte in Neat Solvent 550,000 N/A
Set B Analyte Spiked Post-Extraction 310,000 (310,000 / 550,000) * 100 = 56.4%

Comparison of Sample Preparation Techniques

The choice of sample preparation is the most critical factor in mitigating matrix effects.[3][12]

Comparison of Sample Preparation Techniques cluster_attributes PPT Protein Precipitation (PPT) LLE Liquid-Liquid Extraction (LLE) PPT->LLE Cleaner Extract ppt_attr Fast & Simple Low Cost High Matrix Effect Risk PPT->ppt_attr SPE Solid-Phase Extraction (SPE) LLE->SPE Highest Cleanliness & Selectivity lle_attr Moderate Cleanliness Can Concentrate Analyte Risk of Low Recovery for Polar Analytes LLE->lle_attr spe_attr Highest Cleanliness High Selectivity Most Effective at Reducing ME SPE->spe_attr

Caption: Attributes of common sample preparation methods for matrix effect removal.

Table 2: Summary of Sample Preparation Techniques for 2-Hydroxyisovaleric Acid

Technique Selectivity/Cleanliness Throughput Cost Recommendation for 2-OH-Isovaleric Acid
Protein Precipitation (PPT) Low High Low Not recommended for final assays due to high risk of matrix effects.[12]
Liquid-Liquid Extraction (LLE) Medium Medium Low Feasible, but requires careful optimization of pH and solvent to ensure good recovery of this polar analyte.[12]

| Solid-Phase Extraction (SPE) | High | Medium-High | Medium | Highly Recommended. Mixed-mode or reversed-phase SPE provides the cleanest extracts and most effectively minimizes matrix effects.[3][12] |

Example LC-MS/MS Method Parameters

The following are example starting parameters for the analysis of 2-hydroxyisovaleric acid, which should be optimized for your specific instrumentation and matrix.[16]

Table 3: Example LC-MS/MS Parameters

Parameter Setting Rationale
LC Column Phenomenex Luna NH2 (100 x 4.6 mm, 3 µm)[16] Amino phase columns provide good retention for small polar organic acids.
Mobile Phase A Water + 0.1% Formic Acid[16] Acidification promotes protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile + 0.1% Formic Acid[16]
Flow Rate 0.35 mL/min[16]
Gradient Start at high %B, ramp down to elute polar compounds A typical HILIC-style or reversed-phase gradient should be optimized.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Negative mode is often used for acids, but positive mode can also work.[16]
MS/MS Mode Multiple Reaction Monitoring (MRM) Provides high selectivity and sensitivity for quantification.[17]

| MRM Transition | Q1: 117.1 m/z → Q3: 59.0 m/z[16] | Precursor ion [M-H]⁻ or [M+H]⁺ and a characteristic product ion. Must be optimized via infusion. |

References

Technical Support Center: Urinary Organic Acid Profiling for 2-Hydroxyisovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the urinary organic acid profiling of 2-hydroxyisovaleric acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of 2-hydroxyisovaleric acid in urine samples.

Issue 1: Unexpectedly High or Low Levels of 2-Hydroxyisovaleric Acid

Possible Causes:

  • Physiological and Metabolic Factors:

    • Elevated Levels: Certain metabolic conditions can lead to a true increase in 2-hydroxyisovaleric acid. These include:

      • Maple Syrup Urine Disease (MSUD): A genetic disorder affecting the metabolism of branched-chain amino acids, leading to a significant accumulation of 2-hydroxyisovaleric acid.[1]

      • Lactic Acidosis and Ketoacidosis: These conditions can cause a moderate increase in branched-chain amino acid metabolites.

      • Thiamine or Lipoic Acid Deficiencies: These vitamin deficiencies can result in a moderate increase in branched-chain amino acid metabolites.

    • Low Levels: Currently, low levels of 2-hydroxyisovaleric acid are not considered clinically significant.

  • Analytical Interferences:

    • Co-eluting Compounds: Other organic acids or compounds in the urine matrix may have similar chromatographic properties and elute at the same time as 2-hydroxyisovaleric acid, leading to an artificially inflated signal. While specific routinely co-eluting compounds are not extensively documented, the complex nature of urine makes this a possibility.

    • Contamination: External contaminants such as plasticizers (phthalates) from collection containers or soaps can introduce interfering peaks into the chromatogram.

Troubleshooting Steps:

  • Review Patient/Subject History: Investigate for any underlying metabolic disorders, dietary supplements, or medications that could influence branched-chain amino acid metabolism.

  • Confirm Peak Identity:

    • Mass Spectrum Analysis: Carefully examine the mass spectrum of the peak identified as 2-hydroxyisovaleric acid. The trimethylsilyl (B98337) (TMS) derivative of 2-hydroxyisovaleric acid has characteristic fragment ions that can be used for confirmation.

    • Use Extracted Ion Chromatograms (EICs): Instead of relying on the total ion chromatogram (TIC), use EICs of specific, characteristic ions of derivatized 2-hydroxyisovaleric acid to improve specificity and minimize the impact of co-eluting compounds.

  • Optimize Chromatography:

    • Adjust GC Temperature Program: Modifying the temperature ramp rate of the gas chromatography (GC) oven can sometimes improve the separation of co-eluting compounds.

    • Consider a Different GC Column: Using a GC column with a different stationary phase may provide better resolution.

  • Evaluate Sample Collection and Handling: Ensure that proper sample collection protocols are followed to minimize contamination. Use glass containers or phthalate-free plasticware where possible.

Issue 2: Poor Peak Shape or Multiple Peaks for 2-Hydroxyisovaleric Acid

Possible Causes:

  • Incomplete Derivatization: 2-Hydroxyisovaleric acid has both a hydroxyl and a carboxyl group that require derivatization (typically silylation) to become volatile for GC-MS analysis. Incomplete reaction can result in a mix of partially and fully derivatized molecules, each producing a different peak, or leading to poor, tailing peak shapes.

  • Presence of Water: Moisture in the sample extract can interfere with silylation reagents, leading to incomplete derivatization.

  • GC System Issues: A contaminated or active inlet liner in the gas chromatograph can interact with the analyte, causing peak tailing.

Troubleshooting Steps:

  • Optimize Derivatization Conditions:

    • Ensure Anhydrous Conditions: Thoroughly dry the organic extract before adding the derivatization reagent.

    • Review Reagent Volume and Reaction Time/Temperature: Ensure that the volume of the silylating agent (e.g., BSTFA) and the reaction time and temperature are optimal. A common protocol involves heating with BSTFA at a specific temperature for a set duration.

  • Maintain GC System:

    • Regularly Replace Inlet Liner and Septa: A clean, deactivated inlet liner is crucial for good peak shape.

    • Condition the GC Column: Proper column conditioning can help remove contaminants and improve performance.

Frequently Asked Questions (FAQs)

Q1: What is 2-hydroxyisovaleric acid and why is it measured in urine?

A1: 2-Hydroxyisovaleric acid is a metabolite of the essential branched-chain amino acid, leucine. It is measured in urine as a biomarker for certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD). Elevated levels can also be indicative of other metabolic disturbances such as lactic acidosis or ketoacidosis.

Q2: What is the primary analytical method for urinary 2-hydroxyisovaleric acid?

A2: The most common and reliable method for the analysis of urinary organic acids, including 2-hydroxyisovaleric acid, is Gas Chromatography-Mass Spectrometry (GC-MS).[2] This technique allows for the separation and identification of a wide range of organic acids in a single analysis.

Q3: What are the characteristic ions for the TMS-derivative of 2-hydroxyisovaleric acid in GC-MS?

A3: The mass spectrum of the bis-trimethylsilyl (2TMS) derivative of 2-hydroxyisovaleric acid shows several characteristic fragment ions. While a full spectrum should be consulted for confirmation, key ions can be used for extracted ion monitoring to enhance specificity.

Q4: Are there any known drugs that interfere with 2-hydroxyisovaleric acid levels?

Data Presentation

Table 1: Reference Intervals for Urinary 2-Hydroxyisovaleric Acid

PopulationReference Interval (mmol/mol creatinine)Source
PediatricVaries with age[3][4]
AdultTypically low or undetectable in healthy individualsGeneral literature

Note: Reference intervals can vary between laboratories and analytical methods. It is recommended to establish laboratory-specific reference ranges.

Experimental Protocols

Detailed Methodology for Urinary Organic Acid Analysis by GC-MS

This protocol provides a general workflow for the analysis of urinary organic acids, including 2-hydroxyisovaleric acid.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the sample to remove any particulate matter.

    • Transfer a specific volume of the supernatant to a clean glass tube. The volume may be normalized to the creatinine (B1669602) concentration.

  • Internal Standard Addition:

    • Add a known amount of an internal standard (e.g., a stable isotope-labeled version of an organic acid not typically found in urine) to each sample, calibrator, and quality control sample.

  • Extraction:

    • Acidify the urine sample to a pH of approximately 1-2 with hydrochloric acid.

    • Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate. Repeat the extraction to ensure complete recovery of the organic acids.

    • Combine the organic layers.

  • Drying:

    • Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen. It is critical to avoid excessive drying time or high temperatures, as this can lead to the loss of more volatile organic acids.

  • Derivatization:

    • Reconstitute the dried residue in a small volume of a suitable solvent (e.g., pyridine).

    • Add a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at a specific temperature (e.g., 70-90°C) for a defined period (e.g., 15-30 minutes) to allow for complete derivatization.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Gas Chromatography: Use a suitable capillary column (e.g., DB-5MS) and a temperature program that allows for the separation of a wide range of organic acids.

    • Mass Spectrometry: Operate the mass spectrometer in either full scan mode to acquire complete mass spectra for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, focusing on the characteristic ions of the target analytes.

  • Data Analysis:

    • Identify the peaks corresponding to the organic acids of interest based on their retention times and mass spectra by comparing them to known standards or a spectral library.

    • Quantify the concentration of each analyte by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve.

Mandatory Visualization

Leucine_Metabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC HICA 2-Hydroxyisocaproate alpha_KIC->HICA HIVA 2-Hydroxyisovaleric Acid HICA->HIVA

Caption: Metabolic pathway of Leucine to 2-Hydroxyisovaleric Acid.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Add_IS Add Internal Standard Urine_Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Silylation (e.g., BSTFA) Drying->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing & Quantification GC_MS->Data_Processing

Caption: Experimental workflow for urinary organic acid analysis by GC-MS.

References

selecting an internal standard for 2-hydroxyisovaleric acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of an internal standard for the accurate quantification of 2-hydroxyisovaleric acid. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantification of 2-hydroxyisovaleric acid?

A1: The gold standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS/MS) is a stable isotope-labeled (SIL) version of the analyte.[1][2][3][4] For 2-hydroxyisovaleric acid, this would be a compound like 2-hydroxyisovaleric acid-¹³C₃ or a deuterated version (e.g., 2-hydroxyisovaleric acid-d₇). These standards have nearly identical chemical and physical properties to the target analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, which corrects for variability and matrix effects.[2][4]

Q2: Can I use a structural analog as an internal standard if a stable isotope-labeled version is unavailable?

A2: While a SIL internal standard is strongly recommended, a structural analog that is not naturally present in the sample can be used as an alternative. A suitable analog should have similar chemical properties, such as extraction recovery and chromatographic retention, to 2-hydroxyisovaleric acid. However, it's important to note that structural analogs may not perfectly compensate for matrix effects, which can lead to reduced accuracy and precision compared to a SIL internal standard.[2] Regulatory bodies like the European Medicines Agency (EMA) have a strong preference for the use of SIL internal standards in bioanalytical methods.[2]

Q3: When should the internal standard be added to the sample?

A3: The internal standard should be added at the very beginning of the sample preparation process, before any extraction, derivatization, or cleanup steps.[1][5] This ensures that the internal standard can account for any analyte loss or variability throughout the entire workflow.

Q4: What are the common analytical techniques for quantifying 2-hydroxyisovaleric acid?

A4: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS typically requires a derivatization step to make the organic acid volatile, while LC-MS/MS can often analyze the compound directly. Both methods offer high sensitivity and selectivity, especially when coupled with the use of a stable isotope-labeled internal standard.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much sample. 2. Active Sites on Column: Interaction of the analyte with the column material. 3. Inappropriate Mobile Phase pH (LC-MS): The pH is not suitable for the acidic nature of the analyte. 4. Incomplete Derivatization (GC-MS): Not all analyte molecules have been derivatized.1. Dilute the sample or reduce the injection volume. 2. Use a column with better end-capping or a different stationary phase. 3. Adjust the mobile phase pH to be at least 2 units below the pKa of 2-hydroxyisovaleric acid. 4. Optimize derivatization conditions (time, temperature, reagent concentration).
High Variability in Internal Standard Response 1. Inconsistent Pipetting: Inaccurate addition of the internal standard to samples. 2. Matrix Effects: Ion suppression or enhancement in the mass spectrometer source. 3. Sample Preparation Variability: Inconsistent recovery during extraction. 4. Instrument Instability: Fluctuations in the mass spectrometer's performance.1. Use calibrated pipettes and ensure proper mixing after addition. 2. A stable isotope-labeled internal standard should co-elute and compensate for this. If using an analog, improve sample cleanup. 3. Ensure consistent execution of the extraction protocol. 4. Perform instrument maintenance and calibration.
No or Low Analyte/Internal Standard Signal 1. Sample Degradation: The analyte may be unstable under the storage or processing conditions. 2. Incorrect MS Parameters: The mass spectrometer is not set to monitor the correct mass-to-charge ratios (m/z). 3. Derivatization Failure (GC-MS): The derivatization reaction did not work. 4. Ion Source Contamination: A dirty ion source can lead to a significant loss in sensitivity.1. Ensure samples are stored properly (e.g., at -80°C) and processed quickly. 2. Verify the precursor and product ions for both the analyte and the internal standard. 3. Check the derivatizing reagent for degradation and optimize the reaction conditions. 4. Clean the mass spectrometer's ion source according to the manufacturer's instructions.
Unexpected Peaks in Chromatogram 1. Contamination: From solvents, reagents, or labware. 2. Co-eluting Isobars: Other compounds in the sample with the same mass as the analyte. 3. Carryover: Residual sample from a previous injection.1. Run a solvent blank to identify the source of contamination. 2. Improve chromatographic separation or use a high-resolution mass spectrometer. 3. Optimize the wash steps between injections.

Data Presentation: Comparison of Internal Standards

The choice of internal standard is critical for assay performance. A stable isotope-labeled internal standard is expected to provide superior accuracy and precision. The following table provides a representative comparison based on typical performance data for similar organic acid assays.

Parameter Stable Isotope-Labeled IS (e.g., 2-hydroxyisovaleric acid-¹³C₃) Structural Analog IS (e.g., 2-hydroxybutyric acid)
Linearity (R²) > 0.995> 0.990
Accuracy (% Bias) ± 5%± 15%
Precision (%RSD) < 5%< 15%
Recovery (%) 95 - 105%80 - 110%
Matrix Effect (%CV) < 5%< 20%

Experimental Protocols

Protocol 1: GC-MS Quantification of 2-Hydroxyisovaleric Acid in Human Plasma

This protocol describes a general procedure and requires optimization for specific instrumentation.

1. Materials and Reagents:

  • 2-Hydroxyisovaleric acid standard

  • 2-Hydroxyisovaleric acid-¹³C₃ (Internal Standard)

  • Ethyl acetate (B1210297) (HPLC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (B92270)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

2. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., 10 µg/mL 2-hydroxyisovaleric acid-¹³C₃ in methanol).

  • Vortex for 10 seconds.

  • Acidify the sample by adding 50 µL of 1M HCl.

  • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean microcentrifuge tube.

  • Repeat the extraction with another 500 µL of ethyl acetate and combine the organic layers.

  • Dry the pooled organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization:

  • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

4. GC-MS Parameters:

  • GC System: Agilent 7890B or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar

  • Injector Temperature: 250°C

  • Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • MS System: Agilent 5977A MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized 2-hydroxyisovaleric acid and its ¹³C₃-labeled internal standard.

Mandatory Visualizations

Branched-Chain Amino Acid (BCAA) Catabolism Pathway

2-Hydroxyisovaleric acid is a metabolite derived from the branched-chain amino acid, valine.[6] Understanding its position in the metabolic pathway is crucial for interpreting its quantitative data.

BCAA_Pathway cluster_msud Maple Syrup Urine Disease (MSUD) Defect Valine Valine aKIV α-Ketoisovalerate Valine->aKIV BCAT IsobutyrylCoA Isobutyryl-CoA aKIV->IsobutyrylCoA BCKDH Complex aKIV->IsobutyrylCoA BCKDH Complex (Deficient in MSUD) HIVA 2-Hydroxyisovaleric Acid aKIV->HIVA Reduction PropionylCoA Propionyl-CoA IsobutyrylCoA->PropionylCoA Multiple Steps SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA TCACycle TCA Cycle SuccinylCoA->TCACycle

Caption: Catabolic pathway of Valine leading to 2-hydroxyisovaleric acid.

Experimental Workflow for 2-Hydroxyisovaleric Acid Quantification

This workflow diagram illustrates the key steps in the quantification process, emphasizing the critical point of internal standard addition.

Experimental_Workflow start Start: Plasma Sample add_is Add Stable Isotope-Labeled Internal Standard (2-Hydroxyisovaleric acid-¹³C₃) start->add_is extraction Liquid-Liquid Extraction add_is->extraction derivatization Derivatization (for GC-MS) extraction->derivatization analysis GC-MS or LC-MS/MS Analysis derivatization->analysis quantification Data Processing & Quantification (Ratio of Analyte to IS) analysis->quantification end Final Concentration quantification->end

Caption: Workflow for quantifying 2-hydroxyisovaleric acid.

References

Technical Support Center: High-Throughput Screening of 2-Hydroxyisovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the method refinement of high-throughput screening (HTS) for 2-hydroxyisovaleric acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the potential applications for a high-throughput screen for 2-hydroxyisovaleric acid?

A high-throughput screen for 2-hydroxyisovaleric acid can be valuable in several research and drug discovery areas. It can be used to identify modulators of enzymes involved in its metabolic pathway, which is relevant for studying and developing potential therapies for metabolic disorders like Maple Syrup Urine Disease (MSUD), where levels of this acid are significantly elevated.[1][2][3] Additionally, screening for compounds that enhance or inhibit the production of 2-hydroxyisovaleric acid in microbial systems can be used to optimize its biotechnological production for use as a platform chemical.[4]

Q2: What are the primary assay formats for a high-throughput screen of 2-hydroxyisovaleric acid?

The two primary assay formats are biochemical (enzyme-based) assays and cell-based assays.[5][6]

  • Enzyme-based assays would involve isolating a key enzyme in the 2-hydroxyisovaleric acid synthesis pathway (e.g., a specific dehydrogenase or synthase) and screening compound libraries for inhibitors or activators of its activity.[7][8]

  • Cell-based assays would utilize engineered cells (e.g., E. coli or yeast) that produce 2-hydroxyisovaleric acid.[9][10][11] The screen would then measure the intra- or extracellular concentration of the acid after treatment with library compounds. These assays are often more physiologically relevant.[9][10]

Q3: What detection methods are suitable for quantifying 2-hydroxyisovaleric acid in a high-throughput format?

Given its chemical nature as an organic acid, direct detection in a high-throughput format can be challenging. Common approaches involve coupled enzyme assays that produce a detectable signal (colorimetric, fluorescent, or luminescent). For example, the oxidation of 2-hydroxyisovaleric acid by a specific dehydrogenase can be coupled to the reduction of NAD+ to NADH, and the resulting NADH can be measured by absorbance or fluorescence. Liquid chromatography-mass spectrometry (LC-MS) can also be used for detection, though it is generally lower throughput.

Q4: What are the critical parameters to consider when developing a robust HTS assay for 2-hydroxyisovaleric acid?

Key parameters include:

  • Assay Miniaturization: Transitioning the assay to a 384- or 1536-well plate format to reduce reagent costs and increase throughput.[12][13][14]

  • Reagent Stability: Ensuring the stability of enzymes, detection reagents, and the compound library under assay conditions.

  • DMSO Tolerance: Most compound libraries are dissolved in DMSO, so the assay must be tolerant to the final concentration of DMSO used.[15]

  • Signal Window and Reproducibility: Achieving a sufficient signal-to-background ratio and low variability, often quantified by the Z'-factor. A Z'-factor above 0.5 is generally considered acceptable for HTS.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Well-to-Well Variability - Inconsistent dispensing of reagents or cells.- Edge effects in microplates due to evaporation.- Cell clumping or uneven plating.- Calibrate and maintain liquid handling robotics.- Use plate seals and/or incubate plates in a humidified chamber.- Ensure proper cell suspension and mixing before plating.
Low Signal-to-Background Ratio - Suboptimal enzyme or substrate concentration.- Insufficient incubation time.- Inappropriate buffer pH or composition.[16]- Perform a matrix titration of enzyme and substrate to find optimal concentrations.- Optimize incubation time to allow for sufficient product formation without reaching saturation.- Screen different buffer conditions to find the optimal pH and ionic strength for the enzyme.
High Rate of False Positives - Compound interference with the detection method (e.g., autofluorescence).- Other organic acids in the test compounds or media causing non-specific reactions.[17]- Compound cytotoxicity in cell-based assays.- Perform a counterscreen without the enzyme or with a different detection method to identify interfering compounds.- For cell-based assays, run a parallel cytotoxicity assay to distinguish true hits from cytotoxic compounds.[11]
High Rate of False Negatives - Compound instability or precipitation in the assay buffer.- Insufficient compound concentration.- Check compound solubility in the assay buffer.- Perform dose-response curves for known inhibitors to ensure the screening concentration is appropriate.
Assay Drift Over Time - Temperature fluctuations during the screen.- Degradation of reagents over the course of the experiment.- Ensure stable temperature control of incubators and plate readers.[7]- Prepare fresh reagents and use them within their stability window.

Experimental Protocols

Protocol 1: Enzyme-Based HTS Assay for Inhibitors of a Dehydrogenase in the 2-Hydroxyisovaleric Acid Pathway

This protocol describes a coupled enzyme assay in a 384-well format to screen for inhibitors of a hypothetical dehydrogenase that converts a precursor to 2-hydroxyisovaleric acid.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT.

    • Enzyme Solution: Purified dehydrogenase at 2X final concentration in assay buffer.

    • Substrate/Cofactor Mix: Precursor substrate and NAD+ at 2X final concentration in assay buffer.

    • Detection Reagent: Resazurin and diaphorase in assay buffer.

    • Compound Plates: 100 nL of test compounds from the library in 384-well plates.

  • Assay Procedure:

    • Add 10 µL of Enzyme Solution to each well of the compound plates using an automated liquid handler.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 10 µL of Substrate/Cofactor Mix to each well.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and develop the signal by adding 5 µL of Detection Reagent.

    • Incubate for 10 minutes at room temperature.

    • Read the fluorescence (Ex/Em = 560/590 nm) on a plate reader.

  • Controls:

    • Positive Control (No Inhibition): Wells with enzyme, substrate, and DMSO.

    • Negative Control (100% Inhibition): Wells with enzyme, substrate, DMSO, and a known inhibitor or no enzyme.

Protocol 2: Cell-Based HTS Assay for Modulators of 2-Hydroxyisovaleric Acid Production

This protocol outlines a cell-based assay using an engineered E. coli strain that produces 2-hydroxyisovaleric acid.

  • Cell Culture and Plating:

    • Grow the engineered E. coli strain overnight in a suitable medium.

    • Dilute the culture to an OD600 of 0.1 in fresh production medium.

    • Dispense 20 µL of the cell suspension into 384-well plates.

  • Compound Addition:

    • Add 100 nL of test compounds from the library to the cell plates.

  • Incubation:

    • Incubate the plates at 30°C with shaking for 24-48 hours to allow for cell growth and product formation.

  • Sample Preparation and Detection:

    • Centrifuge the plates to pellet the cells.

    • Transfer 5 µL of the supernatant to a new 384-well plate.

    • Add 15 µL of a detection mix containing a specific dehydrogenase, NAD+, resazurin, and diaphorase.

    • Incubate for 30 minutes at 37°C.

    • Read the fluorescence (Ex/Em = 560/590 nm).

  • Controls:

    • Positive Control: Cells treated with DMSO.

    • Negative Control: Cells treated with a known inhibitor of the production pathway.

    • Cytotoxicity Control: A parallel assay to measure cell viability (e.g., using a cell-permeable dye).

Quantitative Data Summary

ParameterEnzyme-Based AssayCell-Based Assay
Plate Format 384-well384-well
Assay Volume 25 µL20 µL (culture) + 20 µL (detection)
Compound Concentration 10 µM10 µM
DMSO Concentration < 1%< 0.5%
Incubation Time 60 minutes24-48 hours
Incubation Temperature 37°C30°C
Z'-Factor (Target) > 0.5> 0.5

Visualizations

Metabolic Pathway of 2-Hydroxyisovaleric Acid Leucine Leucine a_Ketoisocaproate α-Ketoisocaproate Leucine->a_Ketoisocaproate Branched-chain aminotransferase (BCAT) HICA 2-Hydroxyisocaproic Acid (Leucic Acid) a_Ketoisocaproate->HICA α-ketoisocaproate oxygenase HIVA 2-Hydroxyisovaleric Acid HICA->HIVA Metabolism Step

Caption: Metabolic pathway for the synthesis of 2-hydroxyisovaleric acid from leucine.[1]

High-Throughput Screening Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Validation cluster_2 Lead Optimization AssayDev Assay Development & Miniaturization HTS High-Throughput Screening (Compound Library) AssayDev->HTS DataAnalysis Data Analysis (Hit Identification) HTS->DataAnalysis HitConfirmation Hit Confirmation (Re-testing) DataAnalysis->HitConfirmation DoseResponse Dose-Response (IC50/EC50) HitConfirmation->DoseResponse Counterscreens Counterscreens (Selectivity & Specificity) DoseResponse->Counterscreens ValidatedHits Validated Hits Counterscreens->ValidatedHits SAR Structure-Activity Relationship (SAR) LeadOpt Lead Optimization SAR->LeadOpt ValidatedHits->SAR

Caption: A general workflow for high-throughput screening from primary screen to lead optimization.[18]

References

Technical Support Center: Resolving 2-Hydroxyisovaleric Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of 2-hydroxyisovaleric acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the challenges of separating these critical enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in resolving 2-hydroxyisovaleric acid enantiomers?

A1: The primary challenge is that enantiomers possess identical physical and chemical properties (e.g., boiling point, solubility) in an achiral environment, making them difficult to separate using standard laboratory techniques like distillation or conventional chromatography.[1][2] Resolution requires creating a chiral environment where the enantiomers interact differently. This is typically achieved through chiral chromatography, conversion to diastereomers, or enzymatic resolution.[3][4]

Q2: Which resolution strategy should I choose: chiral chromatography, diastereomeric crystallization, or enzymatic resolution?

A2: The choice depends on your specific goals, available equipment, and the scale of the separation.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most versatile and powerful analytical technique for resolving enantiomers and is well-suited for both analytical quantification and preparative scale-up.[5][6] It is often the first method to try if you have access to an HPLC system with various chiral stationary phases (CSPs).

  • Diastereomeric Crystallization: This classical method is robust, simple to operate, and does not require specialized chromatographic equipment.[7][8] It is ideal for large-scale separations but requires finding a suitable and often inexpensive chiral resolving agent. The process can be laborious and yield is theoretically limited to 50% without a recycling process.[7]

  • Enzymatic Resolution: This technique uses the high stereoselectivity of enzymes (like lipases) to selectively react with one enantiomer.[9][10] It can provide very high enantiomeric purity and is advantageous for its mild reaction conditions. However, it requires screening for a suitable enzyme and developing a method to separate the product from the unreacted enantiomer.[11]

Q3: Why is derivatization sometimes necessary for separating 2-hydroxyisovaleric acid enantiomers?

A3: Derivatization is used for two main reasons. First, in methods like gas chromatography (GC), it converts the enantiomers into diastereomeric derivatives using a chiral derivatizing agent.[12][13] These diastereomers have different physical properties and can be separated on a standard achiral column.[2][12] Second, for HPLC or NMR analysis, derivatization can be used to introduce functional groups that enhance detection (e.g., UV-active groups) or improve chiral recognition by the stationary phase or a chiral shift reagent.[3][14]

Troubleshooting Guide: Chiral Chromatography (HPLC/GC)

Q4: I am seeing poor or no resolution between the enantiomer peaks on my chiral HPLC column. What should I do?

A4: Poor resolution is a common issue often stemming from a suboptimal choice of the chiral stationary phase (CSP) or mobile phase.[15]

  • Step 1: Verify CSP Selection: Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and anion-exchange CSPs are excellent starting points for acidic compounds like 2-hydroxyisovaleric acid.[5] If one type isn't working, screen a different type.

  • Step 2: Optimize Mobile Phase: Systematically alter the mobile phase composition. For acidic compounds, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (typically 0.1%) to the mobile phase can significantly improve peak shape and resolution.[14][15] Vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane).[14]

  • Step 3: Adjust Flow Rate and Temperature: Chiral separations often benefit from lower flow rates (e.g., 0.2-0.5 mL/min for a 4.6 mm ID column), which can enhance the differential interactions with the CSP.[16] Temperature also affects selectivity; decreasing the temperature generally increases chiral selectivity but may broaden peaks.[16] Experiment with temperatures between 10°C and 40°C.

Q5: My peaks are showing significant tailing or fronting, making integration difficult. Why is this happening?

A5: Poor peak shape is often caused by secondary interactions with the stationary phase, column overload, or issues with the sample solvent.[15]

  • Reduce Sample Load: High sample concentration can overload the column. Prepare a dilution series of your sample and inject a smaller volume to find the optimal load.[5]

  • Use Mobile Phase as Sample Solvent: Dissolve your sample in the mobile phase itself. If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion upon injection.[17]

  • Add Modifiers: As mentioned, for acidic analytes, adding an acidic modifier (e.g., 0.1% TFA) can suppress unwanted ionic interactions with the silica (B1680970) support, leading to more symmetrical peaks.[15]

Q6: My retention times are drifting and the resolution is not reproducible between runs. What is the cause?

A6: Inconsistent results are typically due to insufficient column equilibration or temperature fluctuations.[5]

  • Ensure Thorough Equilibration: When changing the mobile phase, ensure the column is fully equilibrated before starting your analysis. Flushing with at least 10-20 column volumes of the new mobile phase is recommended.[5] Some columns, like CHIROBIOTIC types, may take 1-2 hours to fully equilibrate.[16]

  • Use a Column Thermostat: Maintain a constant column temperature to within ±1°C.[16] Fluctuations in ambient lab temperature can significantly affect retention times and selectivity.[5]

Chromatography Performance Data (Example)

The following table summarizes typical performance data for the separation of 2-hydroxy acid derivatives, providing a benchmark for what can be achieved.

ParameterValueMethodReference Compound(s)Source
Resolution (Rs)> 1.4GC on DB-5 / DB-17 columnsO-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters of 18 2-hydroxy acids[12][13]
Resolution (Rs)> 2.0HPLC on Polysaccharide CSP(R/S)-2-hydroxyoctanoic acid methyl ester[18]
Limit of Quantification (LOQ)5 µg/mLHPLC on Polysaccharide CSP(R/S)-2-hydroxyoctanoic acid methyl ester[18]
Enantiomeric Excess (ee)> 99%HPLC(R)-1a (α-sulfinyl ester)[9]

Troubleshooting Guide: Diastereomeric Crystallization

Q7: I am struggling to form crystals after reacting my racemic 2-hydroxyisovaleric acid with a chiral resolving agent. What can I do?

A7: Crystal formation depends heavily on the choice of resolving agent and solvent system.

  • Screen Resolving Agents: The most common method for resolving a racemic acid is to use an enantiomerically pure chiral base.[1][19] Readily available natural bases like brucine, strychnine, and quinine (B1679958) are often used.[19] Simpler synthetic amines like 1-phenylethanamine are also effective.[1] It is often necessary to screen several resolving agents to find one that forms a readily crystallizable salt.[7]

  • Optimize the Solvent: The solubility of the diastereomeric salts is critical.[7] You need a solvent where one diastereomer is significantly less soluble than the other. Screen a variety of solvents and solvent mixtures (e.g., ethanol, methanol, toluene (B28343), THF/water mixtures).[7][20] Adding a small amount of an anti-solvent (like water to an organic solvent) can be crucial for inducing selective precipitation.[20]

Q8: The yield of my desired diastereomer is very low (<50%). How can I improve this?

A8: The theoretical maximum yield for a classical resolution is 50%, as you are separating a 50:50 mixture.[7] Achieving a yield close to this limit depends on the solubility difference between the diastereomers.

  • Control Crystallization Rate: Allow the crystallization to proceed slowly. Slower cooling or solvent evaporation rates often lead to higher purity crystals. Rapid crystallization can trap impurities and the undesired diastereomer.[21]

  • Check Stoichiometry: Ensure you are using the correct molar equivalents of the resolving agent. Using slightly less than one equivalent (e.g., 0.5 to 0.98 equiv.) can sometimes improve the purity of the crystallized salt.[22]

Q9: How do I recover the pure enantiomer from the separated diastereomeric salt?

A9: Once you have isolated the desired diastereomeric salt, you must break the salt to liberate the pure enantiomer. This is typically done by an acid-base extraction.[7]

  • Procedure: Dissolve the salt in water or a suitable solvent. Add a strong acid (like HCl) to protonate your 2-hydroxyisovaleric acid and a base (like NaOH) to deprotonate the chiral amine resolving agent.[22] Then, use a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) to extract your free enantiomeric acid, leaving the salt of the resolving agent in the aqueous layer.[22]

Troubleshooting Guide: Enzymatic Resolution

Q10: My enzymatic reaction has a low conversion rate and/or low enantiomeric excess (ee). What are the likely causes?

A10: Low performance in enzymatic resolutions is usually due to the choice of enzyme, reaction conditions, or substrate.[11]

  • Screen Different Enzymes: The enantioselectivity of enzymes is highly specific. Screen a variety of lipases (e.g., Candida antarctica lipase (B570770) B (CALB), lipases from Burkholderia sp.) or proteases, as their preference for the (R) or (S) enantiomer can vary.[9][11]

  • Optimize Reaction Conditions: Key parameters to optimize include pH, temperature, and solvent. For lipase-catalyzed hydrolysis or esterification, controlling the pH with a buffer is critical.[9] The choice of solvent (e.g., organic solvent like toluene vs. a solvent-free system) can also dramatically impact enzyme activity and selectivity.[11]

  • Consider the Substrate Form: Enzymes may show different selectivity towards the free acid versus an ester derivative. For example, lipases are often used for the hydrolysis of racemic esters or the esterification of racemic acids.[9][10] Converting 2-hydroxyisovaleric acid to its methyl or ethyl ester before the enzymatic reaction may improve results.

Q11: How do I separate the product from the remaining unreacted enantiomer after the enzymatic reaction?

A11: The enzymatic reaction transforms one enantiomer into a different chemical species, which now has different physical properties. For example, if you perform a lipase-catalyzed hydrolysis of racemic 2-hydroxyisovaleric acid methyl ester, the reaction mixture will contain the unreacted ester (one enantiomer) and the free acid (the other enantiomer). These can be separated using standard techniques like:

  • Acid-Base Extraction: The resulting carboxylic acid can be easily separated from the neutral ester by extracting it into a basic aqueous solution.

  • Chromatography: Simple flash chromatography can also be used to separate the more polar acid from the less polar ester.[9]

Enzymatic Resolution Performance Data (Example)
EnzymeReaction TypeSubstrateEnantiomeric Excess (ee)ConversionSource
Lipoprotein Lipase (Burkholderia sp.)Hydrolysis(±)-α-Sulfinyl Ester>99% (recovered ester)46%[9]
Candida antarctica Lipase B (CALB)Acetylation(±)-Ethyl-3-hydroxybutyrate>96%~60%[11]
Candida antarctica Lipase B (CALB)Transesterification(±)-δ-hydroxy estersup to 99%up to 92%[23]

Visualized Workflows and Protocols

Logical Workflow for Method Selection

The following diagram outlines a decision-making process for selecting a suitable resolution strategy.

G start Start: Racemic 2-Hydroxyisovaleric Acid q1 HPLC with Chiral Columns Available? start->q1 hplc Pursue Chiral HPLC Method Development q1->hplc Yes q2 Large Scale (>10g) Separation Needed? q1->q2 No cryst Pursue Diastereomeric Crystallization q2->cryst Yes q3 Enzyme Screening Capability Available? q2->q3 No enzymatic Pursue Enzymatic Resolution q3->enzymatic Yes gc Consider GC after Chiral Derivatization (for analytical scale) q3->gc No

Caption: Decision tree for selecting a resolution method.

Experimental Workflow: Chiral HPLC Method Development

This workflow details a systematic approach to developing a robust chiral HPLC separation method.

G cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation s1 Select CSPs (Polysaccharide & Anion-Exchange) s2 Screen with Standard Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) s1->s2 s3 Evaluate for Partial Separation s2->s3 o1 Optimize Modifier Ratio s3->o1 Partial Separation Achieved o2 Add Acidic Modifier (0.1% TFA) o1->o2 o3 Adjust Flow Rate & Temperature o2->o3 v1 Assess Resolution (Rs > 1.5) o3->v1 v2 Check Peak Shape & Tailing v1->v2 v3 Confirm Reproducibility v2->v3

Caption: Systematic workflow for HPLC method development.

Experimental Workflow: Diastereomeric Crystallization

The diagram below illustrates the key steps in resolving enantiomers via diastereomeric salt crystallization.

G start Racemic Acid + Enantiopure Base salt Form Diastereomeric Salts in Solution start->salt cryst Selective Crystallization salt->cryst sep Separate Solid & Filtrate (Filtration) cryst->sep solid Solid: Enriched Diastereomer 1 sep->solid filtrate Filtrate: Enriched Diastereomer 2 sep->filtrate recover Salt Break (Acid/Base Extraction) solid->recover final Pure Enantiomer 1 recover->final

Caption: Process flow for diastereomeric crystallization.

Detailed Experimental Protocols

Protocol 1: Chiral Derivatization for GC Analysis

This protocol is adapted from a method for the simultaneous enantiomeric separation of 18 different racemic 2-hydroxy acids.[12][13]

  • Objective: To convert racemic 2-hydroxyisovaleric acid into diastereomeric esters for separation on a standard achiral GC column.

  • Materials:

    • Racemic 2-hydroxyisovaleric acid

    • (S)-(+)-3-methyl-2-butanol (chiral derivatizing agent)

    • Trifluoroacetic anhydride (B1165640) (TFAA)

    • Anhydrous solvents (e.g., dichloromethane)

    • GC system with FID detector

    • Achiral capillary columns (e.g., DB-5 and DB-17)[12]

  • Procedure:

    • Esterification: React the racemic 2-hydroxyisovaleric acid with (S)-(+)-3-methyl-2-butanol in the presence of an acid catalyst to form the diastereomeric 3-methyl-2-butyl esters.

    • Acylation: React the resulting diastereomeric esters with trifluoroacetic anhydride (TFAA) to acylate the hydroxyl group. This forms the final O-trifluoroacetylated diastereomeric derivatives.[12]

    • Extraction & Cleanup: Perform a standard aqueous workup to remove excess reagents and purify the resulting diastereomeric esters via solvent extraction. Dry the organic layer and concentrate under reduced pressure.

    • GC Analysis: Dissolve the final derivatives in a suitable solvent and inject them into the GC. Use a temperature program to separate the diastereomers on both a non-polar (DB-5) and a polar (DB-17) column to ensure robust separation.[12] High resolution values (Rs ≥ 1.4) are expected.[12]

Protocol 2: Diastereomeric Crystallization with a Chiral Amine

This protocol provides a general framework for classical resolution based on common laboratory practices.[1][7]

  • Objective: To separate the enantiomers of 2-hydroxyisovaleric acid by forming diastereomeric salts with an enantiopure amine.

  • Materials:

    • Racemic 2-hydroxyisovaleric acid

    • Enantiopure chiral amine (e.g., (S)-1-phenylethanamine)

    • Screening solvents (e.g., ethanol, methanol, ethyl acetate, toluene)

    • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for salt break

    • Organic solvent for extraction (e.g., dichloromethane)

  • Procedure:

    • Salt Formation: In a flask, dissolve 1.0 equivalent of racemic 2-hydroxyisovaleric acid in a minimal amount of a heated screening solvent (e.g., ethanol). In a separate container, dissolve 0.5-1.0 equivalents of the chiral amine in the same solvent.

    • Crystallization: Slowly add the amine solution to the acid solution. If no precipitate forms, allow the solution to cool slowly to room temperature, then in an ice bath. If necessary, reduce the solvent volume or add an anti-solvent to induce crystallization.

    • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. This solid is the enriched salt of one diastereomer. The mother liquor contains the enriched salt of the other diastereomer.[7]

    • Enantiomer Recovery: Dissolve the isolated crystals in water and acidify with HCl. Extract the liberated enantiomerically-enriched 2-hydroxyisovaleric acid with an organic solvent like dichloromethane. Wash the organic layer, dry it, and remove the solvent to yield the pure enantiomer.[22]

    • Purity Analysis: Determine the enantiomeric excess (ee) of the recovered acid using chiral HPLC.

References

storage conditions to prevent degradation of 2-hydroxyisovaleric acid standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 2-hydroxyisovaleric acid standards to prevent degradation and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for solid 2-hydroxyisovaleric acid?

A1: For long-term storage, solid 2-hydroxyisovaleric acid should be stored at -20°C in a tightly sealed container.[1] For shorter periods, storage at 4°C is also acceptable, though degradation may occur more rapidly.

Q2: How should I store 2-hydroxyisovaleric acid standards once they are in solution?

A2: The optimal storage conditions for 2-hydroxyisovaleric acid solutions depend on the solvent and the intended duration of storage. For long-term storage, it is recommended to prepare aliquots in a suitable organic solvent, such as methanol (B129727), and store them at -80°C.[2] For short-term storage, -20°C is sufficient.[1][2] It is crucial to minimize freeze-thaw cycles as this can accelerate degradation.[2]

Q3: What is the stability of 2-hydroxyisovaleric acid in aqueous solutions?

A3: Aqueous solutions of 2-hydroxyisovaleric acid are not recommended for long-term storage. If you must use an aqueous solution, it should be prepared fresh and used within the same day.[3] If short-term storage is unavoidable, refrigerate at 2-8°C and use as soon as possible. Be aware that aqueous solutions are more susceptible to microbial contamination, which can lead to degradation of the standard.[4]

Q4: Which solvents are recommended for preparing stock solutions of 2-hydroxyisovaleric acid?

A4: Anhydrous organic solvents are preferred for preparing stock solutions of 2-hydroxyisovaleric acid. Methanol is a commonly used and effective solvent for this purpose.[5] Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are also suitable options.[3] When preparing stock solutions, it is best practice to use high-purity, anhydrous solvents to minimize the introduction of water, which can participate in degradation reactions.

Q5: How can I tell if my 2-hydroxyisovaleric acid standard has degraded?

A5: Signs of degradation can include a change in the physical appearance of the solid standard (e.g., discoloration, clumping), or a decrease in the expected concentration in your analytical runs. You may also observe the appearance of unexpected peaks in your chromatograms. If you suspect degradation, it is best to discard the standard and use a fresh one.

Q6: What are the potential degradation products of 2-hydroxyisovaleric acid?

A6: While specific degradation pathways for 2-hydroxyisovaleric acid are not extensively documented in readily available literature, alpha-hydroxy acids can be susceptible to oxidation. Potential degradation could lead to the formation of the corresponding alpha-keto acid, 2-oxoisovaleric acid.

Storage Condition Guidelines

To ensure the longevity and accuracy of your 2-hydroxyisovaleric acid standards, please refer to the following table for recommended storage conditions.

FormSolventTemperatureDurationKey Considerations
Solid (Neat) N/A-20°CUp to 3 yearsStore in a tightly sealed, desiccated container in a dark, well-ventilated area.[1][6]
4°CUp to 2 yearsFor more frequent use, but with a slightly shorter shelf-life.[6]
Solution Methanol-80°CLong-termRecommended for archival purposes.[2] Minimize freeze-thaw cycles.[2]
-20°CShort to medium-termSuitable for working stock solutions.[5]
DMSO, Ethanol-20°CShort to medium-termEnsure solvent is anhydrous.
Aqueous Buffer2-8°CLess than 24 hoursPrepare fresh daily.[3] Prone to microbial growth.[4]

Troubleshooting Degradation Issues

If you suspect that your 2-hydroxyisovaleric acid standard has degraded, follow this troubleshooting workflow to identify and resolve the issue.

Troubleshooting Workflow for 2-Hydroxyisovaleric Acid Degradation cluster_0 Problem Identification cluster_1 Investigation cluster_2 Root Cause Analysis cluster_3 Resolution start Inconsistent or Unexpected Analytical Results check_standard Suspect Degradation of 2-Hydroxyisovaleric Acid Standard start->check_standard visual_inspection Visually Inspect Standard (Solid and Solution) check_standard->visual_inspection storage_review Review Storage Conditions (Temp, Solvent, Duration, Light) check_standard->storage_review analytical_check Analyze a Freshly Prepared Standard vs. Suspected Standard visual_inspection->analytical_check contamination Potential Contamination (Moisture, Microbial) visual_inspection->contamination aged_standard Standard is Beyond Recommended Shelf-life analytical_check->aged_standard improper_storage Improper Storage Conditions Identified storage_review->improper_storage discard_standard Discard Suspected Standard improper_storage->discard_standard aged_standard->discard_standard contamination->discard_standard procure_new Procure a New, Certified Standard discard_standard->procure_new implement_best_practices Implement Correct Storage and Handling Protocols procure_new->implement_best_practices end end implement_best_practices->end Problem Resolved

Troubleshooting workflow for suspected degradation of 2-hydroxyisovaleric acid standards.

Experimental Protocols

Protocol for Preparation of a 1 mg/mL Stock Solution in Methanol:

  • Materials:

    • 2-hydroxyisovaleric acid standard

    • Anhydrous methanol (HPLC grade or higher)

    • Calibrated analytical balance

    • Volumetric flask (e.g., 10 mL)

    • Pipettes

    • Amber glass vials with PTFE-lined caps

  • Procedure:

    • Allow the container of solid 2-hydroxyisovaleric acid to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Accurately weigh approximately 10 mg of the solid standard and record the exact weight.

    • Quantitatively transfer the weighed solid to a 10 mL volumetric flask.

    • Add a small amount of anhydrous methanol to dissolve the solid.

    • Once dissolved, bring the solution to the 10 mL mark with anhydrous methanol.

    • Cap the flask and invert several times to ensure homogeneity.

    • Transfer aliquots of the stock solution into amber glass vials for storage.

    • Store the vials at -20°C for short-term use or -80°C for long-term storage.

References

Validation & Comparative

A Comparative Guide to the Validation of LC-MS/MS Methods for 2-Hydroxyisovaleric Acid in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-hydroxyisovaleric acid, a key metabolite of the branched-chain amino acid valine, is crucial for the study of various metabolic disorders. This guide provides an objective comparison of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of 2-hydroxyisovaleric acid in serum with alternative analytical techniques, supported by a synthesis of experimental data from related scientific publications.

Metabolic Pathway of 2-Hydroxyisovaleric Acid

2-Hydroxyisovaleric acid is formed from the catabolism of the essential amino acid valine. This metabolic process is a critical component of overall amino acid homeostasis.

Valine Valine alpha_Ketoisovalerate α-Ketoisovalerate Valine->alpha_Ketoisovalerate Branched-chain aminotransferase Isobutyryl_CoA Isobutyryl-CoA alpha_Ketoisovalerate->Isobutyryl_CoA BCKDH complex _2_Hydroxyisovaleric_Acid 2-Hydroxyisovaleric Acid alpha_Ketoisovalerate->_2_Hydroxyisovaleric_Acid Alternative Pathway Hydroxyisobutyryl_CoA 3-Hydroxyisobutyryl-CoA Isobutyryl_CoA->Hydroxyisobutyryl_CoA Hydroxyisobutyrate 3-Hydroxyisobutyrate Hydroxyisobutyryl_CoA->Hydroxyisobutyrate Methylmalonate_semialdehyde Methylmalonate semialdehyde Hydroxyisobutyrate->Methylmalonate_semialdehyde Propionyl_CoA Propionyl-CoA Methylmalonate_semialdehyde->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: Metabolic pathway of valine catabolism.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical technique for the quantification of 2-hydroxyisovaleric acid depends on the specific requirements of the study, such as required sensitivity, sample matrix complexity, and available instrumentation. Below is a summary of typical performance characteristics for a proposed LC-MS/MS method and a common alternative, Gas Chromatography-Mass Spectrometry (GC-MS).

Validation ParameterProposed LC-MS/MSGC-MS (with Derivatization)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.003 - 0.05 µg/mL~5 µM
Limit of Quantification (LOQ) 0.008 - 0.1 µg/mL~5 µM
Accuracy (% Recovery) 90 - 110%96 - 101%
Precision (%RSD) < 15%< 8%
Sample Preparation Protein precipitationExtraction & Derivatization
Analysis Time ~5 - 10 minutes~20 - 30 minutes

Experimental Protocols

Proposed LC-MS/MS Method for 2-Hydroxyisovaleric Acid in Serum

This protocol is based on established methods for similar organic acids in biological matrices.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of serum, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled 2-hydroxyisovaleric acid).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of a 2-hydroxyisovaleric acid standard. A potential transition could be based on the deprotonated molecule [M-H]⁻.

4. Method Validation Parameters:

  • Linearity: Assessed by a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped serum) over a concentration range relevant for clinical samples.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days.

  • Selectivity: Evaluated by analyzing blank serum samples from multiple sources to check for interferences.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.

  • Stability: Evaluated under various conditions including freeze-thaw cycles, short-term benchtop, and long-term storage.

Alternative Method: GC-MS with Derivatization

GC-MS is a powerful technique for the analysis of volatile compounds. For non-volatile analytes like 2-hydroxyisovaleric acid, a derivatization step is necessary to increase volatility.

1. Sample Preparation (Extraction and Derivatization):

  • Extraction: Perform a liquid-liquid extraction of 2-hydroxyisovaleric acid from serum using an organic solvent like ethyl acetate (B1210297) after acidification.

  • Derivatization: Evaporate the organic extract to dryness. Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat to form the trimethylsilyl (B98337) (TMS) derivative.[1]

2. GC-MS Conditions:

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient is used to separate the analytes.

  • Ionization: Electron Ionization (EI).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the proposed LC-MS/MS method and the logical relationship in selecting an analytical method.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Serum Sample (100 µL) add_is Add Internal Standard in Acetonitrile (300 µL) serum->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject (5 µL) reconstitute->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection

Caption: Proposed LC-MS/MS experimental workflow.

start Start: Need to Quantify 2-Hydroxyisovaleric Acid sensitivity High Sensitivity Required? start->sensitivity throughput High Throughput Needed? sensitivity->throughput Yes gcms Select GC-MS sensitivity->gcms No lcms Select LC-MS/MS throughput->lcms Yes throughput->gcms No

Caption: Method selection logic for 2-hydroxyisovaleric acid analysis.

References

A Comparative Guide to GC-MS and LC-MS for the Analysis of 2-Hydroxyisovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of metabolites like 2-hydroxyisovaleric acid is critical. This organic acid serves as a biomarker in various metabolic pathways and disorders. The two predominant analytical techniques for its measurement are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide offers an objective comparison of these methods, supported by experimental data and detailed protocols, to assist in selecting the most suitable technique for specific research applications.

Principles of Analysis: A Fundamental Divide

The primary difference between GC-MS and LC-MS lies in the mobile phase used for separation—a gas for GC and a liquid for LC. This distinction dictates the types of compounds that can be analyzed directly.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique excels at separating volatile and thermally stable compounds. 2-hydroxyisovaleric acid, being a polar organic acid, is non-volatile. Therefore, a mandatory chemical derivatization step is required to convert it into a more volatile and less polar form, typically by replacing active hydrogen atoms on the hydroxyl and carboxyl groups.[1][2][3] This process increases its thermal stability, allowing it to be vaporized and travel through the GC column.[4] Following separation, the mass spectrometer provides sensitive and specific detection.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS separates compounds based on their interactions with a liquid mobile phase and a solid stationary phase. This makes it highly suitable for analyzing polar and non-volatile compounds like 2-hydroxyisovaleric acid in their native form, often eliminating the need for derivatization.[6] This simplification of sample preparation can lead to higher sample throughput.[6] Modern LC-MS/MS systems, particularly those using triple quadrupole mass spectrometers, are considered the gold standard for quantifying small molecules in complex biological samples due to their outstanding sensitivity and specificity.[7]

Quantitative Performance Comparison

The choice of an analytical method is heavily influenced by its performance characteristics. The following table summarizes typical quantitative data for the analysis of 2-hydroxyisovaleric acid and structurally similar hydroxy acids using both GC-MS and LC-MS/MS.

Parameter GC-MS (with Derivatization) LC-MS/MS (without Derivatization)
Limit of Detection (LOD) ~1–20 ng/mL0.003 µg/mL (3 ng/mL)[8]
Limit of Quantification (LOQ) ~5–50 ng/mL0.008 µg/mL (8 ng/mL)[8]
Linearity (R²) > 0.99> 0.99[8]
Linear Range ~0.1–100 µg/mL0.1–10.0 µg/mL[8]
Precision (%RSD) < 15%[9][10]< 10%[8]
Accuracy / Recovery (%) 80–120%[9]95.26%[8]

Note: Data for LC-MS/MS is derived from a validated method for the isomeric compound 3-hydroxyisovaleric acid, which is expected to have very similar performance characteristics to 2-hydroxyisovaleric acid.

Detailed Experimental Protocols

GC-MS Method with Silylation Derivatization

This protocol is a representative method for the analysis of organic acids in biological fluids, requiring a derivatization step.

a. Sample Preparation and Extraction

  • To 100 µL of sample (e.g., plasma, urine), add a suitable internal standard (e.g., a deuterated analog).

  • Acidify the sample to pH < 2 with hydrochloric acid.

  • Extract the organic acids by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean vial. Repeat the extraction and pool the organic layers.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.[1]

b. Derivatization

  • To the dried residue, add 50 µL of pyridine (B92270) and 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[1]

  • Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization of both the hydroxyl and carboxyl groups.[1]

  • Cool the vial to room temperature before injection.

c. GC-MS Conditions

  • GC System: Agilent 8890 GC or equivalent.

  • Column: DB-5ms (or similar), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Splitless mode, 250°C.

  • Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan (50-550 amu) for profiling.[5]

LC-MS/MS Method (Direct Analysis)

This protocol is based on a validated method for the direct, simultaneous analysis of 3-hydroxybutyric acid and 3-hydroxyisovaleric acid in plasma.[8]

a. Sample Preparation

  • To 50 µL of plasma sample, add 150 µL of acetonitrile (B52724) (containing an internal standard, if available) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for injection.

b. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II, Waters Acquity UPLC, or equivalent.

  • Column: Phenomenex Luna NH2, 100 x 4.6 mm, 3 µm.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.[8]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]

  • Flow Rate: 0.35 mL/min.[8]

  • Gradient: Isocratic or a shallow gradient optimized for separation from isomers.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • MS/MS System: Sciex 6500 QTRAP, Waters Xevo TQ-S, or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Key Parameters: Optimize source-dependent parameters like ion spray voltage, temperature, and gas flows.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[11]

  • MRM Transition: For 3-hydroxyisovaleric acid, the transition is m/z 117.1 → 59.0.[8] A similar precursor ion (m/z 117.1) would be used for 2-hydroxyisovaleric acid, with the product ion determined via infusion and optimization.

Visualizing the Process

To better understand the practical differences, the following diagrams illustrate the experimental workflows and a logical framework for choosing between the two techniques.

G cluster_0 GC-MS Workflow cluster_1 LC-MS/MS Workflow gc_start Sample Collection gc_extract Acidification & Liquid-Liquid Extraction gc_start->gc_extract gc_dry Evaporation to Dryness gc_extract->gc_dry gc_deriv Derivatization (e.g., Silylation) gc_dry->gc_deriv gc_analyze GC-MS Analysis gc_deriv->gc_analyze gc_data Data Processing gc_analyze->gc_data lc_start Sample Collection lc_precip Protein Precipitation ('Crash & Shoot') lc_start->lc_precip lc_cent Centrifugation lc_precip->lc_cent lc_analyze LC-MS/MS Analysis lc_cent->lc_analyze lc_data Data Processing lc_analyze->lc_data

Caption: Comparative experimental workflows for GC-MS and LC-MS/MS analysis.

G start Start: Analyze 2-Hydroxyisovaleric Acid q1 Is high sample througput critical? start->q1 q2 Is derivatization step acceptable? q1->q2 No lcms Choose LC-MS/MS q1->lcms Yes q3 Are volatile interferences a concern? q2->q3 Yes q2->lcms No q3->lcms No gcms Choose GC-MS q3->gcms Yes

References

A Comparative Guide to 2-Hydroxyisovaleric Acid and 3-Hydroxyisovaleric Acid as Metabolic Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-hydroxyisovaleric acid and 3-hydroxyisovaleric acid, two critical organic acids that serve as valuable metabolic markers in clinical diagnostics and research. Understanding their distinct origins, metabolic pathways, and clinical significance is paramount for accurate diagnosis and monitoring of various metabolic disorders.

At a Glance: Key Differences

Feature2-Hydroxyisovaleric Acid3-Hydroxyisovaleric Acid
Primary Clinical Indication Inborn errors of branched-chain amino acid metabolism (e.g., Maple Syrup Urine Disease), lactic acidosis, ketoacidosis.[1][2][3]Biotin (B1667282) deficiency, various inborn errors of metabolism.[4][5]
Metabolic Origin Primarily a metabolite of the branched-chain amino acids leucine (B10760876) and valine.[1][6]A byproduct of the leucine degradation pathway.[4][5]
Key Enzyme in Pathway Branched-chain aminotransferase and subsequent dehydrogenases.Biotin-dependent methylcrotonyl-CoA carboxylase.[4][5]
Typical Biological Matrix for Testing Urine, Blood.[1][7]Urine, Plasma.[4][8][9]

Metabolic Pathways and Clinical Significance

2-Hydroxyisovaleric Acid

2-Hydroxyisovaleric acid (2-HIA), also known as 2-hydroxy-3-methylbutyric acid, is a metabolite derived from the breakdown of the branched-chain amino acids (BCAAs), particularly leucine and valine.[1][6] Its accumulation in biological fluids is often indicative of disruptions in BCAA catabolism.

Clinical Significance of Elevated Levels:

  • Maple Syrup Urine Disease (MSUD): Significant elevations of 2-HIA are a hallmark of this rare, inherited metabolic disorder.[1][2] In MSUD, the body cannot properly process certain amino acids, leading to a harmful buildup of substances in the blood and urine.

  • Lactic Acidosis and Ketoacidosis: Moderate increases in 2-HIA can be observed in these conditions, which are characterized by an accumulation of acid in the body.[1][3]

  • Other Inborn Errors of Metabolism: Elevated levels have also been noted in a range of other genetic metabolic disorders.

  • Short Bowel Syndrome: Increased levels of 2-HIA have been linked to this condition.[2]

Metabolic Pathway of 2-Hydroxyisovaleric Acid

2_Hydroxyisovaleric_Acid_Pathway Metabolic Pathway of 2-Hydroxyisovaleric Acid cluster_legend Legend Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC BCAT Valine Valine alpha_KIV α-Ketoisovalerate Valine->alpha_KIV BCAT HICA 2-Hydroxyisocaproic Acid alpha_KIC->HICA α-ketoisocaproate oxygenase HIA_2 2-Hydroxyisovaleric Acid alpha_KIV->HIA_2 HICA->HIA_2 BCAT BCAT: Branched-chain aminotransferase

Figure 1: Simplified metabolic pathway of 2-Hydroxyisovaleric Acid.

3-Hydroxyisovaleric Acid

3-Hydroxyisovaleric acid (3-HIA) is an organic acid produced from the metabolism of the branched-chain amino acid leucine.[4][5] It is a particularly sensitive and early indicator of biotin deficiency.[4][5][10]

Clinical Significance of Elevated Levels:

  • Biotin Deficiency: The primary clinical association of elevated 3-HIA is with a deficiency in biotin (Vitamin B7).[4][5] The enzyme methylcrotonyl-CoA carboxylase, which is crucial in the leucine breakdown pathway, is biotin-dependent. Reduced activity of this enzyme leads to an alternative metabolic route that produces 3-HIA.[4][5]

  • Inborn Errors of Metabolism: Chronically high levels of 3-HIA are associated with several inherited metabolic disorders, including biotinidase deficiency, holocarboxylase synthetase deficiency, and isovaleric acidemia.[4]

  • Lifestyle Factors: Smoking and the use of certain anticonvulsant medications can accelerate biotin metabolism, leading to marginal deficiency and consequently elevated 3-HIA levels.[4][5]

Metabolic Pathway of 3-Hydroxyisovaleric Acid

3_Hydroxyisovaleric_Acid_Pathway Metabolic Pathway of 3-Hydroxyisovaleric Acid cluster_alternative Alternative Pathway (Biotin Deficiency) Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Isovaleryl-CoA dehydrogenase Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA Methylcrotonyl-CoA carboxylase (Biotin-dependent) Hydroxyisovaleryl_CoA 3-Hydroxyisovaleryl-CoA Methylcrotonyl_CoA->Hydroxyisovaleryl_CoA Enoyl-CoA hydratase HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA HIA_3 3-Hydroxyisovaleric Acid Hydroxyisovaleryl_CoA->HIA_3

Figure 2: Simplified metabolic pathway of 3-Hydroxyisovaleric Acid.

Experimental Data: A Comparative Overview

Quantitative analysis of 2-HIA and 3-HIA is crucial for clinical diagnosis. The following table summarizes typical reference ranges, though it is important to note that these can vary between laboratories.

AnalyteBiological MatrixTypical Reference Range
2-Hydroxyisovaleric Acid Urine0 - 0.4 mmol/mol creatinine[2]
3-Hydroxyisovaleric Acid Urine0 - 29 mmol/mol creatinine[10]

Experimental Protocols for Analysis

The gold standard for the quantitative analysis of organic acids like 2-HIA and 3-HIA in biological samples is mass spectrometry coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS).

General Experimental Workflow

Experimental_Workflow General Workflow for Organic Acid Analysis Sample_Collection Sample Collection (Urine or Plasma) Sample_Prep Sample Preparation (e.g., Extraction, Derivatization) Sample_Collection->Sample_Prep Chromatography Chromatographic Separation (GC or LC) Sample_Prep->Chromatography MS_Detection Mass Spectrometric Detection (MS or MS/MS) Chromatography->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Figure 3: A generalized experimental workflow for organic acid analysis.

Key Methodologies

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: This technique separates volatile organic compounds based on their partitioning between a stationary phase and a mobile gas phase. The separated compounds are then ionized and detected by a mass spectrometer.

  • Sample Preparation: Biological fluids typically require extraction and derivatization to increase the volatility and thermal stability of the organic acids.

  • Application: GC-MS is a well-established and robust method for the analysis of a wide range of organic acids.[1]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Principle: LC separates compounds based on their interaction with a stationary phase and a liquid mobile phase. The separated compounds are then ionized and analyzed by two mass spectrometers in series (tandem MS), which provides high selectivity and sensitivity.

  • Sample Preparation: Sample preparation for LC-MS/MS can often be simpler than for GC-MS, sometimes involving only protein precipitation and dilution.[9]

  • Application: LC-MS/MS is increasingly the method of choice due to its high sensitivity, specificity, and suitability for high-throughput analysis.[9][11][12][13] A validated LC-MS/MS method for the simultaneous quantitative analysis of 3-hydroxybutyric acid and 3-hydroxyisovaleric acid from plasma samples has been developed.[13]

Conclusion

Both 2-hydroxyisovaleric acid and 3-hydroxyisovaleric acid are indispensable biomarkers in the field of metabolic disorders. While both are metabolites of branched-chain amino acids, their clinical interpretations are distinct. Elevated 2-HIA primarily points towards severe inborn errors of BCAA metabolism like MSUD, whereas elevated 3-HIA is a sensitive and early marker for biotin deficiency. Accurate quantification of these markers, predominantly through mass spectrometric techniques, is essential for timely diagnosis and effective management of these conditions. Researchers and clinicians must consider the distinct metabolic origins and clinical contexts of these two important organic acids to ensure accurate patient care and to advance the understanding of metabolic pathways.

References

A Comparative Guide to the Biological Activities of (S)- and (R)-2-Hydroxyisovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxyisovaleric acid and (R)-2-hydroxyisovaleric acid are the two enantiomers of 2-hydroxy-3-methylbutanoic acid, a metabolite derived from the branched-chain amino acid (BCAA) L-valine.[1] While structurally similar, these stereoisomers exhibit distinct biological activities primarily due to the stereospecificity of enzymes involved in their metabolism. This guide provides a comprehensive comparison of the known biological properties of (S)- and (R)-2-hydroxyisovaleric acid, supported by available data and detailed experimental methodologies.

Metabolic Fate: A Tale of Two Enantiomers

The most significant difference between (S)- and (R)-2-hydroxyisovaleric acid lies in their metabolic pathways, which are governed by stereospecific dehydrogenases. This enzymatic selectivity is the foundation for their differential biological roles.

(S)-2-Hydroxyisovaleric Acid Metabolism:

The (S)-enantiomer, also known as L-α-hydroxyisovaleric acid, is a natural metabolite of L-valine.[1] Its metabolism is primarily catalyzed by L-2-hydroxyisocaproate dehydrogenase (L-HicDH) . This enzyme stereospecifically converts (S)-2-hydroxyisovaleric acid to its corresponding α-keto acid, α-ketoisovalerate, in an NAD+-dependent manner.[2][3] This places the (S)-enantiomer directly within the canonical BCAA catabolic pathway.

(R)-2-Hydroxyisovaleric Acid Metabolism:

The (R)-enantiomer is metabolized by a distinct enzyme, D-2-hydroxyisocaproate dehydrogenase (D-HicDH) , also known as D-2-hydroxyacid dehydrogenase.[4][5][6] This enzyme catalyzes the NADH-dependent reduction of 2-keto acids to their corresponding D-2-hydroxy acids.[7] The metabolism of the (R)-enantiomer is therefore handled by a separate enzymatic system, highlighting a clear divergence in the metabolic processing of these two isomers.

Diagram: Stereospecific Metabolism of 2-Hydroxyisovaleric Acid Enantiomers

G Stereospecific Metabolism of 2-Hydroxyisovaleric Acid cluster_S (S)-Pathway cluster_R (R)-Pathway S_HIVA (S)-2-Hydroxyisovaleric Acid L_HicDH L-2-Hydroxyisocaproate Dehydrogenase S_HIVA->L_HicDH S_KETO α-Ketoisovalerate R_KETO α-Ketoisovalerate Valine L-Valine S_KETO->Valine Transamination L_HicDH->S_KETO R_HIVA (R)-2-Hydroxyisovaleric Acid D_HicDH D-2-Hydroxyisocaproate Dehydrogenase R_HIVA->D_HicDH D_HicDH->R_KETO Valine->S_KETO Transamination G Hypothetical Influence on mTOR Signaling S_HIVA (S)-2-Hydroxyisovaleric Acid BCAA_pool BCAA Pool S_HIVA->BCAA_pool Metabolic Integration R_HIVA (R)-2-Hydroxyisovaleric Acid mTORC1 mTORC1 R_HIVA->mTORC1 Potential Alternative Modulation BCAA_pool->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth G Dehydrogenase Activity Assay Workflow Prep Prepare Reaction Mix (Buffer, Cofactor, Enzyme) Add_Substrate Add Substrate ((S)- or (R)-HIVA) Prep->Add_Substrate Measure_Abs Monitor Absorbance at 340 nm Add_Substrate->Measure_Abs Calc_Activity Calculate Enzyme Activity Measure_Abs->Calc_Activity

References

A Cross-Platform Comparison for the Analysis of Organic Acids, Including 2-Hydroxyisovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective cross-platform comparison for the analysis of organic acids, with a specific focus on 2-hydroxyisovaleric acid. We will delve into the performance of three major analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This comparison is supported by experimental data to aid researchers in selecting the most suitable methodology for their specific analytical needs.

Introduction to 2-Hydroxyisovaleric Acid

2-hydroxyisovaleric acid is a metabolite of the essential branched-chain amino acid (BCAA) valine. Inborn errors of BCAA metabolism, such as Maple Syrup Urine Disease (MSUD), can lead to the accumulation of 2-hydroxyisovaleric acid and other organic acids in biological fluids. Therefore, accurate and robust analytical methods for its quantification are crucial for the diagnosis and monitoring of these metabolic disorders.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the quantitative performance of GC-MS, LC-MS/MS, and NMR for the analysis of organic acids, including data for compounds structurally related to 2-hydroxyisovaleric acid.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Linearity (r²) > 0.99[1]0.998 (for 3-hydroxyisovaleric acid)[2]Not explicitly found, but linearity is an inherent characteristic.
Limit of Detection (LOD) 0.04–0.42 μmol/L (for a range of organic acids)[1]0.003 µg/mL (for 3-hydroxyisovaleric acid)[2]~1 nmol in the NMR tube[3]
Limit of Quantification (LOQ) Not explicitly found for 2-hydroxyisovaleric acid0.008 µg/mL (for 3-hydroxyisovaleric acid)[2]~1 nmol in the NMR tube[3]
Recovery 82.97–114.96% (for a range of organic acids)[1]95.26% (for 3-hydroxyisovaleric acid)[2]>90% (with derivatization for 2-hydroxyglutarate)[3]
Precision (%CV) 0.32–13.76% (reproducibility for a range of organic acids)[1]Intra- and inter-day precision data available for related compounds.[2]<5% (for 2-hydroxyglutarate)[3]

Experimental Protocols

Detailed methodologies for the key analytical platforms are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urinary Organic Acids

This protocol involves extraction and derivatization to make the organic acids volatile for GC-MS analysis.[4][5][6]

  • Sample Preparation:

    • Take a defined volume of urine (e.g., normalized to creatinine (B1669602) concentration).

    • Add an internal standard.

    • Acidify the sample with HCl to a pH < 2.

    • Saturate the sample with sodium chloride.

  • Extraction:

    • Perform a liquid-liquid extraction with an organic solvent like ethyl acetate.

    • Separate the organic layer.

    • Dry the extract under a stream of nitrogen.

  • Derivatization:

    • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract.[1]

    • Incubate the mixture at an elevated temperature (e.g., 70-90°C) to form trimethylsilyl (B98337) (TMS) derivatives.[4]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the organic acids on a suitable capillary column (e.g., DB-5MS).

    • Detect and quantify the analytes using a mass spectrometer, typically in full scan or selected ion monitoring (SIM) mode.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Urinary Organic Acids

This "dilute-and-shoot" method offers a simpler and faster alternative to GC-MS.[7]

  • Sample Preparation:

    • Dilute the urine sample with a solution containing an internal standard mix. A simple dilution with an acidic solution is often sufficient.[7]

    • Centrifuge the sample if it is not clear.

  • LC-MS/MS Analysis:

    • Inject the diluted sample directly into the LC-MS/MS system.

    • Separate the organic acids on a reversed-phase column (e.g., C18).

    • Use a gradient elution with a mobile phase typically consisting of water and acetonitrile (B52724) with a modifier like formic acid.

    • Detect and quantify the analytes using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Organic Acids

NMR spectroscopy provides a non-destructive and highly structural-specific analysis.

  • Sample Preparation:

    • Lyophilize the biological sample (e.g., urine, plasma) to remove water.

    • Reconstitute the sample in a deuterated solvent (e.g., D₂O) containing an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

    • Adjust the pH of the sample to a standardized value.

  • NMR Analysis:

    • Acquire one-dimensional (1D) ¹H NMR spectra.

    • For complex mixtures, two-dimensional (2D) NMR experiments (e.g., J-resolved, HSQC) can be employed for better signal dispersion and assignment.

    • Quantify the organic acids by integrating the area of their characteristic NMR signals relative to the known concentration of the internal standard.

Mandatory Visualizations

Signaling Pathway: Branched-Chain Amino Acid Catabolism

The following diagram illustrates the metabolic pathway of branched-chain amino acids (BCAAs), including the formation of 2-hydroxyisovaleric acid from valine. A defect in the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex is the cause of Maple Syrup Urine Disease (MSUD).

BCAA_Metabolism cluster_valine Valine Catabolism Leucine Leucine alpha_KIC alpha_KIC Leucine->alpha_KIC BCAT Isovaleryl_CoA Isovaleryl_CoA alpha_KIC->Isovaleryl_CoA BCKDH Isoleucine Isoleucine alpha_Keto_beta_methylvalerate alpha_Keto_beta_methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate BCAT alpha_Methylbutyryl_CoA alpha_Methylbutyryl_CoA alpha_Keto_beta_methylvalerate->alpha_Methylbutyryl_CoA BCKDH Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate BCAT Isobutyryl_CoA Isobutyryl_CoA alpha_Ketoisovalerate->Isobutyryl_CoA BCKDH 2-Hydroxyisovaleric acid 2-Hydroxyisovaleric acid alpha_Ketoisovalerate->2-Hydroxyisovaleric acid LDH/HADH BCKDH BCKDH Complex (Defective in MSUD)

Caption: Branched-Chain Amino Acid (BCAA) catabolic pathway.

Experimental Workflow: GC-MS Analysis of Organic Acids

This diagram outlines the key steps involved in the analysis of organic acids using Gas Chromatography-Mass Spectrometry.

GCMS_Workflow Sample Urine Sample Normalization Normalize to Creatinine Sample->Normalization InternalStandard Add Internal Standard Normalization->InternalStandard Acidification Acidify (pH < 2) InternalStandard->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Drying Dry Extract (Nitrogen) Extraction->Drying Derivatization Derivatization (e.g., BSTFA) Drying->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: GC-MS workflow for organic acid analysis.

Experimental Workflow: LC-MS/MS Analysis of Organic Acids

This diagram illustrates the streamlined "dilute-and-shoot" workflow for organic acid analysis by Liquid Chromatography-Tandem Mass Spectrometry.

LCMS_Workflow Sample Urine Sample Dilution Dilute with Internal Standard Sample->Dilution Centrifugation Centrifuge (if necessary) Dilution->Centrifugation LCMS_Analysis LC-MS/MS Analysis Centrifugation->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing

Caption: LC-MS/MS workflow for organic acid analysis.

References

Comparative Analysis of 2-Hydroxyisovaleric Acid Levels: A Guide for Researchers in Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A new comprehensive guide offers a comparative analysis of 2-hydroxyisovaleric acid levels in healthy individuals versus patients with maple syrup urine disease (MSUD), providing valuable insights for researchers, scientists, and drug development professionals in the field of metabolic disorders.

This publication details the significant disparities in the urinary concentrations of 2-hydroxyisovaleric acid, a key biomarker for MSUD, a rare and serious inherited metabolic disorder. The guide presents quantitative data in a clear, comparative format, outlines detailed experimental protocols for the measurement of this metabolite, and includes visual representations of the underlying metabolic pathway and analytical workflow.

Elevated 2-Hydroxyisovaleric Acid: A Hallmark of Maple Syrup Urine Disease

Maple syrup urine disease is characterized by a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKAD) complex, an essential enzyme for the metabolism of the branched-chain amino acids (BCAAs) leucine (B10760876), isoleucine, and valine. This enzymatic block leads to the accumulation of BCAAs and their corresponding branched-chain α-ketoacids (BCKAs) in the body. 2-hydroxyisovaleric acid is a derivative of the accumulated α-ketoisocaproate (the ketoacid of leucine) and its presence in urine is a strong indicator of the disease.

In healthy individuals, 2-hydroxyisovaleric acid is present at very low, often undetectable, levels as a minor byproduct of normal leucine metabolism. However, in individuals with MSUD, the concentration of this metabolite is significantly elevated in both blood and urine.[1] This stark contrast makes the quantification of 2-hydroxyisovaleric acid a critical component in the diagnosis and monitoring of MSUD.

Quantitative Comparison of 2-Hydroxyisovaleric Acid Levels

The following table summarizes the urinary levels of 2-hydroxyisovaleric acid in healthy individuals and patients with maple syrup urine disease, as reported in the scientific literature.

PopulationUrinary 2-Hydroxyisovaleric Acid Level (mmol/mol creatinine)Reference(s)
Healthy Individuals < 2 (Reference Range)[2]
0 - 0.4 (Optimal Range)[3]
Maple Syrup Urine Disease (MSUD) Patients Significantly Elevated[1][4]

Experimental Protocols for Quantification

The accurate measurement of 2-hydroxyisovaleric acid is crucial for the diagnosis and management of MSUD. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for the quantitative analysis of organic acids in urine.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used method for the analysis of urinary organic acids. The general workflow involves three key steps:

  • Sample Preparation (Extraction and Derivatization):

    • Extraction: Organic acids are typically extracted from a urine sample using a liquid-liquid extraction with a solvent like ethyl acetate (B1210297) or by solid-phase extraction.

    • Derivatization: To increase their volatility and thermal stability for GC analysis, the extracted organic acids are chemically modified through a process called derivatization. A common method is silylation, where trimethylsilyl (B98337) (TMS) groups are added to the molecules.

  • Gas Chromatography (GC) Separation:

    • The derivatized sample is injected into the gas chromatograph, where it is vaporized.

    • An inert carrier gas (e.g., helium) carries the vaporized sample through a long, thin capillary column.

    • The different organic acids in the sample are separated based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry (MS) Detection and Quantification:

    • As the separated compounds exit the GC column, they enter the mass spectrometer.

    • The molecules are ionized and fragmented, creating a unique mass spectrum for each compound, which acts as a chemical fingerprint.

    • The mass spectrometer detects and measures the abundance of these fragments, allowing for the identification and quantification of 2-hydroxyisovaleric acid and other organic acids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and is increasingly used for the analysis of metabolites in complex biological samples.

  • Sample Preparation:

    • Urine samples are typically diluted and may undergo a simple filtration or protein precipitation step. Derivatization is not always necessary for LC-MS/MS analysis.

  • Liquid Chromatography (LC) Separation:

    • The prepared sample is injected into the liquid chromatograph.

    • A liquid mobile phase carries the sample through a column packed with a stationary phase.

    • The separation of organic acids is based on their differential partitioning between the mobile and stationary phases.

  • Tandem Mass Spectrometry (MS/MS) Detection and Quantification:

    • The eluent from the LC column is introduced into the mass spectrometer.

    • The first mass spectrometer (MS1) selects the ion corresponding to 2-hydroxyisovaleric acid.

    • This selected ion is then fragmented in a collision cell.

    • The second mass spectrometer (MS2) analyzes the resulting fragment ions. This two-stage mass analysis (tandem MS) provides very high specificity and reduces background noise, allowing for accurate quantification even at low concentrations.[5][6][7][8][9]

Visualizing the Pathophysiology and Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Metabolic_Pathway_MSUD cluster_leucine Leucine Metabolism cluster_block Metabolic Block in MSUD cluster_alternative Alternative Pathway Leucine Leucine aKIC alpha-Ketoisocaproate Leucine->aKIC Transamination Leucine->aKIC BCKAD Branched-chain alpha-ketoacid dehydrogenase (BCKAD) complex (Deficient in MSUD) aKIC->BCKAD Hydroxyisovalerate 2-Hydroxyisovaleric Acid aKIC->Hydroxyisovalerate Reduction aKIC->Hydroxyisovalerate Metabolites BCKAD->Metabolites Further Metabolism (Blocked) BCKAD->Metabolites

Metabolic pathway disruption in MSUD.

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Urine Urine Sample Collection Extraction Extraction of Organic Acids (LLE or SPE) Urine->Extraction Derivatization Derivatization (for GC-MS) (e.g., Silylation) Extraction->Derivatization LCMSMS Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) Extraction->LCMSMS GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GCMS Quantification Quantification of 2-Hydroxyisovaleric Acid GCMS->Quantification LCMSMS->Quantification

Experimental workflow for 2-hydroxyisovaleric acid analysis.

This guide serves as a critical resource for understanding the role of 2-hydroxyisovaleric acid in MSUD and provides the necessary technical information for its accurate quantification. The presented data and protocols are intended to support further research into the pathophysiology of MSUD and the development of novel therapeutic interventions.

References

A Comparative Analysis of 2-Hydroxyisovaleric Acid and Branched-Chain Keto Acids in Cellular Metabolism and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 2-hydroxyisovaleric acid (HIVA), the alpha-hydroxy acid analog of valine, and the three primary branched-chain keto acids (BCKAs): α-ketoisocaproate (KIC), α-keto-β-methylvalerate (KMV), and α-ketoisovalerate (KIV). Dysregulation of branched-chain amino acid (BCAA) metabolism, which involves these keto and hydroxy acids, is increasingly implicated in a range of metabolic disorders, including insulin (B600854) resistance, type 2 diabetes, and the rare genetic disorder, Maple Syrup Urine Disease (MSUD).[1][2] A thorough understanding of the distinct and overlapping roles of these metabolites is crucial for the development of targeted therapeutic strategies.

Introduction to Branched-Chain Acyl Groups

2-Hydroxyisovaleric acid and the primary BCKAs are metabolites of the essential BCAAs: leucine, isoleucine, and valine. The initial step in BCAA catabolism is a reversible transamination reaction that converts the amino acids into their corresponding α-keto acids.[3][4] These BCKAs can then be either oxidatively decarboxylated by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex or, in the case of KIV, can be reduced to form 2-hydroxyisovaleric acid.[5][6] While structurally similar, these molecules exhibit distinct metabolic fates and signaling properties.

Data Presentation: Comparative Efficacy and Metabolic Effects

The following tables summarize the available quantitative data comparing the biological efficacy and metabolic effects of 2-hydroxyisovaleric acid and the primary BCKAs. It is important to note that KIC, the keto acid of leucine, has been the most extensively studied, resulting in more available data for this particular BCKA.

Table 1: Comparative Growth-Promoting Efficacy of 2-Hydroxyisovaleric Acid and Branched-Chain Keto Acid Analogs

CompoundParent Amino AcidEfficacy in Chicks (%)Efficacy in Rats (%)
2-Hydroxyisovaleric Acid (L-HIV) Valine8254
α-Ketoisovalerate (KIV) ValineNot Reported49
α-Ketoisocaproate (KIC) LeucineNot Reported56
α-Keto-β-methylvalerate (KMV) Isoleucine6038

Data synthesized from studies by Boebel and Baker (1982) where analogs were evaluated as sources of supplemental amino acid activity in diets deficient in the respective parent BCAA.[1]

Table 2: Comparative Effects of Branched-Chain Keto Acids on Insulin Signaling and Mitochondrial Respiration

Parameterα-Ketoisocaproate (KIC)α-Ketoisovalerate (KIV)α-Keto-β-methylvalerate (KMV)2-Hydroxyisovaleric Acid (HIVA)
Insulin-Stimulated AKT Phosphorylation Significant ReductionSignificant ReductionNo Significant EffectData Not Available
Insulin-Stimulated Glucose Uptake DecreasedDecreasedNo Significant EffectData Not Available
mTORC1 Signaling Potent ActivatorModerate ActivatorWeak ActivatorData Not Available
Mitochondrial Respiration Inhibition of Complex I and α-ketoglutarate dehydrogenaseLess Potent Inhibitor than KICLimited DataData Not Available

Data for KIC, KIV, and KMV synthesized from in vitro studies on skeletal muscle cells and cardiomyocytes.[7][8] Direct comparative data for 2-hydroxyisovaleric acid on these specific parameters is currently limited in the scientific literature.

Signaling Pathways and Metabolic Fates

The metabolic roles of 2-hydroxyisovaleric acid and BCKAs are defined by their positions in the BCAA catabolic pathway and their influence on key signaling cascades, particularly the insulin and mTORC1 pathways.

BCAA_Metabolism cluster_BCAA Branched-Chain Amino Acids cluster_BCKA Branched-Chain Keto Acids cluster_downstream Downstream Metabolism Leucine Leucine KIC α-Ketoisocaproate (KIC) Leucine->KIC BCAT Isoleucine Isoleucine KMV α-Keto-β-methylvalerate (KMV) Isoleucine->KMV BCAT Valine Valine KIV α-Ketoisovalerate (KIV) Valine->KIV BCAT Metabolites Acetyl-CoA, Succinyl-CoA, Acetoacetate KIC->Metabolites BCKDH KMV->Metabolites BCKDH HIVA 2-Hydroxyisovaleric Acid (HIVA) KIV->HIVA Reduction KIV->Metabolites BCKDH

Caption: Overview of the Branched-Chain Amino Acid (BCAA) catabolic pathway.

Dysregulation of the BCKDH complex, as seen in MSUD, leads to the accumulation of BCKAs and, subsequently, 2-hydroxyisovaleric acid.[9] Elevated levels of BCKAs, particularly KIC, are known to hyperactivate the mTORC1 pathway, which can lead to feedback inhibition of insulin signaling by promoting the phosphorylation of insulin receptor substrate 1 (IRS1) at inhibitory serine residues.[10] This contributes to the insulin resistance observed in conditions with elevated circulating BCAAs and BCKAs.[2] The direct impact of 2-hydroxyisovaleric acid on these signaling pathways is an area requiring further investigation.

Insulin_mTORC1_Signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS1 IR->IRS1 PI3K PI3K IRS1->PI3K AKT AKT PI3K->AKT Glucose_Uptake Glucose Uptake AKT->Glucose_Uptake BCAAs BCAAs / BCKAs (e.g., KIC) mTORC1 mTORC1 BCAAs->mTORC1 S6K1 S6K1 mTORC1->S6K1 S6K1->IRS1 Inhibitory Phosphorylation

Caption: Interplay between Insulin and mTORC1 signaling pathways affected by BCKAs.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Determination of Growth-Promoting Efficacy

This protocol is based on the methodology described by Boebel and Baker (1982) for evaluating the efficacy of BCAA analogs.[1]

  • Animal Model: Male chicks or weanling rats.

  • Diet: A chemically defined basal diet formulated to be deficient in a single BCAA (leucine, isoleucine, or valine).

  • Experimental Groups:

    • Control group: Basal diet.

    • Reference group: Basal diet supplemented with graded levels of the L-form of the limiting BCAA.

    • Test groups: Basal diet supplemented with isomolar (B1166829) levels of the BCAA analog (e.g., 2-hydroxyisovaleric acid, KIV, KIC, or KMV).

  • Procedure:

    • Animals are fed the experimental diets for a period of 7-14 days.

    • Body weight gain and feed intake are recorded daily.

    • A standard growth curve is generated from the reference group data (weight gain vs. BCAA intake).

    • The efficacy of the analog is determined by comparing the growth response of the test group to the standard growth curve. Efficacy is expressed as a percentage of the L-amino acid.

Western Blotting for Insulin Signaling Pathway Activation

This protocol is essential for assessing the activation state of signaling pathways such as the insulin and mTORC1 pathways.

  • Cell Culture: C2C12 myotubes or primary cardiomyocytes.

  • Treatment:

    • Cells are serum-starved for 4-6 hours.

    • Cells are pre-treated with various concentrations of BCKAs (e.g., 0.5-5 mM KIC, KIV, KMV) for a specified duration (e.g., 1-24 hours).

    • Cells are then stimulated with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).

  • Protein Extraction and Quantification:

    • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

  • Western Blotting:

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-AKT (Ser473), total AKT, p-S6K1 (Thr389), total S6K1).

    • After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities are quantified using densitometry software.

Measurement of Glucose Uptake

This assay measures the rate of glucose transport into cells, a key functional outcome of insulin signaling.

  • Cell Culture and Treatment: As described for Western blotting.

  • Glucose Uptake Measurement:

    • After treatment, cells are washed with a suitable buffer (e.g., Krebs-Ringer).

    • Cells are then incubated with a solution containing a radiolabeled glucose analog (e.g., 2-deoxy-[³H]glucose) for a short period (e.g., 5-10 minutes).

    • Glucose uptake is terminated by washing the cells with ice-cold buffer.

    • Cells are lysed (e.g., with 50 mM NaOH).

    • The amount of radioactivity taken up by the cells is measured using a scintillation counter.

    • Glucose uptake is normalized to the total protein content of each sample.

Conclusion

The comparative analysis of 2-hydroxyisovaleric acid and branched-chain keto acids reveals both shared metabolic origins and distinct biological activities. While the primary BCKAs, particularly KIC, have been extensively shown to modulate key signaling pathways involved in insulin resistance, direct experimental data on the specific signaling effects of 2-hydroxyisovaleric acid is still emerging. The quantitative data on growth-promoting efficacy suggests that 2-hydroxyisovaleric acid can serve as a precursor for valine, though its efficiency may vary between species.

For researchers and drug development professionals, this guide highlights the importance of considering the complete metabolic profile of BCAA catabolism. Future research should focus on elucidating the direct impact of 2-hydroxyisovaleric acid on cellular signaling cascades to better understand its potential role in metabolic health and disease.

Experimental_Workflow cluster_assays Comparative Assays start In Vitro / In Vivo Model (e.g., C2C12 cells, Rats) treatment Treatment with 2-HIVA, KIC, KIV, KMV start->treatment growth_assay Growth Efficacy Assay (In Vivo) treatment->growth_assay western_blot Western Blot (p-AKT, p-S6K1) treatment->western_blot glucose_uptake Glucose Uptake Assay treatment->glucose_uptake metabolomics Metabolomic Analysis treatment->metabolomics data_analysis Quantitative Data Analysis and Comparison growth_assay->data_analysis western_blot->data_analysis glucose_uptake->data_analysis metabolomics->data_analysis conclusion Conclusion on Comparative Effects data_analysis->conclusion

Caption: General experimental workflow for studying BCKA and HIVA effects.

References

Navigating the Matrix: A Comparative Guide to Urinary and Plasma 2-Hydroxyisovaleric Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

2-Hydroxyisovaleric acid is a metabolite of the branched-chain amino acid leucine (B10760876). Its accumulation in biological fluids is a hallmark of certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD), and can also be observed in states of lactic acidosis and ketoacidosis.[1][2][3] Both urine and plasma are viable matrices for the measurement of 2-hydroxyisovaleric acid, each with distinct advantages and disadvantages. Urine analysis is non-invasive and provides an accumulative picture of metabolic status, while plasma analysis offers a real-time snapshot of the metabolite's concentration in circulation. The selection of the appropriate matrix is therefore dependent on the specific research or clinical question.

Comparison of Urinary and Plasma 2-Hydroxyisovaleric Acid Analysis

FeatureUrine AnalysisPlasma Analysis
Sample Collection Non-invasive, can be collected at home. First morning void is often recommended for a more concentrated sample.[3]Invasive, requires a blood draw by a trained professional.
Clinical Significance Elevated levels are a key indicator for diagnosing and monitoring MSUD and can also be seen in lactic acidosis and ketoacidosis.[1][2][4] Urinary organic acid profiles provide a broad screen for various metabolic disorders.[5]Elevated levels are also indicative of MSUD and other metabolic disturbances. Plasma amino acid analysis is a critical and reliable diagnostic test for MSUD.[4]
Temporal Resolution Provides a time-averaged view of metabolic status, reflecting excretion over a period of hours.Offers a "snapshot" of the real-time concentration of the metabolite in the bloodstream.
Matrix Effects Can be influenced by diet, hydration status, and renal function. Creatinine (B1669602) normalization is typically required.Less susceptible to variations in hydration but can be affected by hemolysis and other pre-analytical variables.
Reported Observations In patients with MSUD, urine organic acid analysis demonstrates an elevation in branched-chain 2-hydroxyacids, including 2-hydroxyisovaleric acid.[2]In patients with MSUD, plasma amino acid analysis shows elevated levels of branched-chain amino acids.[2]

Experimental Protocols

The quantitative analysis of 2-hydroxyisovaleric acid in both urine and plasma is primarily achieved through mass spectrometry-based methods.

Urinary 2-Hydroxyisovaleric Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a standard approach for the analysis of organic acids in urine.

  • Sample Preparation:

    • A specific volume of urine, often normalized to creatinine concentration, is used.

    • An internal standard (e.g., a stable isotope-labeled version of the analyte) is added.

    • The sample is acidified, and the organic acids are extracted using an organic solvent (e.g., ethyl acetate).

    • The organic extract is evaporated to dryness.

  • Derivatization:

    • The dried residue is derivatized to increase the volatility of the organic acids. A common method is silylation using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis:

    • The derivatized sample is injected into the gas chromatograph.

    • The compounds are separated based on their boiling points and interaction with the capillary column.

    • The separated compounds are then ionized and fragmented in the mass spectrometer.

    • The mass-to-charge ratio of the fragments is used to identify and quantify 2-hydroxyisovaleric acid.

Plasma 2-Hydroxyisovaleric Acid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of metabolites in complex matrices like plasma.

  • Sample Preparation:

    • Plasma proteins are precipitated by adding a solvent like methanol (B129727) or acetonitrile (B52724) containing an internal standard.

    • The sample is centrifuged to pellet the proteins.

    • The supernatant is collected and may be evaporated and reconstituted in a suitable solvent for LC analysis.

  • LC Separation:

    • The prepared sample is injected into the liquid chromatograph.

    • The compounds are separated on a reversed-phase column using a gradient of aqueous and organic mobile phases.

  • MS/MS Detection:

    • The eluting compounds are ionized, typically using electrospray ionization (ESI).

    • The precursor ion corresponding to 2-hydroxyisovaleric acid is selected in the first quadrupole.

    • The precursor ion is fragmented in the collision cell.

    • Specific product ions are monitored in the third quadrupole for quantification.

Visualizing the Context

Metabolic Pathway of Leucine Catabolism

Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA HIVA 2-Hydroxyisovaleric Acid alpha_KIC->HIVA Alternative Pathway MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA MCC Methylcrotonyl-CoA Carboxylase (Biotin) MC_CoA->MCC MG_CoA 3-Methylglutaconyl-CoA MCC->MG_CoA HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA MG_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl_CoA HMG_CoA->Acetyl_CoA

Caption: Simplified metabolic pathway of leucine catabolism.

Experimental Workflow for 2-Hydroxyisovaleric Acid Analysis

cluster_urine Urine Analysis (GC-MS) cluster_plasma Plasma Analysis (LC-MS/MS) Urine_Sample Urine Sample Urine_Extraction Solvent Extraction Urine_Sample->Urine_Extraction Urine_Derivatization Derivatization (Silylation) Urine_Extraction->Urine_Derivatization Urine_GCMS GC-MS Analysis Urine_Derivatization->Urine_GCMS Plasma_Sample Plasma Sample Plasma_Precipitation Protein Precipitation Plasma_Sample->Plasma_Precipitation Plasma_LCMS LC-MS/MS Analysis Plasma_Precipitation->Plasma_LCMS

References

Evaluating 2-Hydroxyisovaleric Acid as an Early Biomarker for Insulin Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While the investigation into novel biomarkers for the early detection of insulin (B600854) resistance is a dynamic field of research, the current scientific literature provides limited direct evidence to support 2-hydroxyisovaleric acid as a primary early biomarker for this condition. Elevated levels of 2-hydroxyisovaleric acid, a metabolite of the branched-chain amino acid (BCAA) valine, are more commonly associated with genetic metabolic disorders such as Maple Syrup Urine Disease (MSUD) and deficiencies in vitamins like thiamine (B1217682) and lipoic acid.[1] Some metabolomic studies have noted changes in α-hydroxyisovaleric acid in relation to disease severity in conditions like COVID-19, but its specific role as a predictive biomarker for the onset of insulin resistance is not well-established.[2]

In contrast, a closely related metabolite, 2-hydroxybutyric acid (2-HB) , also known as alpha-hydroxybutyrate (α-HB), has emerged as a promising and extensively studied early biomarker for insulin resistance and the subsequent development of type 2 diabetes.[3][4][5] This guide will provide a comprehensive comparison of 2-hydroxybutyric acid with other biomarkers, supported by experimental data and detailed methodologies, to offer valuable insights for researchers, scientists, and drug development professionals.

2-Hydroxybutyric Acid: A Key Indicator of Metabolic Stress

2-hydroxybutyric acid is produced as a byproduct of amino acid metabolism and fatty acid oxidation.[3] Its elevation in the blood is considered an indicator of increased metabolic stress and a shift in the cellular redox state, specifically an increased NADH/NAD+ ratio.[5][6] This state is often observed in the early stages of insulin resistance, preceding the onset of hyperglycemia.[7] Consequently, 2-hydroxybutyric acid has garnered significant attention as a potential early warning sign of metabolic dysregulation.

Performance Comparison of Biomarkers for Early Insulin Resistance

The utility of a biomarker is determined by its ability to accurately and reliably identify individuals at risk. The following table summarizes the performance of 2-hydroxybutyric acid in comparison to other established and emerging biomarkers for the early detection of insulin resistance.

BiomarkerPrincipleApplicationKey Performance Metrics
2-Hydroxybutyric Acid (2-HB / α-HB) Reflects increased lipid oxidation and oxidative stress.[7]Early detection of insulin resistance and impaired glucose tolerance.[6][7]- A plasma concentration >5 µg/mL is suggested as a cutoff to distinguish between insulin-sensitive and insulin-resistant individuals.[7] - Demonstrated a 76% accuracy in separating insulin-resistant from insulin-sensitive subjects in a non-diabetic population.[7]
Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) Calculation based on fasting glucose and insulin levels.Widely used in clinical research to quantify insulin resistance.- A strong correlation has been shown between HOMA-IR and 2-HB levels (R² = 0.565).[8][9]
Branched-Chain Amino Acids (BCAAs) Elevated levels are associated with insulin resistance.[10]Risk assessment for type 2 diabetes.[5]- Fasting concentrations of BCAAs and 2-HB can predict insulin resistance in youth.[11]
Glycated Hemoglobin (HbA1c) Measures average blood glucose over the past 2-3 months.Diagnosis and monitoring of prediabetes and diabetes.- While a standard for glycemic control, it may have limited sensitivity for detecting the earliest stages of insulin resistance.
Fasting Plasma Glucose (FPG) Measures blood glucose after an overnight fast.Screening and diagnosis of prediabetes and diabetes.- Similar to HbA1c, it may not be sensitive enough to detect early metabolic dysregulation before glucose levels are significantly elevated.

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and analytical procedures related to 2-hydroxybutyric acid, the following diagrams are provided.

G cluster_0 Cellular Metabolism in Insulin Resistance Increased FFAs Increased FFAs Increased Acetyl-CoA Increased Acetyl-CoA Increased FFAs->Increased Acetyl-CoA BCAA Catabolism BCAA Catabolism BCAA Catabolism->Increased Acetyl-CoA TCA Cycle Overload TCA Cycle Overload Increased Acetyl-CoA->TCA Cycle Overload Increased NADH/NAD+ Increased NADH/NAD+ TCA Cycle Overload->Increased NADH/NAD+ alpha-ketobutyrate alpha-ketobutyrate Increased NADH/NAD+->alpha-ketobutyrate Amino Acid Catabolism Amino Acid Catabolism Amino Acid Catabolism->alpha-ketobutyrate 2-Hydroxybutyrate (2-HB) 2-Hydroxybutyrate (2-HB) alpha-ketobutyrate->2-Hydroxybutyrate (2-HB) LDH

Metabolic pathway of 2-hydroxybutyrate production in insulin resistance.

G cluster_1 Experimental Workflow for 2-HB Quantification Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Add organic solvent Supernatant Collection Supernatant Collection Protein Precipitation->Supernatant Collection Centrifugation Derivatization Derivatization Supernatant Collection->Derivatization e.g., Silylation GC-MS or LC-MS/MS Analysis GC-MS or LC-MS/MS Analysis Derivatization->GC-MS or LC-MS/MS Analysis Data Analysis Data Analysis GC-MS or LC-MS/MS Analysis->Data Analysis Quantification

General experimental workflow for 2-hydroxybutyrate quantification.

Experimental Protocols

Accurate measurement of 2-hydroxybutyric acid is crucial for its validation and clinical application. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms.

Protocol 1: GC-MS Analysis of 2-Hydroxybutyric Acid in Plasma

Objective: To quantify 2-hydroxybutyric acid in human plasma using GC-MS.

Materials:

  • Human plasma (collected in EDTA or heparin tubes)

  • Internal Standard (IS) solution (e.g., deuterated 2-hydroxybutyric acid)

  • Organic solvent for protein precipitation (e.g., acetonitrile (B52724) or methanol)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane - BSTFA + TMCS)

  • GC-MS system with a suitable capillary column

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a microcentrifuge tube, add 100 µL of plasma.

    • Add a known amount of the internal standard solution.

    • Add 400 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Derivatization:

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Add the derivatizing agent (e.g., 50 µL of BSTFA + 1% TMCS) and incubate at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use a suitable temperature gradient to separate the analyte.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific ions for 2-hydroxybutyric acid and its internal standard.

Protocol 2: LC-MS/MS Analysis of 2-Hydroxybutyric Acid in Plasma

Objective: To quantify 2-hydroxybutyric acid in human plasma using LC-MS/MS.

Materials:

  • Human plasma (collected in EDTA or heparin tubes)

  • Internal Standard (IS) solution (e.g., deuterated 2-hydroxybutyric acid)

  • Trichloroacetic acid (TCA) or other suitable protein precipitation agent

  • LC-MS/MS system with a reverse-phase column

Procedure:

  • Sample Preparation:

    • To 50 µL of plasma, add a known amount of the internal standard.

    • Add 100 µL of 10% TCA to precipitate proteins.

    • Vortex and centrifuge at high speed for 10 minutes.

  • LC-MS/MS Analysis:

    • Inject the supernatant directly onto the LC-MS/MS system.

    • Use a reverse-phase column (e.g., C18) with a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for 2-hydroxybutyric acid and its internal standard.

Conclusion

While 2-hydroxyisovaleric acid currently lacks substantial evidence as a primary early biomarker for insulin resistance, the closely related metabolite, 2-hydroxybutyric acid, has demonstrated significant potential in this regard. Its elevation reflects underlying metabolic stress that precedes hyperglycemia, making it a valuable target for early detection and risk stratification. The methodologies for its quantification are well-established, allowing for its inclusion in metabolomic studies and potential translation into clinical practice. Further research will continue to delineate the precise role of these and other metabolites in the complex pathophysiology of insulin resistance.

References

A Comparative Guide to the Inter-Laboratory Validation of 2-Hydroxyisovaleric Acid Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of biomarkers is critical for the advancement of metabolic research and the development of new therapeutics. 2-Hydroxyisovaleric acid, a metabolite of the branched-chain amino acid valine, is an important biomarker for monitoring certain inborn errors of metabolism, such as Maple Syrup Urine Disease (MSUD).[1][2] Ensuring the reliability of its measurement across different laboratories is paramount for consistent clinical diagnosis and research outcomes.

This guide provides an objective comparison of the common analytical methods used for 2-hydroxyisovaleric acid quantification, outlines a framework for inter-laboratory validation, and presents supporting experimental data to aid in the selection and validation of analytical methodologies.

Methodology Comparison

The quantification of 2-hydroxyisovaleric acid in biological matrices, such as urine and plasma, is predominantly performed using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3][4] While both techniques offer high sensitivity and selectivity, they differ in their experimental protocols and performance characteristics.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and semi-volatile organic acids.[5][6] A key requirement for the analysis of non-volatile compounds like 2-hydroxyisovaleric acid is a derivatization step to increase their volatility.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become increasingly popular for its high specificity and sensitivity, particularly for the analysis of non-volatile compounds in complex biological matrices without the need for derivatization.[4][7]

The following table summarizes the typical performance characteristics for the quantification of organic acids using these two methods, based on data from validation studies of similar analytes. This data should be considered illustrative for a hypothetical inter-laboratory study of 2-hydroxyisovaleric acid.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (r²) ≥ 0.995≥ 0.998
Linear Range 0.1 - 50 µg/mL1 - 1000 ng/mL
Precision (RSD%)
- Intra-assay< 10%< 8%
- Inter-assay< 15%< 10%
Accuracy (% Recovery) 85 - 115%90 - 110%
Limit of Detection (LOD) 0.05 µg/mL0.5 ng/mL
Limit of Quantification (LOQ) 0.1 µg/mL1 ng/mL

Experimental Protocols

Detailed and standardized experimental protocols are crucial for achieving consistency in an inter-laboratory validation study. Below are representative protocols for the quantification of 2-hydroxyisovaleric acid using GC-MS and LC-MS/MS.

GC-MS Method Protocol

This protocol describes a common method for the analysis of organic acids in urine.

  • Sample Preparation and Derivatization:

    • To 500 µL of urine, add an internal standard (e.g., a stable isotope-labeled analog of a similar organic acid).

    • Adjust the pH to <2 with hydrochloric acid.

    • Extract the organic acids twice with 2 mL of ethyl acetate.

    • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

    • To the dried residue, add 50 µL of pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[8]

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

LC-MS/MS Method Protocol

This protocol is designed for the sensitive and selective quantification of 2-hydroxyisovaleric acid in plasma.[4][7]

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of an internal standard working solution (e.g., 2-hydroxyisovaleric acid-d6).

    • Add 300 µL of acetonitrile (B52724) to precipitate proteins.[8]

    • Vortex for 1 minute and then centrifuge at 12,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

    • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or similar.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for 2-hydroxyisovaleric acid and its internal standard would be monitored. For 3-hydroxyisovaleric acid, a similar compound, the MRM transition is 117.1→59.0.[4]

Inter-Laboratory Validation Workflow

An inter-laboratory validation study is essential to assess the reproducibility and reliability of an analytical method across different laboratories.[9][10] The following diagram illustrates a typical workflow for such a study.

G A Study Design and Protocol Development B Preparation and Distribution of Standardized Samples A->B C Sample Analysis by Participating Laboratories B->C D Data Collection and Statistical Analysis C->D E Assessment of Method Performance (Precision and Accuracy) D->E F Identification of Inter-Laboratory Variability D->F G Method Refinement and Standardization E->G F->G H Final Validation Report G->H

Caption: Workflow of an Inter-Laboratory Validation Study.

Conclusion

The inter-laboratory validation of 2-hydroxyisovaleric acid measurement is crucial for ensuring the comparability and reliability of results in both clinical and research settings. Both GC-MS and LC-MS/MS are powerful techniques capable of providing accurate and precise quantification. The choice between the two methodologies will depend on specific laboratory capabilities, desired throughput, and the required sensitivity. The successful implementation of an inter-laboratory validation study, following a well-defined protocol and workflow, is essential for establishing a robust and standardized analytical method.

References

Safety Operating Guide

Navigating the Disposal of (+-)-2-Hydroxyisovaleric Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE). This is the first line of defense against potential chemical exposure.

Recommended Personal Protective Equipment:

PPE ItemSpecification
Gloves Chemical-resistant impervious gloves.
Eye Protection Safety glasses with side shields or chemical safety goggles.[1][2]
Lab Coat Standard laboratory coat to protect skin and clothing.
Additional Ensure an eyewash station and safety shower are readily accessible.

Step-by-Step Disposal Protocol

The appropriate disposal method for (+-)-2-Hydroxyisovaleric acid depends on its concentration and whether it is contaminated with other hazardous substances.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container with "Hazardous Waste" and the full chemical name: "this compound waste".[3]

  • Segregate solid waste (e.g., contaminated pipette tips, gloves, and empty containers) from liquid waste.[3]

  • Never mix incompatible chemicals. Avoid mixing with strong oxidizing agents.[1]

2. Disposal of Pure or Concentrated this compound:

  • Pure or concentrated forms of the acid should be disposed of as hazardous chemical waste.

  • Place the material in a compatible, leak-proof container with a secure cap.[3]

  • Store the container in a designated hazardous waste storage area.[3]

3. Disposal of Dilute, Non-Contaminated Aqueous Solutions:

  • Dilute aqueous solutions that are not contaminated with other hazardous materials (e.g., heavy metals) may be eligible for drain disposal after neutralization.

  • Neutralization Protocol:

    • Work in a well-ventilated area, preferably a fume hood.[4]

    • Slowly add a suitable base, such as sodium bicarbonate or a dilute solution of sodium hydroxide, to the acidic solution while stirring.[5][6]

    • Monitor the pH of the solution. The target pH should be between 6.0 and 8.0.[5]

    • Once neutralized, the solution can be poured down the drain with copious amounts of water.

4. Disposal of Contaminated Materials:

  • Solid Waste: Items such as gloves, paper towels, and pipette tips contaminated with this compound should be placed in a designated hazardous waste container and disposed of through your institution's hazardous waste program.[3]

  • Empty Containers: To be considered non-hazardous, an empty container must be triple-rinsed with a suitable solvent (e.g., water).[4] The first rinsate must be collected and disposed of as hazardous waste.[7][4] After triple rinsing, the label should be defaced or removed, and the container can be disposed of as regular solid waste or recycled, depending on institutional policies.[7]

5. Arranging for Final Disposal:

  • For all waste collected as hazardous, contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service to arrange for pickup and final disposal at an approved waste disposal plant.[1][4][8]

Decision-Making Workflow for Disposal

The following diagram illustrates the logical steps to determine the correct disposal procedure for this compound waste.

DisposalWorkflow start Start: (+-)-2-Hydroxyisovaleric Acid Waste ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe waste_type Identify Waste Type pure_concentrated Pure or Concentrated Acid waste_type->pure_concentrated Pure/ Concentrated dilute_solution Dilute Aqueous Solution waste_type->dilute_solution Dilute contaminated_solid Contaminated Solid Waste (Gloves, Pipettes, etc.) waste_type->contaminated_solid Solid ppe->waste_type collect_hazardous Collect in Labeled Hazardous Waste Container pure_concentrated->collect_hazardous is_contaminated Is the solution contaminated with other hazardous materials? dilute_solution->is_contaminated collect_solid_waste Collect in Labeled Solid Hazardous Waste Container contaminated_solid->collect_solid_waste contact_ehs Contact EHS for Pickup and Disposal at an Approved Facility collect_hazardous->contact_ehs is_contaminated->collect_hazardous Yes neutralize Neutralize to pH 6-8 with a suitable base is_contaminated->neutralize No drain_disposal Dispose down the drain with copious amounts of water neutralize->drain_disposal end End drain_disposal->end collect_solid_waste->contact_ehs contact_ehs->end

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and EHS office for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (+-)-2-Hydroxyisovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of chemical compounds in any research and development setting. This guide provides detailed procedural information for the safe use of (+-)-2-Hydroxyisovaleric acid, ensuring the protection of laboratory personnel and the integrity of experimental workflows.

(+)-2-Hydroxyisovaleric acid is a compound that requires careful handling due to its potential to cause skin, eye, and respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal methods is mandatory to mitigate risks.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes/Face Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces.[3]Must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[3][4] A face shield is recommended when there is a significant risk of splashing.
Hands Chemically resistant gloves.Glove material should be selected based on an evaluation of the possible hazards, duration of use, and physical conditions of the workplace.[3]
Respiratory Vapor respirator or use in a well-ventilated area.A NIOSH/MSHA approved respirator should be worn if exposure limits are exceeded or if irritation is experienced.[4][5] Local exhaust ventilation should be used to keep airborne concentrations low.[3]
Body Protective clothing.Wear suitable protective clothing to avoid skin contact.[3][6]
Handling and Storage

Proper handling and storage are crucial to prevent accidents and maintain the chemical's stability.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[3][6]

    • Wash hands thoroughly after handling.[3][6]

    • Use only in a well-ventilated area.[3][5]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][5]

    • Keep away from sources of ignition.[3]

    • Minimize dust generation and accumulation.[3]

  • Storage:

    • Store in a tightly-closed container when not in use.[3][6]

    • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[5][6]

    • Recommended storage temperature may vary; a common recommendation is 4°C.[5]

Spill and Disposal Procedures

In the event of a spill or for routine disposal, the following procedures should be followed.

  • Spill Cleanup:

    • Wear appropriate PPE.[3]

    • Ensure adequate ventilation.[3]

    • For solid spills, vacuum or sweep up the material and place it into a suitable disposal container.[3] Avoid creating dust.[5]

    • For liquid spills, absorb with an inert material (e.g., sand, earth) and place in a suitable disposal container.[6]

  • Disposal:

    • Dispose of contents and container in accordance with local, state, and federal regulations.[3][4][5]

    • Do not allow the product to enter drains or waterways.[3]

Visualizing Safety Protocols

To further clarify the procedural workflows, the following diagrams illustrate the key decision-making processes for handling this compound safely.

Hazard_PPE_Protection cluster_hazard Potential Hazards cluster_ppe Required Personal Protective Equipment cluster_protection Achieved Protection H1 Skin Irritation P1 Protective Gloves H1->P1 mitigates H2 Eye Irritation P2 Safety Goggles / Face Shield H2->P2 mitigates H3 Respiratory Irritation P3 Vapor Respirator / Ventilation H3->P3 mitigates S1 Skin Protection P1->S1 provides S2 Eye and Face Protection P2->S2 provides S3 Respiratory Protection P3->S3 provides

Figure 1. Logical relationship between hazards, required PPE, and the resulting protection.

Chemical_Handling_Workflow A Preparation: - Review SDS - Assemble required PPE B Don PPE: - Gloves - Goggles/Face Shield - Lab Coat A->B C Handling Operation: - Work in a well-ventilated area - Avoid creating dust/aerosols B->C D Post-Handling: - Securely close container - Clean work area C->D G Waste Disposal: - Collect waste in a labeled, sealed container C->G During Operation E Doff PPE D->E H Store Chemical Appropriately D->H F Wash Hands Thoroughly E->F I Dispose of waste according to institutional and local regulations G->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+-)-2-Hydroxyisovaleric acid
Reactant of Route 2
(+-)-2-Hydroxyisovaleric acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.